molecular formula C39H48N5O7P B12393666 N-DMTr-morpholino-U-5'-O-phosphoramidite

N-DMTr-morpholino-U-5'-O-phosphoramidite

Cat. No.: B12393666
M. Wt: 729.8 g/mol
InChI Key: CNDNQFVLRHUMQK-KIUZSHJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-DMTr-morpholino-U-5'-O-phosphoramidite is a useful research compound. Its molecular formula is C39H48N5O7P and its molecular weight is 729.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H48N5O7P

Molecular Weight

729.8 g/mol

IUPAC Name

3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1

InChI Key

CNDNQFVLRHUMQK-KIUZSHJCSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-DMTr-morpholino-U-5'-O-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-DMTr-morpholino-U-5'-O-phosphoramidite stands as a critical building block in the synthesis of morpholino oligonucleotides, a class of synthetic molecules at the forefront of antisense therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the technical details required for its effective use in research and development.

Core Concepts: Deconstructing this compound

This compound is a chemically modified nucleoside phosphoramidite (B1245037), specifically a uridine (B1682114) derivative, designed for incorporation into synthetic oligonucleotides. These oligonucleotides, known as phosphorodiamidate morpholino oligomers (PMOs), feature a morpholine (B109124) ring in place of the natural ribose or deoxyribose sugar, and a phosphorodiamidate linkage instead of the standard phosphodiester backbone. This unique structure confers remarkable stability against nucleases and a neutral charge, enhancing their potential as therapeutic agents.[1][2]

The nomenclature of this compound can be broken down to understand its key functional components:

  • N-DMTr (4,4'-dimethoxytrityl): This is a bulky protecting group attached to the nitrogen atom of the morpholine ring. Its primary role is to prevent unwanted reactions at this position during the automated synthesis of oligonucleotides. The DMTr group is acid-labile, allowing for its controlled removal at each cycle of oligonucleotide synthesis.

  • morpholino: This refers to the six-membered morpholine ring that replaces the furanose sugar of natural nucleosides. This modification is a cornerstone of PMO chemistry, providing the oligonucleotide with its characteristic nuclease resistance and neutral backbone.

  • U (Uridine): This indicates the nucleobase attached to the morpholino ring, in this case, uracil.

  • 5'-O-phosphoramidite: This is the reactive moiety at the 5'-position of the morpholino ring. It is this group that participates in the coupling reaction to form the phosphorodiamidate linkage with the growing oligonucleotide chain during solid-phase synthesis.

Below is a diagram illustrating the logical relationship between the core components of this molecule.

cluster_core Core Structure A This compound B N-DMTr Group (4,4'-dimethoxytrityl) A->B Protects the morpholine nitrogen C Morpholino-Uridine Core A->C Forms the backbone and provides base specificity D 5'-O-phosphoramidite Group A->D Enables coupling to the growing oligonucleotide chain E Morpholine Ring C->E F Uracil (U) Nucleobase C->F

Figure 1: Core components of this compound.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C39H48N5O7P[3]
Molecular Weight 729.80 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in acetonitrile, dichloromethane (B109758)[5]
Storage Conditions -20°C under inert atmosphere[3]

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is a multi-step process that begins with the modification of a uridine ribonucleoside to form the morpholino scaffold, followed by protection of the 5'-hydroxyl group and subsequent phosphitylation.

Experimental Protocol: Synthesis of 5'-O-DMTr-morpholino-uridine

This protocol is adapted from the synthesis of related morpholino monomers.

Step 1: Synthesis of 5'-O-DMTr-uridine-2',3'-dialdehyde

  • Dissolve 5'-O-DMTr-uridine (1 equivalent) in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Cool the solution in an ice bath.

  • Add sodium periodate (B1199274) (NaIO4) (1.5 equivalents) portion-wise while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding ethylene (B1197577) glycol.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dialdehyde (B1249045).

Step 2: Reductive Amination to form the Morpholino Ring

  • Dissolve the crude dialdehyde from the previous step in methanol.

  • Add ammonium (B1175870) biborate tetrahydrate (NH4HB4O7·4H2O) (2 equivalents) to the solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (3 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMTr-morpholino-uridine.

Experimental Protocol: Phosphitylation to this compound
  • Dry the 5'-O-DMTr-morpholino-uridine from the previous step under high vacuum.

  • Dissolve the dried starting material in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • In a separate flask, prepare the phosphitylating reagent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equivalents) in anhydrous dichloromethane.

  • Add the phosphitylating reagent dropwise to the solution of the morpholino-uridine at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent system containing a small amount of triethylamine (B128534) to prevent degradation of the product.

Synthesis StepTypical YieldPurification Method
Oxidative Cleavage >90%Extraction
Reductive Amination 40-60%Silica Gel Chromatography
Phosphitylation 60-80%Silica Gel Chromatography

Application in Oligonucleotide Synthesis and Exon Skipping

The primary application of this compound is in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs). These PMOs are widely used as antisense agents to modulate gene expression. A significant therapeutic application of PMOs is in exon skipping for the treatment of genetic disorders like Duchenne muscular dystrophy (DMD).[6]

Experimental Workflow: PMO-Induced Exon Skipping

The following diagram illustrates the workflow of using a PMO synthesized with this compound to induce exon skipping.

cluster_synthesis PMO Synthesis cluster_application Exon Skipping Application A Solid Support B Coupling with This compound A->B C Capping B->C D Oxidation C->D E Detritylation D->E E->B Next Cycle F Cleavage and Deprotection E->F Final Cycle G Purified PMO F->G H PMO Delivery to Target Cells G->H I PMO Binds to Pre-mRNA at Splice Site H->I J Spliceosome is Blocked I->J K Targeted Exon is Skipped J->K L Restored Reading Frame in mRNA K->L M Translation of Truncated, Functional Protein L->M

Figure 2: Workflow of PMO synthesis and application in exon skipping.
Quantitative Data in Oligonucleotide Synthesis

The efficiency of oligonucleotide synthesis is highly dependent on the quality of the phosphoramidite monomers.

ParameterTypical ValueSignificance
Purity (by HPLC) >98%High purity is essential to minimize the incorporation of incorrect bases and side products into the final oligonucleotide.[7]
Coupling Efficiency >99%High coupling efficiency ensures the synthesis of full-length oligonucleotides and minimizes the formation of truncated sequences.
Water Content <0.02%Water can react with the phosphoramidite, reducing its reactivity and leading to lower coupling efficiencies.

Signaling Pathway: Mechanism of PMO-Induced Exon Skipping

While not a classical signaling pathway involving protein kinases and second messengers, the mechanism of PMO-induced exon skipping can be visualized as a series of molecular events.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm A Pre-mRNA with Target Exon B PMO (Antisense Oligonucleotide) A->B C Spliceosome Assembly A->C Normal Splicing Pathway E Mature mRNA (Exon Skipped) A->E Alternative Splicing B->A Binds to splice site B->C Blocks access of splicing factors F Mature mRNA (Normal Splicing) C->F D Splicing Factors D->C G Ribosome E->G Translation F->G Translation H Truncated, Functional Protein G->H From skipped mRNA I Non-functional or No Protein G->I From normally spliced (mutated) mRNA

Figure 3: Molecular mechanism of PMO-induced exon skipping.

References

The Cornerstone of Morpholino Synthesis: A Technical Guide to Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphorodiamidate Morpholino Oligomers (PMOs), a class of antisense oligonucleotides, have emerged as powerful tools in molecular biology and therapeutic development. Their unique uncharged backbone, composed of morpholine (B109124) rings linked by phosphorodiamidate moieties, imparts remarkable stability against nucleases and a distinct steric-blocking mechanism of action. The efficient and precise construction of these synthetic molecules is critically dependent on phosphoramidite (B1245037) chemistry, a robust and versatile method adapted from standard DNA and RNA synthesis. This technical guide delves into the core function of phosphoramidites in Morpholino synthesis, providing a comprehensive overview of the underlying chemistry, experimental protocols, and key quantitative parameters.

The Central Role of Phosphoramidites: Activated Monomers for Oligomer Assembly

At the heart of Morpholino synthesis lies the phosphoramidite monomer. These are chemically modified morpholino subunits that serve as the activated building blocks for the stepwise assembly of the oligomer chain.[1][2] Unlike the phosphodiester or phosphotriester methods of the past, phosphoramidite chemistry, a P(III)-based approach, offers significantly higher coupling efficiencies and minimizes the occurrence of side reactions, leading to higher purity of the final product.[1][3]

Each morpholino phosphoramidite molecule is strategically designed with several key features:

  • A Morpholino Ring: This six-membered ring replaces the deoxyribose or ribose sugar found in natural nucleic acids, forming the backbone of the PMO.[4][5]

  • A Nucleobase: The standard adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) bases provide the sequence specificity for binding to target mRNA. These bases are protected with labile groups (e.g., benzoyl, isobutyryl) to prevent unwanted reactions during synthesis.[1]

  • A Phosphoramidite Group: This trivalent phosphorus moiety is the reactive center that, upon activation, forms the phosphorodiamidate linkage with the free secondary amine of the growing morpholino chain.

  • Protecting Groups: To ensure controlled, stepwise synthesis, various functional groups on the phosphoramidite monomer are temporarily masked with protecting groups. A common protecting group for the 5'-hydroxyl equivalent is the dimethoxytrityl (DMTr) group, which is acid-labile.[1][6] The phosphorus itself is protected with a group like a diisopropylamino group, which is removed during the coupling step.[6]

The Solid-Phase Synthesis Cycle: A Four-Step Process

The synthesis of Morpholinos is typically performed on a solid support, such as controlled pore glass (CPG) or polystyrene, in an automated synthesizer.[7][8] The process is a cyclical series of four chemical reactions for each monomer addition.[7] While traditional DNA/RNA synthesis proceeds in a 3' to 5' direction, recent advancements have enabled the synthesis of PMOs in a 5' to 3' direction, making the process compatible with standard DNA/RNA synthesizers.[8][9]

The four key steps in the synthesis cycle are:

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile trityl protecting group from the terminal morpholino subunit attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[7][10] This step exposes a free secondary amine on the morpholino ring, which is the site of the subsequent coupling reaction.

  • Coupling: The activated phosphoramidite monomer, along with an activator, is delivered to the synthesis column. The activator, a weak acid such as 5-Ethylthio-1H-tetrazole (ETT), protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly susceptible to nucleophilic attack by the free secondary amine of the support-bound morpholino.[7][11] This reaction forms the crucial, yet unstable, phosphite (B83602) triester linkage.

  • Capping: To prevent the formation of deletion mutants (sequences missing a monomer), any unreacted secondary amine groups that failed to couple with the phosphoramidite are permanently blocked in a capping step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[7]

  • Oxidation/Linkage Formation: The unstable phosphite triester linkage is converted to a stable phosphorodiamidate linkage. This is accomplished through an oxidative process. For the synthesis of standard PMOs, this step involves oxidation with a solution of iodine in the presence of an amine, such as N,N-dimethylamine.[7][11] For the synthesis of thiophosphoramidate Morpholinos (TMOs), a sulfurizing agent is used instead of an oxidizing agent.[12]

This four-step cycle is repeated for each monomer to be added to the growing oligomer chain. Upon completion of the synthesis, the full-length Morpholino is cleaved from the solid support, and all remaining protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).[10]

Quantitative Data in Morpholino Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The coupling efficiency, in particular, has a significant impact on the overall yield, as any failures result in truncated sequences.

ParameterTypical ValueSignificance
Coupling Efficiency >99%A 1% decrease in coupling efficiency can reduce the theoretical yield of a 30-mer by nearly 20%.[13]
Coupling Time 30 - 180 secondsShorter coupling times increase the overall speed of synthesis.[7]
Deblocking Time 1 - 5 minutesEfficient removal of the trityl group is essential for the subsequent coupling reaction.[10]
Overall Yield Varies with length and sequenceDependent on the cumulative efficiency of each synthesis cycle.

Experimental Protocols

General Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

This protocol outlines the general steps for the automated solid-phase synthesis of PMOs. Specific reagents and concentrations may be adapted based on the synthesizer and the specific morpholino chemistry being employed.[7][10]

1. Solid Support Preparation:

  • Start with a solid support (e.g., CPG) pre-loaded with the first morpholino subunit.

2. Synthesis Cycle:

  • Deblocking:

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[10]

    • Procedure: Flow the deblocking solution through the synthesis column for 1-5 minutes to remove the 5'-trityl protecting group. Wash the column with DCM.[10]

  • Coupling:

    • Reagents:

      • Activated Morpholino phosphoramidite monomer (e.g., 3 equivalents).[7]

      • Activator: 5-Ethylthio-1H-tetrazole (ETT) (e.g., 6 equivalents).[7]

      • Base: N-Ethylmorpholine (NEM) (e.g., 6 equivalents) in acetonitrile.[7]

    • Procedure: Deliver the mixture of the activated monomer, activator, and base to the synthesis column. Allow the reaction to proceed for 30-180 seconds. Wash the column with acetonitrile.[7]

  • Capping:

    • Reagents: Capping Reagent A (Acetic Anhydride/THF/Pyridine) and Capping Reagent B (N-Methylimidazole/THF).[7]

    • Procedure: Deliver a mixture of Capping Reagents A and B to the column to acetylate any unreacted 5'-hydroxyl groups. Wash the column with acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine for PMOs.[7]

    • Procedure: Flow the oxidizing solution through the column to convert the phosphite triester to a stable phosphorodiamidate linkage. Wash the column with acetonitrile.

3. Repeat Synthesis Cycle:

  • Repeat the four steps of the synthesis cycle until the desired length of the PMO is achieved.

4. Cleavage and Deprotection:

  • Reagent: Concentrated aqueous ammonia (B1221849).[10]

  • Procedure: After the final synthesis cycle, treat the solid support with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours to cleave the PMO from the support and remove the protecting groups from the nucleobases.[10]

5. Purification:

  • Purify the crude PMO product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthesis Workflow and Chemical Logic

Diagrams of Key Processes

morpholino_synthesis_cycle cluster_cycle Solid-Phase Morpholino Synthesis Cycle deblocking 1. Deblocking (Detritylation) coupling 2. Coupling deblocking->coupling Exposed Amine capping 3. Capping coupling->capping Phosphite Triester Linkage oxidation 4. Oxidation capping->oxidation Capped Failures oxidation->deblocking Stable Phosphorodiamidate Linkage (Chain Elongated by one Monomer) end_cycle Repeat Cycle for desired length oxidation->end_cycle start Start with Support-Bound Morpholino start->deblocking cleavage Cleavage & Deprotection end_cycle->cleavage purification Purification cleavage->purification final_product Pure Morpholino Oligomer purification->final_product

Caption: The iterative four-step solid-phase synthesis cycle for Morpholino oligomer elongation.

phosphoramidite_activation_coupling phosphoramidite Morpholino Phosphoramidite (P-NR2) activated_intermediate Protonated Phosphoramidite (Activated Intermediate) phosphoramidite->activated_intermediate + Activator activator Activator (e.g., ETT) activator->activated_intermediate support_bound Support-Bound Morpholino (with free amine) product Formation of Phosphite Triester Linkage support_bound->product activated_intermediate->product + Support-Bound Morpholino

Caption: Activation of the phosphoramidite and subsequent coupling to the growing Morpholino chain.

References

Core Properties of N-DMTr-morpholino-U-5'-O-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-DMTr-morpholino-U-5'-O-phosphoramidite for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, a key building block in the synthesis of morpholino oligonucleotides. Morpholinos, also known as phosphorodiamidate morpholino oligomers (PMOs), are synthetic nucleic acid analogs with a modified backbone that confers unique therapeutic properties.[1]

This compound is a synthetic molecule designed for the automated synthesis of morpholino oligonucleotides.[2] It features a morpholine (B109124) ring instead of the deoxyribose or ribose sugar found in natural nucleic acids, and the internucleotide linkages are phosphorodiamidate groups.[2] This modification results in a neutral backbone, contributing to the high specificity and stability of the resulting oligonucleotides.[1][3]

PropertyValueSource
Molecular Weight 729.80 g/mol [4]
Molecular Formula C39H48N5O7P[4]
Solubility < 1 mg/mL in aqueous solution[5]
Storage Store at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent).[5]
Purity >95% (typical)Not explicitly found in search results, but a common standard for such reagents.
Appearance White to off-white solidNot explicitly found in search results, but a common appearance for such compounds.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the corresponding nucleoside. While a specific detailed protocol for the uridine (B1682114) variant was not found in the provided search results, a general synthetic strategy for morpholino phosphoramidites can be outlined.[6][7]

Experimental Protocol: Representative Synthesis of a Morpholino Phosphoramidite

This protocol is a representative method for the synthesis of a DMTr-protected morpholino nucleoside and its subsequent conversion to a phosphoramidite.

Step 1: Synthesis of DMTr-protected Morpholino-Uridine Nucleoside [6]

  • DMTr-protected uridine is converted to a dialdehyde (B1249045) via sodium periodate-mediated oxidation.

  • The resulting dialdehyde is treated with hydroxylamine (B1172632) hydrochloride to form the corresponding dioxime.

  • The dioxime is then reduced using a pyridine-borane complex to yield the DMTr-protected morpholino-uridine nucleoside. This step may result in some detritylation.

Step 2: Phosphitylation to Yield the Phosphoramidite [6]

  • The DMTr-protected morpholino-uridine nucleoside is dissolved in anhydrous dichloromethane (B109758) (CH2Cl2).

  • N,N-diisopropylethylamine (DIPEA) is added to the solution.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at room temperature.

  • The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then washed, dried, and the solvent is evaporated.

  • The crude product is purified by silica (B1680970) gel chromatography to yield the final this compound.

Synthesis_Workflow Uridine DMTr-Protected Uridine Dialdehyde Dialdehyde Intermediate Uridine->Dialdehyde NaIO4 Dioxime Dioxime Intermediate Dialdehyde->Dioxime NH2OH·HCl Morpholino_Nucleoside DMTr-Protected Morpholino-Uridine Dioxime->Morpholino_Nucleoside Pyridine-Borane Phosphoramidite N-DMTr-morpholino-U-5'-O- phosphoramidite Morpholino_Nucleoside->Phosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA PMO_Synthesis_Cycle cluster_cycle PMO Synthesis Cycle Deblocking 1. Deblocking (DMTr Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphorodiamidate) Capping->Oxidation Oxidation->Deblocking Elongation Elongated PMO Chain Oxidation->Elongation Start Solid Support with Initial Nucleoside Start->Deblocking Cleavage Cleavage & Deprotection Elongation->Cleavage Purification Purified PMO Cleavage->Purification Exon_Skipping_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Pre_mRNA Pre-mRNA with Mutated Exon Splicing_Complex Spliceosome Assembly Pre_mRNA->Splicing_Complex Splicing Splicing Pre_mRNA->Splicing Steric Blockade PMO Phosphorodiamidate Morpholino Oligonucleotide (PMO) PMO->Pre_mRNA Binds to target exon Splicing_Complex->Splicing Mature_mRNA_mut Mutated Mature mRNA (Non-functional Protein) Splicing->Mature_mRNA_mut Normal Splicing Mature_mRNA_skipped Mature mRNA with Skipped Exon (Functional Protein) Splicing->Mature_mRNA_skipped Exon Skipping Translation_mut Translation Mature_mRNA_mut->Translation_mut Translation_skipped Translation Mature_mRNA_skipped->Translation_skipped Protein_nonfunc Non-functional Protein Translation_mut->Protein_nonfunc Protein_func Functional (truncated) Protein Translation_skipped->Protein_func

References

Phosphorodiamidate Morpholino Oligomers (PMOs): A Technical Guide to a Leading Antisense Platform

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant class of synthetic nucleic acid analogs that modulate gene expression at the RNA level. Characterized by a unique, uncharged backbone of morpholine (B109124) rings linked by phosphorodiamidate groups, PMOs offer high stability, specificity, and low toxicity.[1][2][3] They function primarily through a steric-blocking mechanism, independent of cellular enzymes like RNase H, to inhibit mRNA translation or modify pre-mRNA splicing.[2][4] This mechanism has proven particularly effective in the development of therapeutics for genetic disorders, most notably Duchenne muscular dystrophy (DMD), for which multiple PMO-based drugs have received regulatory approval.[5][6] This guide provides an in-depth overview of PMO chemistry, mechanism of action, therapeutic applications, and key experimental methodologies for their evaluation, tailored for professionals in research and drug development.

Introduction: The Genesis of a Novel Oligonucleotide Chemistry

Antisense technology aims to treat diseases by targeting RNA to modulate protein production. PMOs, developed by James Summerton and Dwight Weller in the 1990s, were designed to overcome the limitations of early-generation antisense oligonucleotides, such as poor stability against nucleases and off-target effects.[2]

1.1 Chemical Structure and Properties Unlike natural nucleic acids that possess a backbone of deoxyribose or ribose sugar rings linked by phosphodiester bonds, PMOs feature a six-membered morpholine ring in place of the sugar moiety.[4][6] These rings are connected by uncharged phosphorodiamidate linkages.[1][2] This fundamental structural alteration confers several advantageous properties:

  • Nuclease Resistance: The modified backbone is highly resistant to degradation by cellular enzymes (nucleases, proteases), giving PMOs a long half-life in biological systems.[1][2][3]

  • High Specificity: PMOs bind to their complementary RNA targets with high affinity via standard Watson-Crick base pairing, and their neutral charge reduces non-specific interactions with cellular proteins.[2]

  • Predictable Behavior: The uncharged nature results in predictable binding and minimal toxicity compared to charged oligonucleotide chemistries.[7]

cluster_DNA DNA/RNA Backbone cluster_PMO PMO Backbone DNA_backbone Deoxyribose/ Ribose Sugar DNA_linkage Phosphodiester Linkage (Charged) DNA_backbone->DNA_linkage DNA_base Base DNA_linkage->DNA_base PMO_backbone Morpholine Ring PMO_linkage Phosphorodiamidate Linkage (Uncharged) PMO_backbone->PMO_linkage PMO_base Base PMO_linkage->PMO_base cluster_premRNA Pre-mRNA Processing cluster_PMO_Action PMO-Mediated Exon Skipping premRNA Pre-mRNA with mutation splicing Normal Splicing premRNA->splicing nonfunctional_mRNA Out-of-Frame mRNA splicing->nonfunctional_mRNA stop_codon Premature Stop Codon nonfunctional_mRNA->stop_codon no_protein No Functional Protein stop_codon->no_protein PMO PMO Drug premRNA2 Pre-mRNA with mutation PMO->premRNA2 binds & blocks splice site exon_skipping Altered Splicing (Exon Skipped) premRNA2->exon_skipping functional_mRNA In-Frame mRNA exon_skipping->functional_mRNA functional_protein Truncated but Functional Protein functional_mRNA->functional_protein cluster_PMO PMO cluster_siRNA siRNA (RNAi) pmo_mech Mechanism: Steric Block (Stoichiometric) pmo_stability Backbone: Uncharged, Nuclease Resistant pmo_effect Effect: Splice Modulation or Translation Block pmo_delivery Delivery: Challenging due to neutral charge; Often requires conjugation (e.g., CPPs) sirna_mech Mechanism: RISC-mediated Cleavage (Catalytic) sirna_stability Backbone: Native, Nuclease Susceptible (Requires chemical modification) sirna_effect Effect: mRNA Degradation sirna_delivery Delivery: Challenging due to negative charge; Often uses lipid nanoparticles (LNPs) cluster_analysis Downstream Analysis start Start: PMO Design synthesis PMO Synthesis start->synthesis cell_culture Prepare Target Cells (e.g., patient myoblasts) synthesis->cell_culture delivery PMO Delivery to Cells (e.g., Electroporation, Endo-Porter) cell_culture->delivery incubation Incubate (24-72h) delivery->incubation harvest Harvest Cells for RNA & Protein incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_pcr RT-PCR Analysis (Confirm Exon Skipping) rna_extraction->rt_pcr end End: Validate Efficacy rt_pcr->end western_blot Western Blot (Quantify Protein Restoration) protein_extraction->western_blot western_blot->end

References

An In-depth Technical Guide to the Mechanism of Action of Morpholino Antisense Oligos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Morpholino antisense oligos, detailing their core mechanism of action, data-driven efficacy, and the experimental protocols used for their validation.

Introduction to Morpholino Oligonucleotides

Morpholino oligos are synthetic nucleic acid analogs, or oligonucleotides, distinguished by a unique molecular backbone. Instead of the standard deoxyribose sugar found in DNA, Morpholinos feature a morpholine (B109124) ring, and the typical phosphodiester linkages are replaced with uncharged phosphorodiamidate groups.[1] This modified structure renders them resistant to degradation by cellular enzymes like nucleases, ensuring high stability.[2][3] Unlike other antisense technologies such as siRNA or RNase H-dependent oligos that induce the degradation of their target RNA, Morpholinos operate via a steric-blocking mechanism.[1][2][4] They physically obstruct the binding of cellular machinery to specific RNA sequences without causing the RNA to be cleaved.[1][4]

Core Mechanism of Action: Steric Blocking

The fundamental principle behind Morpholino action is steric hindrance. By binding with high affinity and specificity to a complementary ~25 base target sequence on an RNA molecule, a Morpholino oligo acts as a physical barrier, preventing access by essential cellular components like ribosomes or splicing factors.[1][2][4][5] This mechanism can be precisely targeted to achieve two primary outcomes: the inhibition of mRNA translation or the modification of pre-mRNA splicing.[2][6]

Translational Inhibition

To block protein synthesis, a Morpholino is designed to bind to the 5' untranslated region (5' UTR) of a messenger RNA (mRNA), typically encompassing the AUG start codon.[5][7] This physically obstructs the assembly and progression of the ribosomal initiation complex, which must scan the mRNA from the 5' cap to locate the start codon.[4][8][9] By preventing the ribosome from binding and initiating protein synthesis, the expression of the target protein is effectively knocked down.[2][10] This effect is not immediate, as it depends on the natural degradation rate of the pre-existing protein pool.[4][8]

Translation_Inhibition Translational Inhibition by Steric Blockade cluster_mrna Target mRNA cluster_ribosome Ribosome Assembly mrna 5' Cap --- [5' UTR] --- AUG --- [Coding Sequence] ---> 60S 60S Subunit mrna->60S Initiation Complex Forms at AUG no_protein No Protein Synthesis mrna->no_protein Ribosome Blocked 40S 40S Subunit 40S->mrna Binds & Scans protein Protein Synthesis 60S->protein Translation Proceeds morpholino Morpholino morpholino->mrna Binds to AUG region

Caption: A Morpholino oligo sterically hinders the ribosomal initiation complex at the mRNA start codon.

Pre-mRNA Splicing Modification

Morpholinos can be used to precisely alter the splicing of pre-mRNA. By targeting splice junctions (the boundaries between introns and exons) or splice-regulatory sites, a Morpholino can block the binding of the spliceosome—the cellular machinery responsible for splicing.[5][11][12] This interference can lead to the exclusion of a targeted exon (exon skipping) or the inclusion of an intron, thereby modifying the final mRNA transcript.[11][12] This technique is powerful for correcting splicing defects that cause disease or for studying the function of different protein isoforms.[13][14]

Splicing_Modification Pre-mRNA Splicing Modification cluster_premrna Pre-mRNA Transcript premRNA ... Exon 1 ---[Intron 1]--- Exon 2 ---[Intron 2]--- Exon 3 ... spliced_mrna_normal Normal mRNA: [Exon 1]-[Exon 2]-[Exon 3] premRNA->spliced_mrna_normal Normal Splicing spliced_mrna_modified Modified mRNA: [Exon 1]-[Exon 3] premRNA->spliced_mrna_modified Exon 2 Skipped spliceosome Spliceosome spliceosome->premRNA Binds to Splice Junctions morpholino Morpholino morpholino->premRNA Blocks Exon 2 Splice Junction

Caption: A Morpholino blocks a splice junction, causing the spliceosome to skip an exon.

Quantitative Data Presentation

The efficacy of Morpholinos is assessed using various quantitative metrics. The choice of assay depends on the Morpholino's mechanism (translation vs. splice blocking).

ParameterMethod of AnalysisTypical EfficacyDescription
Protein Knockdown Western Blot / Immunofluorescence>90% reductionQuantifies the reduction in target protein levels. This is the gold standard for validating translation-blocking Morpholinos.[2][15]
Splice Modification RT-PCR / qPCR50-95% alterationMeasures the percentage of mRNA transcripts that have been successfully altered (e.g., exon skipped or intron retained).[16][17][18]
Phenotypic Rescue mRNA Co-injectionVariableCo-injection of a synthetic mRNA lacking the Morpholino binding site should reverse the observed phenotype, confirming specificity.[19]
In Vitro Translation IC50 Rabbit Reticulocyte Lysate Assay65-68% inhibition (example)Determines the concentration of Morpholino needed to inhibit 50% of translation in a cell-free system.[20]

Key Experimental Protocols

Validation of Morpholino activity and specificity is critical. The following are detailed methodologies for key validation experiments.

Protocol: RT-PCR for Splicing Analysis

This is the standard method to assess the efficacy of a splice-blocking Morpholino.[2][16]

Objective: To detect and quantify changes in mRNA splicing patterns induced by a Morpholino.

Methodology:

  • Primer Design: Design PCR primers that anneal to the exons flanking the targeted exon or intron.[11][16] For example, to detect the skipping of exon 3, primers should be in exon 2 and exon 4.[16]

  • Sample Preparation: Inject embryos or transfect cells with the splice-blocking Morpholino and a negative control Morpholino.

  • RNA Isolation: At a designated time point, lyse the cells or embryos and isolate total RNA using a standard protocol (e.g., Trizol or a column-based kit).

  • cDNA Synthesis: Perform reverse transcription (RT) on the isolated RNA to synthesize complementary DNA (cDNA).

  • PCR Amplification: Use the designed primers to amplify the cDNA region of interest.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. A successful exon-skipping event will result in a smaller PCR product compared to the control.[2][17]

  • Quantification & Validation: Quantify the intensity of the bands to determine the percentage of splice modification.[16] The identity of the PCR products should be confirmed by sequencing.[9]

Protocol: Western Blot for Protein Knockdown

This protocol is essential for validating the efficacy of translation-blocking Morpholinos, as RT-PCR is not suitable for this purpose.[2][4][8]

Objective: To quantify the reduction in target protein expression following treatment with a translation-blocking Morpholino.

Methodology:

  • Sample Preparation: Treat cells or organisms with the translation-blocking Morpholino and appropriate controls (e.g., standard control Morpholino).

  • Protein Extraction: Harvest the samples at a time point sufficient for the endogenous protein to turn over. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein knockdown.[15]

Experimental_Workflow General Validation Workflow for Morpholinos cluster_treatment Experimental Treatment cluster_splice Splice-Blocking Validation cluster_translation Translation-Blocking Validation Treatment Deliver Morpholino to System (e.g., Microinjection, Transfection) RNA_Isolation 1. Total RNA Isolation Treatment->RNA_Isolation Protein_Isolation 1. Total Protein Isolation Treatment->Protein_Isolation RT_PCR 2. RT-PCR with Flanking Primers RNA_Isolation->RT_PCR Gel 3. Agarose Gel Electrophoresis RT_PCR->Gel Splice_Result Result: Band Size Shift Gel->Splice_Result Western 2. Western Blot Protein_Isolation->Western Protein_Result Result: Reduced Protein Band Western->Protein_Result

Caption: Workflow for validating splice-blocking and translation-blocking Morpholinos.

References

The Gatekeeper of Oligonucleotide Integrity: A Technical Guide to the DMTr Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of custom oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The precision and fidelity of this process hinge on the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMTr) group plays a paramount role. This in-depth technical guide elucidates the critical functions of the DMTr group in solid-phase oligonucleotide synthesis, detailing its mechanism of action, the nuances of its removal, and its application in purification strategies.

The Essential Role of the DMTr Group in Stepwise Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that builds a DNA or RNA chain in a 3' to 5' direction.[1][2] Each cycle involves the addition of a single nucleotide monomer, and the success of this stepwise addition relies on preventing unwanted side reactions. The primary function of the DMTr group is to act as a temporary "gatekeeper" for the 5'-hydroxyl group of the incoming nucleoside phosphoramidite (B1245037) and the growing oligonucleotide chain.[2][3][4] This protection is crucial to prevent self-coupling of the phosphoramidite monomers and to ensure that only one nucleotide is added per cycle.[3]

The DMTr group is favored for this role due to its stability under the basic and neutral conditions of the coupling, capping, and oxidation steps, and its facile removal under mild acidic conditions.[5][6][7] This selective lability is the key to its utility in the iterative nature of oligonucleotide synthesis.

The Four-Step Synthesis Cycle: A Symphony of Protection and Deprotection

The automated solid-phase synthesis of oligonucleotides is a meticulously orchestrated four-step cycle for each nucleotide addition.[2][8][9] The DMTr group is central to the first and most critical step of each cycle.

The Solid-Phase Oligonucleotide Synthesis Cycle

Oligonucleotide Synthesis Cycle cluster_0 Solid Support Start 3'-Nucleoside on Solid Support (5'-DMTr protected) Deblocking Step 1: Detritylation (DMTr Removal) Start->Deblocking Coupling Step 2: Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping Step 3: Capping (Blocking Unreacted 5'-OH) Coupling->Capping Oxidation Step 4: Oxidation (Phosphite to Phosphate) Capping->Oxidation Elongated_Chain Elongated Oligonucleotide (5'-DMTr protected) Oxidation->Elongated_Chain Elongated_Chain->Deblocking Repeat for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The Chemistry of Detritylation: A Controlled Release

The removal of the DMTr group, or detritylation, is an acid-catalyzed cleavage that exposes the 5'-hydroxyl group for the next coupling reaction.[8] This step is typically performed using a solution of a mild organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758).[3][10]

The mechanism involves the protonation of the ether oxygen linking the DMTr group to the 5'-carbon of the nucleoside. This is followed by the departure of the stable and brightly colored dimethoxytrityl cation (DMTr+).[8] The intense orange color of the DMTr+ cation, which absorbs light at approximately 495 nm, provides a real-time spectrophotometric method for monitoring the efficiency of each coupling step.[8][11]

Mechanism of Acid-Catalyzed Detritylation

Caption: The acid-catalyzed removal of the DMTr protecting group.

Quantitative Aspects of Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical, as the overall yield of the full-length oligonucleotide is a product of the efficiencies of each individual cycle.

ParameterTypical ValueSignificance
Coupling Efficiency >99%A small decrease in coupling efficiency per step leads to a significant reduction in the final yield of the full-length product.[3]
Capping Efficiency ~99%Incomplete capping of unreacted 5'-OH groups results in the formation of deletion mutations (n-1 sequences).[12][13]
Detritylation Time 20-110 secondsMust be sufficient for complete DMTr removal but short enough to minimize side reactions like depurination.[14]
Depurination Half-life (dA in 3% TCA) 19 minutesDepurination, the cleavage of the glycosidic bond, is a major side reaction during detritylation, especially with purine-rich sequences.[15]
Depurination Half-life (dA in 3% DCA) 77 minutesDCA is a milder acid than TCA and results in significantly lower rates of depurination.[15][16]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation):

    • A solution of 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in dichloromethane is passed through the synthesis column for a predetermined time (e.g., 60 seconds) to remove the 5'-DMTr group from the solid-supported oligonucleotide.[10]

    • The column is washed with an inert solvent, such as acetonitrile (B52724), to remove the acid and the cleaved DMTr cation. The absorbance of the collected effluent at 495 nm can be measured to determine the coupling efficiency of the previous cycle.[8]

  • Coupling:

    • The next phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator (e.g., 5-ethylthio-1H-tetrazole) are delivered simultaneously to the synthesis column.[12]

    • The reaction is allowed to proceed for a specific coupling time (e.g., 30-60 seconds for standard bases) to form a phosphite (B83602) triester linkage.[10]

    • The column is then washed with acetonitrile to remove excess reagents.

  • Capping:

    • A capping solution, typically a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B), is passed through the column to acetylate any unreacted 5'-hydroxyl groups.[12] This prevents the formation of deletion sequences in subsequent cycles.

    • The column is washed with acetonitrile.

  • Oxidation:

    • A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) is introduced to the column to oxidize the unstable phosphite triester to the more stable phosphate (B84403) triester.[8][12]

    • The column is washed with acetonitrile.

  • Cycle Repetition:

    • Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

Manual Detritylation of "DMTr-on" Oligonucleotides

This protocol is for the removal of the final 5'-DMTr group after purification.

  • Dissolution:

    • The purified, dried "DMTr-on" oligonucleotide is dissolved in 80% aqueous acetic acid (e.g., 200-500 µL).[11]

  • Incubation:

    • The solution is incubated at room temperature for 20-30 minutes.[11]

  • Precipitation:

  • Isolation:

    • The solution is cooled (e.g., in a freezer) for at least 30 minutes to precipitate the oligonucleotide.

    • The sample is centrifuged at high speed for 5-10 minutes to pellet the oligonucleotide.

    • The supernatant, containing the cleaved DMTr group, is carefully removed.

  • Washing and Drying:

    • The oligonucleotide pellet is washed with cold ethanol and centrifuged again.

    • The supernatant is removed, and the pellet is dried under vacuum.

HPLC Analysis of DMTr-on and DMTr-off Oligonucleotides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for analyzing the purity of synthetic oligonucleotides and for purifying "DMTr-on" products.[17][18]

  • Column: C18 reverse-phase column.[15]

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 5% to 50% acetonitrile over 30 minutes).

  • Detection: UV absorbance at 260 nm.

  • Analysis: "DMTr-on" oligonucleotides, being more hydrophobic due to the bulky DMTr group, will have a significantly longer retention time compared to "DMTr-off" failure sequences.[17][18] This difference in retention allows for efficient separation and purification.

DMTr-on vs. DMTr-off: A Purification Strategy

The presence of the 5'-DMTr group provides a valuable handle for the purification of the desired full-length oligonucleotide from shorter, "failure" sequences.[17] This strategy, known as "DMTr-on" purification, is a common and effective method.

DMTr-on vs. DMTr-off Purification Workflow

Purification Workflow Synthesis Solid-Phase Synthesis Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage Crude_Product Crude Oligonucleotide Mixture (DMTr-on Full-Length + DMTr-off Failures) Cleavage->Crude_Product RP_HPLC Reverse-Phase HPLC Crude_Product->RP_HPLC Separation Separation based on Hydrophobicity RP_HPLC->Separation DMTr_on_Fraction Collect DMTr-on Fraction (Full-Length Product) Separation->DMTr_on_Fraction DMTr_off_Fraction Discard DMTr-off Fraction (Failure Sequences) Separation->DMTr_off_Fraction Final_Detritylation Final Detritylation (e.g., 80% Acetic Acid) DMTr_on_Fraction->Final_Detritylation Purified_Product Purified DMTr-off Oligonucleotide Final_Detritylation->Purified_Product

Caption: Workflow for DMTr-on purification of synthetic oligonucleotides.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides. Its role as a temporary protecting group for the 5'-hydroxyl function is central to the efficiency and fidelity of the stepwise phosphoramidite chemistry. The controlled, acid-labile nature of the DMTr group not only enables the iterative addition of nucleotides but also provides a convenient method for monitoring reaction progress and a powerful handle for the purification of the final product. A thorough understanding of the chemistry and protocols associated with the DMTr group is essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. By mastering the principles outlined in this guide, practitioners can ensure the synthesis of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

Chemical structure of morpholino oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Morpholino Oligonucleotides

Introduction to Morpholino Oligonucleotides

Phosphorodiamidate Morpholino Oligonucleotides (PMOs), commonly known as Morpholinos, are a class of synthetic nucleic acid analogs that have become indispensable tools in molecular biology and are emerging as a significant class of therapeutic agents.[1][2] Developed as a radical redesign of natural nucleic acids, their unique chemical structure confers properties of high stability, strong binding affinity, and a distinct mechanism of action.[3] Typically 25 bases in length, Morpholinos are used to modify gene expression by binding to complementary sequences of RNA.[1] Unlike many other antisense technologies that trigger RNA degradation, Morpholinos operate via a steric-blocking mechanism, physically obstructing cellular processes like translation or splicing.[1][4][5] This guide provides a detailed examination of their core chemical structure, mechanism, chemical modifications, and the experimental protocols central to their application.

The Core Chemical Structure

The defining feature of a Morpholino is its synthetic, uncharged backbone, which is fundamentally different from the negatively charged sugar-phosphate backbone of DNA and RNA.[1][6][7] This novel architecture is responsible for many of the molecule's advantageous properties, including its exceptional stability and high specificity.

The Morpholino Backbone

The backbone of a Morpholino is composed of methylenemorpholine rings linked together by non-ionic phosphorodiamidate groups.[1][2][8] This contrasts sharply with natural nucleic acids, where deoxyribose (in DNA) or ribose (in RNA) sugars are connected by anionic phosphodiester bonds.[1]

  • Methylenemorpholine Ring: This six-membered ring replaces the five-membered deoxyribose/ribose sugar found in natural nucleic acids.[3][9]

  • Phosphorodiamidate Linkage: This uncharged linkage replaces the anionic phosphodiester linkage.[1][8][9] This neutrality prevents ionization at physiological pH, minimizing non-specific electrostatic interactions with cellular proteins and other macromolecules.[1][10][11]

This unique backbone renders Morpholinos completely resistant to degradation by cellular enzymes like nucleases, giving them a long half-life in biological systems.[2][6][11][12]

Caption: Comparison of Morpholino and DNA/RNA backbone structures.

The Nucleobases

Morpholinos utilize the standard nucleic acid bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T).[6][13] Each base is attached to its methylenemorpholine ring, positioned to allow for standard Watson-Crick base-pairing with a complementary RNA sequence.[1][6][14] This high-fidelity binding is the basis for their sequence specificity.

Mechanism of Action: Steric Blockade

Morpholinos do not induce the degradation of their target RNA, a mechanism employed by siRNA or RNase H-dependent antisense oligonucleotides.[1][15] Instead, they act via a "steric blocking" or "steric hindrance" mechanism.[1][4][5] By binding to a specific target sequence on an RNA molecule, the Morpholino acts as a physical barrier, preventing the binding or passage of cellular machinery.

The two primary applications of this mechanism are:

  • Translation Blocking: A Morpholino designed to target the 5' untranslated region (UTR) or the start codon (AUG) of a messenger RNA (mRNA) can prevent the assembly of the ribosomal initiation complex.[1][7] This physically obstructs the ribosome from initiating protein synthesis, effectively knocking down gene expression at the protein level.[4][7]

  • Splicing Modification: By targeting splice junctions, splice enhancers, or splice silencers on a pre-mRNA molecule, a Morpholino can block the binding of the spliceosome machinery (snRNPs) or other splice-regulatory proteins.[1][4] This can be used to induce the exclusion of a specific exon (exon skipping) or the inclusion of an intron, thereby altering the final protein product. This approach is the basis for several approved Morpholino-based drugs for Duchenne muscular dystrophy.[1]

G cluster_translation Translation Blocking cluster_splicing Splicing Modification mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Recruits Protein Protein Synthesis Blocked Ribosome->Protein Initiates PMO_trans Morpholino (PMO) PMO_trans->mRNA Binds to 5' UTR/ Start Codon PMO_trans->Ribosome Blocks Access premRNA pre-mRNA Spliceosome Spliceosome premRNA->Spliceosome Recruits Spliced_mRNA Altered Splicing (e.g., Exon Skipped) Spliceosome->Spliced_mRNA Processes PMO_splice Morpholino (PMO) PMO_splice->premRNA Binds to Splice Site PMO_splice->Spliceosome Blocks Access

Caption: Steric-blocking mechanisms of Morpholino oligonucleotides.

Chemical Modifications for Enhanced Delivery

The neutral backbone of standard PMOs, while beneficial for stability and specificity, impedes their ability to cross cell membranes without assistance.[16][17] To overcome this limitation for in vivo and systemic applications, Morpholinos are often covalently conjugated to cell-penetrating moieties.

  • Vivo-Morpholinos: This is a widely used modification where a Morpholino oligo is covalently linked to a delivery moiety consisting of an octa-guanidine dendrimer.[16][18] The eight positively charged guanidinium (B1211019) groups on this scaffold facilitate entry into cells, enabling systemic administration in animal models via intravenous or intraperitoneal injection.[16][18][19]

  • Peptide-Conjugated Morpholinos (PPMOs): Another strategy involves linking the Morpholino to an arginine-rich cell-penetrating peptide (CPP).[16][20][21] The guanidinium side chains of the arginine residues in the peptide enhance cellular uptake.[16]

G PMO Standard PMO (Neutral Backbone) VivoPMO Vivo-Morpholino PMO->VivoPMO Covalent Linkage Delivery Delivery Moiety (e.g., Octa-guanidine Dendrimer) Delivery->VivoPMO Facilitates Cell Entry

Caption: General structure of a Vivo-Morpholino for enhanced delivery.

Quantitative Data Summary

The performance of Morpholinos can be assessed through various quantitative metrics. The following tables summarize key data points from published literature.

Table 1: Comparative Oligo-RNA Duplex Binding Affinity (Melting Temperature, Tm)
Oligo Type Relative Binding Affinity (Tm)
S-DNA (Phosphorothioate)Lowest
DNALow
Morpholino (PMO) High
2'O-Methyl RNAHighest
This table illustrates the relative thermal melt profiles for different oligo types bound to a complementary RNA sequence. Higher Tm indicates stronger binding affinity. Morpholinos exhibit significantly higher affinity than DNA and S-DNA oligos.[22]
Table 2: Example In Vivo Dosing for Vivo-Morpholinos in Mice
Administration Route Typical Dose Range
Intravenous (I.V.)6 mg/kg to 25 mg/kg
Intraperitoneal (I.P.)12.5 mg/kg to 25 mg/kg
This table provides examples of effective Vivo-Morpholino dosages used in mouse models for systemic delivery.[16][18] A single 6 mg/kg I.V. injection has been shown to correct splicing in over 50% of skeletal muscle fibers in the mdx mouse model.[16]

Key Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Morpholino Oligonucleotides

Solid-phase synthesis is the standard method for producing high-quality PMOs.[23] The process involves the sequential addition of activated morpholino monomers to a growing chain attached to a solid support resin.[23]

  • Deblocking: The 5'-terminal protecting group (typically Trityl or Fmoc) on the resin-bound chain is removed.[23]

    • Trityl Chemistry: Use a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[23]

    • Fmoc Chemistry: Use a solution of 20% Piperidine in Dimethylformamide (DMF).[23]

  • Coupling: An activated morpholino monomer is added to the deprotected chain. This step is facilitated by an activator like Ethylthiotetrazole (ETT).[23][24]

  • Oxidation: This step is part of the phosphoramidate (B1195095) chemistry used to create the linkage.

  • Repeat Cycle: The deblocking and coupling steps are repeated until the full-length oligomer is synthesized.[23]

  • Cleavage and Deprotection: The completed PMO is cleaved from the solid support and all remaining protecting groups are removed, typically using concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C for 16 hours).[23]

  • Purification: The crude PMO product is purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.[23]

Protocol 2: In Vitro Delivery of Morpholinos

Efficient delivery into cultured cells is crucial for in vitro studies, as the neutral PMO backbone prevents passive uptake.[25][26]

  • Electroporation: Systems like the 4D-Nucleofector™ or Neon™ are highly efficient for delivering PMOs into a wide variety of cell types, including primary cells.[25][26]

  • Transfection Reagents: Cationic lipid-based reagents can be effective. Lipofectamine 3000™ and Lipofectamine 2000™ are recommended for delivering PMOs into fibroblasts and myoblasts/myotubes.[25][26]

  • Peptide-Mediated Delivery: Reagents like Endo-Porter are designed to facilitate the endocytic uptake of PMOs into adherent cells.[26]

  • Scrape-Loading: A simple mechanical method where cells are gently scraped from the culture plate in the presence of the Morpholino-containing medium, allowing transient membrane disruption and oligo entry.[27]

Protocol 3: In Vivo Administration of Vivo-Morpholinos

For animal studies, Vivo-Morpholinos are used to achieve systemic or localized delivery.[16][18]

  • Reconstitution: Lyophilized Vivo-Morpholinos are reconstituted in a sterile, endotoxin-free vehicle such as saline or phosphate-buffered saline (PBS).

  • Systemic Delivery:

    • Intravenous (I.V.) injection (e.g., via the tail vein in mice) is the most effective method for broad biodistribution.[18][19]

    • Intraperitoneal (I.P.) injection can also achieve modest systemic delivery.[18][19]

  • Localized Delivery: Direct injection into the tissue or organ of interest (e.g., intracerebroventricular injection for CNS targets) can be used for concentrated local effects.[28]

  • Dosing: Doses typically range from 6 to 25 mg/kg in mice. The optimal dose and frequency depend on the target, animal model, and desired effect.[16] It is noted that compromised or very young/old animals may require lower doses.[18]

Protocol 4: Analysis of Morpholino Activity

The biological effect of a Morpholino must be quantified at the RNA or protein level.

  • Analysis of Splicing Modification (RT-PCR):

    • Isolate total RNA from the treated cells or tissues.

    • Perform Reverse Transcription Polymerase Chain Reaction (RT-PCR) using primers that flank the targeted exon.

    • Analyze the PCR products on an agarose (B213101) or polyacrylamide gel. A successful splice modification will result in a size shift of the PCR product (e.g., a smaller band for exon skipping) or a change in its abundance compared to the control.[7]

  • Analysis of Translation Blocking (Western Blot):

    • Prepare protein lysates from treated cells or tissues after a sufficient time has passed to allow for the degradation of the pre-existing target protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.

    • Detect the signal to visualize and quantify the protein levels. A successful knockdown will show a significant reduction in the target protein band compared to controls.[7]

Conclusion

Morpholino oligonucleotides represent a triumph of chemical engineering, providing a stable, specific, and effective platform for modulating gene expression. Their unique backbone, composed of methylenemorpholine rings and uncharged phosphorodiamidate linkages, endows them with nuclease resistance and minimizes off-target effects.[3][10] By operating through a steric-blocking mechanism, they can be precisely targeted to inhibit protein translation or modify pre-mRNA splicing.[1] With the development of advanced delivery chemistries like Vivo-Morpholinos, their application has expanded from developmental biology research to promising clinical therapeutics, marking them as a cornerstone of modern antisense technology.

References

In-Depth Technical Guide: N-DMTr-morpholino-U-5'-O-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-DMTr-morpholino-U-5'-O-phosphoramidite, a key building block in the synthesis of morpholino oligonucleotides. This document outlines its chemical properties, the experimental protocols for its use in solid-phase synthesis, and its application in the development of antisense therapeutics.

Introduction to this compound

This compound is a synthetic nucleoside phosphoramidite (B1245037) monomer crucial for the automated chemical synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs).[1][2] PMOs are a class of antisense oligonucleotides that have gained significant attention as therapeutic agents due to their unique properties, including resistance to nucleases and a neutral backbone, which contribute to favorable pharmacokinetic profiles.[2][3] Unlike natural nucleic acids, morpholinos feature a six-membered morpholine (B109124) ring in place of the deoxyribose or ribose sugar, and the subunits are linked by phosphorodiamidate groups instead of phosphodiester bonds.[4] This structural modification allows PMOs to modulate gene expression through a steric-blocking mechanism, either by inhibiting mRNA translation or by modifying pre-mRNA splicing, rather than inducing RNA degradation.[5][6]

The this compound, specifically, is the uridine (B1682114) monomer used in the synthesis of these potent antisense agents. The 4,4'-dimethoxytrityl (DMTr) group on the nitrogen of the morpholine ring serves as a temporary protecting group during solid-phase synthesis, which is removed at the beginning of each coupling cycle. The phosphoramidite moiety at the 5'-O-position enables the efficient formation of the phosphorodiamidate linkage to the growing oligonucleotide chain.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C39H48N5O7P[4][7]
Molecular Weight 729.80 g/mol [7][8]
Appearance White to off-white powderN/A
Solubility Soluble in acetonitrile (B52724) and other organic solvents used in oligonucleotide synthesis.[9]
Storage Store at -20°C under an inert atmosphere to prevent degradation from moisture and oxidation.[4]

Experimental Protocols: Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis of phosphorodiamidate morpholino oligonucleotides using this compound and other morpholino monomers is typically performed on an automated solid-phase synthesizer.[1] The process is a cyclical series of chemical reactions that sequentially add monomers to a growing chain attached to a solid support, such as controlled pore glass (CPG).[1]

Synthesis Cycle

The synthesis cycle for incorporating a morpholino monomer consists of four main steps: deblocking, coupling, and capping, followed by oxidation or sulfurization to form the stable phosphorodiamidate or thiophosphorodiamidate linkage.[1][2]

1. Deblocking (De-tritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[2]

  • Procedure: The TCA solution is passed through the synthesis column to remove the acid-labile DMTr protecting group from the nitrogen of the terminal morpholino monomer on the solid support. The resulting free secondary amine is then ready for the next coupling reaction. The orange-colored trityl cation released can be monitored spectrophotometrically to assess the efficiency of the previous coupling step. The column is then washed with a neutral solvent like acetonitrile to remove the acid.[2]

2. Coupling:

  • Reagents:

    • The desired N-DMTr-morpholino phosphoramidite monomer (e.g., this compound).

    • An activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in acetonitrile.[10]

  • Procedure: A solution of the morpholino phosphoramidite monomer and the activator is delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the free secondary amine of the support-bound monomer. This reaction forms an unstable phosphite (B83602) triester linkage.

3. Oxidation/Sulfurization:

  • Oxidation Reagent (for phosphorodiamidate linkage): A solution of iodine in a mixture of tetrahydrofuran (B95107), water, and pyridine.[2]

  • Sulfurization Reagent (for thiophosphorodiamidate linkage): A sulfurizing agent such as 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT).[11]

  • Procedure: The unstable phosphite triester linkage is converted to a stable pentavalent phosphorus linkage. For a phosphorodiamidate linkage, an oxidizing solution is used. For a thiophosphorodiamidate linkage, a sulfurizing agent is employed.

4. Capping:

  • Reagents:

    • Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran or pyridine.

    • Capping Reagent B: 16% N-methylimidazole in tetrahydrofuran.

  • Procedure: Any unreacted free secondary amines on the solid support that failed to couple with the phosphoramidite monomer are acetylated. This capping step prevents the formation of deletion mutants (oligonucleotides missing a monomer) in subsequent cycles.

This four-step cycle is repeated for each monomer to be added to the sequence.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphoramidate (B1195095) backbone are removed.

  • Reagent: Concentrated aqueous ammonia (B1221849).[1]

  • Procedure: The solid support is treated with aqueous ammonia at an elevated temperature. This cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl group from the phosphoramidate linkages. The resulting crude morpholino oligonucleotide is then purified, typically by chromatography.

Applications in Research and Drug Development

This compound is a fundamental component in the synthesis of morpholino oligonucleotides, which have become powerful tools in both basic research and clinical applications.[3][12]

Mechanism of Action: Steric Blocking

Morpholino oligonucleotides function primarily through a steric-blocking mechanism.[5][6] They bind with high affinity and specificity to their complementary RNA sequence via Watson-Crick base pairing.[13] This binding physically obstructs the interaction of cellular machinery with the target RNA, leading to two main outcomes:

  • Translation Inhibition: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a morpholino can prevent the assembly of the ribosomal initiation complex, thereby blocking protein translation.[5][6]

  • Splicing Modification: Morpholinos can be designed to bind to splice junctions or splice regulatory elements within a pre-mRNA. This can mask these sites from the spliceosome, leading to the exclusion of an exon (exon skipping) or the inclusion of an intron.[3][5]

Exon Skipping in Duchenne Muscular Dystrophy (DMD)

A prominent application of morpholino oligonucleotides is in the treatment of Duchenne muscular dystrophy (DMD), a fatal X-linked genetic disorder caused by mutations in the dystrophin gene that disrupt the reading frame.[3][14] By inducing the skipping of a specific exon, the reading frame can be restored, leading to the production of a truncated but functional dystrophin protein.[14] Several FDA-approved drugs for DMD, such as Eteplirsen, Golodirsen, Viltolarsen, and Casimersen, are phosphorodiamidate morpholino oligonucleotides.[11]

Visualizations

Experimental Workflow: Automated Synthesis of Morpholino Oligonucleotides

G cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblocking 1. Deblocking (TCA in DCM) Remove DMTr group Coupling 2. Coupling (Morpholino Phosphoramidite + Activator) Form phosphite triester linkage Deblocking->Coupling Free secondary amine Oxidation 3. Oxidation / Sulfurization (Iodine or DDTT) Form stable phosphorodiamidate linkage Coupling->Oxidation Unstable linkage Capping 4. Capping (Acetic Anhydride) Block unreacted sites Oxidation->Capping Stable linkage Capping->Deblocking Start next cycle Cleavage Cleavage & Deprotection (Aqueous Ammonia) Capping->Cleavage After final cycle Start Start: Solid Support with initial monomer Start->Deblocking Purification Purification (Chromatography) Cleavage->Purification FinalProduct Final Product: Purified Morpholino Oligonucleotide Purification->FinalProduct

Caption: Automated solid-phase synthesis cycle for morpholino oligonucleotides.

Signaling Pathway: Mechanism of Action for Exon Skipping

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention DMD_Gene DMD Gene with Out-of-Frame Mutation pre_mRNA Pre-mRNA with Out-of-Frame Exon DMD_Gene->pre_mRNA Transcription Splicing Splicing pre_mRNA->Splicing Aberrant_mRNA Aberrant mRNA (Out-of-Frame) Splicing->Aberrant_mRNA Restored_mRNA Restored mRNA (In-Frame) Splicing->Restored_mRNA Exon Skipped Ribosome Ribosome Aberrant_mRNA->Ribosome Translation NonFunctional_Dystrophin Truncated, Non-Functional Dystrophin Protein Ribosome->NonFunctional_Dystrophin Functional_Dystrophin Truncated, Functional Dystrophin Protein Ribosome->Functional_Dystrophin Morpholino Morpholino Oligonucleotide (e.g., synthesized with This compound) Morpholino->Splicing Binds to pre-mRNA, blocks splice site Restored_mRNA->Ribosome Translation

Caption: Mechanism of morpholino-induced exon skipping in DMD therapy.

References

A Technical Guide to Morpholino Synthesis Reagents and Their Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reagents required for morpholino antisense oligonucleotide synthesis, profiles of key suppliers, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are utilizing morpholino technology for gene knockdown studies and therapeutic applications.

Introduction to Morpholino Oligonucleotides

Phosphorodiamidate morpholino oligomers (PMOs), commonly known as morpholinos, are synthetic molecules used to modify gene expression.[1] Unlike traditional antisense oligonucleotides, morpholinos possess a neutral backbone composed of morpholine (B109124) rings linked by phosphorodiamidate groups, which confers high specificity, resistance to nucleases, and low toxicity.[2][3] They function via a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing.[2] This unique mode of action has made them an invaluable tool in developmental biology and a promising platform for therapeutic development.[4]

Key Suppliers of Morpholino Synthesis Reagents and Custom Oligos

A number of companies specialize in the provision of reagents for morpholino synthesis or offer custom synthesis of morpholino oligos. The table below summarizes the main suppliers and their offerings.

SupplierKey OfferingsWebsite
Gene Tools, LLC Custom morpholino oligos (standard and Vivo-Morpholinos), control oligos.[4][5]--INVALID-LINK--
Amerigo Scientific Morpholino phosphoramidate (B1195095) monomers.[6]--INVALID-LINK--
Bio-Synthesis Inc. Custom morpholino oligo synthesis with various modifications and purification options.[7][8]--INVALID-LINK--
BOC Sciences A range of phosphoramidites for morpholino synthesis, including modified versions.[][]--INVALID-LINK--
Creative Biogene Custom morpholino oligo synthesis and peptide-PMO conjugates.[11][12]--INVALID-LINK--
ChemGenes Morpholino phosphoramidates and other reagents for oligonucleotide synthesis.[3][13]--INVALID-LINK--

Core Reagents for Morpholino Synthesis

The solid-phase synthesis of morpholino oligonucleotides is a cyclical process involving deblocking, coupling, and optional capping steps.[2] The quality and purity of the reagents used in this process are critical for the successful synthesis of high-fidelity morpholinos.

Morpholino Monomers (Phosphoramidites)

Activated morpholino monomers are the fundamental building blocks for synthesis. They are typically supplied as phosphoramidites with protecting groups on the 5'-hydroxyl and the exocyclic amine of the base.

Table 1: Comparison of Morpholino Phosphoramidite (B1245037) Monomers

SupplierProduct NamePurityAvailable Modifications
Amerigo Scientific Morpholino Phosphoramidate MonomersData not specifiedStandard A, C, G, T bases[6]
BOC Sciences PMO Phosphoramidates and derivatives≥95% to ≥98% by HPLC for specific products[]Variety of protecting groups and modified bases[][14]
ChemGenes Morpholino PhosphorodiamidatesData not specifiedStandard A, C, G, T bases with DMTr and cyanoethyl protecting groups[13]
Solid Supports

The synthesis of morpholino oligos begins with the first monomer attached to a solid support, typically a controlled pore glass (CPG) or polystyrene resin.

Table 2: Common Solid Supports for Morpholino Synthesis

Support TypeDescriptionKey Features
Controlled Pore Glass (CPG) Rigid, non-swelling support with defined pore sizes.Good for short to medium length oligos.
Polystyrene (PS) Swells in organic solvents, allowing for higher loading capacities.Suitable for larger scale synthesis.
Ancillary Reagents

A variety of other chemical reagents are essential for the successful execution of each step in the synthesis cycle.

Table 3: Ancillary Reagents for Morpholino Synthesis

Reagent TypeExamplePurposeTypical Purity/Grade
Deblocking Agent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-Trityl protecting group.[2]HPLC grade solvents, ACS reagent grade TCA
Coupling Activator 5-Ethylthio-1H-tetrazole (ETT)Activates the phosphoramidite for coupling.[15]High purity, low water content
Capping Reagent Acetic Anhydride/N-MethylimidazoleBlocks unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.Anhydrous, high purity
Oxidizing Agent Iodine solutionOxidizes the phosphite (B83602) triester linkage to a stable phosphorodiamidate linkage.Standardized solution
Cleavage/Deprotection Concentrated Ammonium (B1175870) HydroxideCleaves the morpholino from the solid support and removes base protecting groups.[2]ACS reagent grade

Quality Control of Morpholino Oligonucleotides

Ensuring the purity and identity of the final morpholino product is crucial for reliable experimental results. Suppliers employ a range of analytical techniques for quality control.

Table 4: Quality Control Methods for Morpholino Oligos

MethodPurposeSupplier Mentioning Use
Mass Spectrometry (MALDI-TOF or ESI) Confirms the molecular weight of the full-length product.Gene Tools[16], Bio-Synthesis Inc.[7]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the oligonucleotide.[17]Gene Tools[17], Bio-Synthesis Inc.[7], BOC Sciences[]
Capillary Electrophoresis (CE) Determines the length and purity of the oligo.Creative Biogene[18]
UV Spectrophotometry Quantifies the concentration of the morpholino oligo.[2]Gene Tools[16]

Gene Tools states that their HPLC-purified oligos typically achieve greater than 90% purity.[17] BOC Sciences specifies purities of >99% for some of their DNA phosphoramidites as determined by 31P-NMR and RP-HPLC.[]

Experimental Protocols

Solid-Phase Synthesis of a 25-mer Morpholino Oligo

This protocol outlines the general steps for the synthesis of a 25-mer morpholino oligonucleotide on an automated DNA/RNA synthesizer.

Materials:

  • Morpholino phosphoramidite monomers (A, C, G, T)

  • Solid support pre-loaded with the first morpholino monomer

  • Deblocking solution: 3% TCA in DCM

  • Coupling solution: 0.2 M morpholino monomer, 0.5 M ETT in acetonitrile

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: N-Methylimidazole/THF

  • Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine

  • Cleavage and deprotection solution: Concentrated ammonium hydroxide

  • Acetonitrile (synthesis grade)

  • Dichloromethane (synthesis grade)

Procedure:

  • Synthesizer Setup: Load the synthesizer with the required reagents and the solid support column. Program the synthesizer with the desired 25-base sequence.

  • Synthesis Cycle (repeated 24 times):

    • Deblocking: Treat the solid support with the deblocking solution to remove the 5'-trityl group. Wash thoroughly with acetonitrile.

    • Coupling: Deliver the appropriate activated morpholino monomer and activator to the column to couple to the free 5'-hydroxyl group.

    • Capping (Optional but Recommended): Treat the support with capping solutions to block any unreacted 5'-hydroxyl groups.

    • Oxidation: Treat the support with the oxidizing solution to form the stable phosphorodiamidate linkage. Wash thoroughly with acetonitrile.

  • Final Deblocking: Perform a final deblocking step to remove the 5'-trityl group from the full-length oligo.

  • Cleavage and Deprotection:

    • Transfer the solid support to a sealed vial.

    • Add concentrated ammonium hydroxide.

    • Heat at 55°C for 12-16 hours.[2]

    • Cool the vial and collect the supernatant containing the crude morpholino.

  • Purification:

    • Purify the crude morpholino using anion-exchange or reverse-phase HPLC.[17][20]

    • Collect the fractions containing the full-length product.

    • Desalt the purified oligo using a desalting column or ethanol (B145695) precipitation.

  • Quantification and Analysis:

    • Determine the concentration of the purified morpholino by measuring the absorbance at 260 nm.

    • Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.

Morpholino-Mediated Knockdown of Nodal Signaling in Zebrafish Embryos

This protocol describes a typical experiment to assess the function of a gene in the Nodal signaling pathway in zebrafish using morpholino injection.

Materials:

  • Wild-type zebrafish embryos

  • Nodal-targeting morpholino oligo (e.g., targeting squint or cyclops)

  • Standard control morpholino oligo[21]

  • Microinjection setup (micromanipulator, microinjector, glass capillaries)

  • Phenol (B47542) red solution (0.5%)

  • Danube's solution or E3 medium

Procedure:

  • Prepare Injection Mix: Dilute the morpholino stock solution to the desired working concentration (e.g., 1-5 ng/nL) in sterile water with 0.05% phenol red as a tracer. Prepare separate injection mixes for the target morpholino and the control morpholino.

  • Collect Embryos: Collect freshly fertilized zebrafish embryos.

  • Microinjection:

    • Align the embryos in a trough on an agar (B569324) plate.

    • Load a glass capillary with the injection mix.

    • Inject approximately 1-2 nL of the morpholino solution into the yolk of 1- to 4-cell stage embryos.

  • Incubation: Incubate the injected embryos in Danieau's solution or E3 medium at 28.5°C.

  • Phenotypic Analysis: Observe the embryos at different developmental stages (e.g., shield stage, 24 hpf, 48 hpf) for developmental defects associated with aberrant Nodal signaling, such as cyclopia, reduced trunk and tail structures, and defects in mesendoderm formation.

  • Validation:

    • Rescue Experiment: Co-inject the target morpholino with a synthetic mRNA encoding the target gene that is resistant to morpholino binding. A rescue of the phenotype confirms the specificity of the morpholino.

    • Splice-blocking Morpholino: If a splice-blocking morpholino is used, confirm the altered splicing by RT-PCR analysis of the target mRNA.

Visualizing Workflows and Signaling Pathways

Solid-Phase Morpholino Synthesis Workflow

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-Trityl group) Coupling 2. Coupling (Add next monomer) Deblocking->Coupling Repeat n-1 times Capping 3. Capping (Block unreacted sites) Coupling->Capping Repeat n-1 times Oxidation 4. Oxidation (Form phosphorodiamidate linkage) Capping->Oxidation Repeat n-1 times Oxidation->Deblocking Repeat n-1 times Cleavage 5. Cleavage & Deprotection (Ammonium Hydroxide) Oxidation->Cleavage Start Start: Solid Support with first monomer Start->Deblocking Purification 6. Purification (HPLC) Cleavage->Purification QC 7. Quality Control (MS, HPLC, UV Spec) Purification->QC Final Pure Morpholino Oligo QC->Final

Caption: Workflow for solid-phase synthesis of morpholino oligos.

Simplified Nodal Signaling Pathway in Zebrafish Embryogenesis

G Nodal Nodal Ligands (Squint, Cyclops) Receptor Activin Receptors (Acvr1b, Acvr2b) Nodal->Receptor binds Smad23 Smad2/3 Receptor->Smad23 phosphorylates SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to TargetGenes Target Gene Expression (e.g., no tail, sox17) Nucleus->TargetGenes activates Mesendoderm Mesendoderm Formation TargetGenes->Mesendoderm Morpholino Morpholino (targets Nodal mRNA) Morpholino->Nodal blocks translation

Caption: Nodal signaling pathway and the point of morpholino intervention.

Simplified Wnt/β-catenin Signaling Pathway in Xenopus Development

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex inhibits GSK3b GSK-3β BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus accumulates and translocates DestructionComplex->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates DorsalAxis Dorsal Axis Formation TargetGenes->DorsalAxis Morpholino Morpholino (targets Wnt mRNA) Morpholino->Wnt blocks translation

Caption: Wnt/β-catenin pathway and the role of morpholinos in its study.

References

Methodological & Application

Application Notes and Protocol for Solid-Phase Synthesis of Morpholino Oligos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligos, or phosphorodiamidate morpholino oligomers (PMOs), are synthetic nucleic acid analogs that have emerged as powerful tools in molecular biology and drug development.[1][2] Their unique morpholino ring and phosphorodiamidate linkages confer high specificity, stability against nucleases, and low toxicity.[1][2] PMOs function primarily through a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing, making them valuable for gene silencing applications and the development of antisense therapeutics.[1][] This document provides a detailed protocol for the solid-phase synthesis of PMOs, a robust and widely adopted method for their preparation.

Principle of Solid-Phase Synthesis

Solid-phase synthesis of PMOs involves the sequential addition of morpholino monomers to a growing oligomer chain that is covalently attached to a solid support, typically a resin. The synthesis cycle consists of four main steps: deblocking (or deprotection), coupling, (optional) capping, and oxidation. This cycle is repeated until the desired sequence is assembled. Finally, the completed morpholino oligo is cleaved from the solid support, and protecting groups on the nucleobases are removed. Two primary chemical strategies are employed for the protection of the morpholino nitrogen: Trityl (Tr) and Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[1][4]

Experimental Protocols

This section details the methodologies for the key steps in solid-phase PMO synthesis. The protocols can be adapted for use with automated DNA/RNA synthesizers.

A. Reagents and Solutions
Reagent/SolutionCompositionPurpose
Deblocking Solution (Trityl Chemistry) 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or 3-cyanopyridine/TFA/CF3COOH in DCM (CYPTFA)[1][4]Removal of the 5'-Trityl protecting group.
Deblocking Solution (Fmoc Chemistry) 20% Piperidine in Dimethylformamide (DMF)[1][4]Removal of the 5'-Fmoc protecting group.
Coupling Solution Activated Morpholino Monomer (3 equiv.), Activator (e.g., ETT, 6 equiv.), N-ethylmorpholine (NEM) (6 equiv.) in Acetonitrile (CH3CN) or N-Methyl-2-pyrrolidone (NMP)[4]Addition of the next morpholino monomer to the growing chain.
Capping Solution Solution A: 10% Acetic Anhydride (Ac2O) in CH3CN or NMP. Solution B: 10% N,N-Diisopropylethylamine (DIPEA) in CH3CN or NMP[4]To block unreacted hydroxyl groups and prevent the formation of failure sequences.
Cleavage and Deprotection Solution Concentrated Aqueous Ammonia (B1221849) (30% aq NH3)[1][4]Cleavage of the oligo from the solid support and removal of base protecting groups.
HPLC Buffer A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0Mobile phase for HPLC purification.
HPLC Buffer B 0.1 M TEAA, 50% AcetonitrileMobile phase for HPLC purification.
B. Solid-Phase Synthesis Cycle

The following steps are repeated for each monomer addition.

  • Deblocking:

    • Trityl Chemistry: The solid support is washed with DCM. The support is then treated with the Trityl Deblocking Solution for 1-5 minutes, and this treatment is repeated 2-4 times.[1]

    • Fmoc Chemistry: The solid support is washed with DMF. It is then treated with the Fmoc Deblocking Solution for 5 minutes, and the treatment is repeated. The support is subsequently washed thoroughly with DMF and the coupling solvent.[1]

  • Coupling: The Coupling Solution, containing the activated morpholino monomer, an activator like Ethylthiotetrazole (ETT), and a base such as N-ethylmorpholine (NEM), is prepared.[4] This solution is then added to the solid support, and the reaction is allowed to proceed for 15-45 minutes.[4]

  • Capping (Optional but Recommended): To prevent the elongation of chains that failed to couple in the previous step, a capping step is performed. The solid support is treated with a 1:1 mixture of Capping Solution A and Capping Solution B for 5 minutes.[4]

  • Washing: The solid support is washed thoroughly with the synthesis solvent (e.g., CH3CN or NMP) to remove excess reagents before initiating the next cycle.

C. Cleavage and Deprotection

After the final synthesis cycle, the solid support is washed with DCM and dried. The support is then transferred to a sealed vial, and the Cleavage and Deprotection Solution (concentrated aqueous ammonia) is added. The vial is heated at 55°C for 16 hours.[1][4] After cooling, the solution is filtered to remove the solid support, and the ammonia solution is evaporated to yield the crude PMO.

D. Purification and Analysis

The crude PMO is purified by High-Performance Liquid Chromatography (HPLC).[5]

  • The crude product is dissolved in an appropriate buffer, such as HPLC Buffer A.

  • The sample is injected onto a suitable HPLC column (e.g., reverse-phase or anion-exchange).[5]

  • The PMO is eluted using a gradient of Buffer B.[5]

  • The elution is monitored at 260 nm, and fractions containing the pure product are collected.

  • The collected fractions are desalted and lyophilized to obtain the final pure PMO.[6]

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).

Data Presentation

Table 1: Comparison of Coupling Activators for PMO Synthesis

ActivatorCoupling Time (min)Coupling Efficiency (%)Reference
Tetrazole30~95[4]
1,2,4-Triazole30~96[4]
Ethylthiotetrazole (ETT)15 x 3>98[4]
Iodine15 x 3>98[4]
Lithium Bromide (LiBr)30Ineffective for 5-mer[4]
Dicyanoimidazole (DCI)180Not specified[7]

Table 2: Overall Yields for PMO Synthesis

Oligo LengthSynthesis ChemistryOverall Yield (%)Reference
25-merTrityl Chemistry>20[8]
25-merFmoc Chemistry>20[8]
30-mer (Eteplirsen)Not Specified>20[8]

Experimental Workflow Diagram

G cluster_synthesis_cycle Solid-Phase Synthesis Cycle (Repeated n times) Deblocking 1. Deblocking (Trityl or Fmoc Removal) Coupling 2. Coupling (Activated Monomer Addition) Deblocking->Coupling Washing Capping 3. Capping (Optional) (Acetylation of Unreacted Sites) Coupling->Capping Washing_Cycle Washing Capping->Washing_Cycle Washing_Cycle->Deblocking Start Next Cycle Final_Wash Final Wash and Dry Washing_Cycle->Final_Wash After Final Cycle Start Start: Functionalized Solid Support Start->Deblocking Cleavage Cleavage & Deprotection (Conc. aq. NH3, 55°C) Final_Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis Final_Product Pure Morpholino Oligo Analysis->Final_Product G cluster_cell Cellular Environment mRNA_X mRNA for Protein X Ribosome Ribosome mRNA_X->Ribosome Translation Protein_X Protein X Ribosome->Protein_X Downstream_Effector Downstream Effector Protein_X->Downstream_Effector Activation Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response PMO Morpholino Oligo (Anti-Protein X) PMO->mRNA_X Steric Blockade

References

Application Notes and Protocols: Coupling Efficiency of Morpholino Phosphoramidite Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorodiamidate Morpholino Oligomers (PMOs) are a class of synthetic antisense oligonucleotides that have garnered significant attention as therapeutic agents for gene silencing.[1][2] Their unique morpholino ring structure and phosphorodiamidate linkages provide high specificity, stability against nuclease degradation, and low toxicity.[1] PMOs operate through a steric-blocking mechanism, binding to target mRNA to inhibit translation or alter pre-mRNA splicing.[1] The successful synthesis of high-quality, full-length PMOs is critically dependent on the coupling efficiency of the individual morpholino phosphoramidite (B1245037) monomers at each step of the solid-phase synthesis. This document provides detailed protocols and application notes focused on optimizing and assessing the coupling efficiency of these monomers.

Principles of Solid-Phase PMO Synthesis

The solid-phase synthesis of PMOs involves the sequential addition of morpholino monomers to a growing oligomer chain that is covalently attached to a solid support. The synthesis process is cyclical, with each cycle consisting of four primary steps: deblocking, coupling, optional capping, and oxidation.[1] This cycle is repeated until the desired sequence is assembled. Two common protecting group strategies for the morpholino nitrogen are Trityl (Tr) and Fluorenylmethyloxycarbonyl (Fmoc) chemistries.[1][3]

Experimental Protocols

Protocol 1: Solid-Phase PMO Synthesis Cycle

This protocol outlines the steps for a single cycle of morpholino monomer addition.

A. Reagents and Solutions:

Reagent/SolutionCompositionPurpose
Deblocking Solution (Trityl Chemistry) 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) or CYPTFA (3-cyanopyridine, TFA, CF3COOH, DCM)[1][3]Removal of the 5'-Trityl protecting group.
Deblocking Solution (Fmoc Chemistry) 20% Piperidine in Dimethylformamide (DMF)[1][3]Removal of the 5'-Fmoc protecting group.
Coupling Solution Activated Morpholino Monomer (3 equiv.), Activator (e.g., ETT, 6 equiv.), N-ethylmorpholine (NEM)Formation of the phosphorodiamidate linkage.
Capping Solution Solution A: 10% Acetic Anhydride in CH3CN or NMP. Solution B: 10% N,N-Diisopropylethylamine (DIPEA) in CH3CN or NMP.To block unreacted morpholine (B109124) amines from subsequent coupling steps.
Cleavage and Deprotection Solution Concentrated aqueous ammonia[1]Cleavage from the solid support and removal of base protecting groups.[4][5][6][7]

B. Synthesis Cycle Procedure:

  • Deblocking:

    • Trityl Chemistry: Wash the solid support with DCM. Treat the support with the Trityl Deblocking Solution for 1-5 minutes and repeat 2-4 times.[1]

    • Fmoc Chemistry: Wash the solid support with DMF. Treat with Fmoc Deblocking Solution for 5 minutes and repeat the treatment. Wash thoroughly with DMF and then with the coupling solvent.[1]

  • Coupling:

    • Prepare the Coupling Solution by mixing the activated morpholino monomer, activator, and NEM.

    • Add the Coupling Solution to the solid support and allow it to react. The reaction time can be optimized and may range from 45 to 90 minutes.[3][8]

  • Capping (Optional):

    • Mix equal volumes of Capping Solution A and B.

    • Add the mixture to the solid support and react for 5 minutes.

  • Oxidation:

    • This step is integral to the formation of the stable phosphorodiamidate linkage and is typically part of the coupling solution's components or a subsequent dedicated step.

  • Wash:

    • Wash the solid support thoroughly with the appropriate solvent (e.g., CH3CN or NMP) to remove excess reagents before initiating the next cycle.

Repeat the cycle until the desired PMO sequence is synthesized.[1]

Diagram of the Solid-Phase PMO Synthesis Cycle:

PMO_Synthesis_Cycle cluster_cycle Synthesis Cycle start Start Cycle (Solid Support with Growing PMO Chain) deblocking 1. Deblocking (Remove Protecting Group) start->deblocking wash1 Wash deblocking->wash1 coupling 2. Coupling (Add Activated Monomer) wash1->coupling capping 3. Capping (Optional) coupling->capping oxidation 4. Oxidation capping->oxidation wash2 Wash oxidation->wash2 end_cycle End Cycle (Elongated PMO Chain) wash2->end_cycle end_cycle->start Repeat for next monomer

Caption: Workflow for the solid-phase synthesis of PMOs.

Protocol 2: Cleavage and Deprotection
  • After the final synthesis cycle, wash the solid support with DCM and allow it to dry.

  • Transfer the support to a sealed vial.

  • Add the Cleavage and Deprotection Solution (concentrated aqueous ammonia).

  • Heat the vial at 55°C for 16 hours.[1][3]

  • Cool the vial to room temperature and filter the solution to remove the solid support.

  • Evaporate the ammonia (B1221849) solution to obtain the crude PMO.

Protocol 3: Analysis of Coupling Efficiency

A. Trityl Cation Assay:

The Trityl cation released during the deblocking step has a characteristic orange-yellow color and can be quantified by UV-Vis spectrophotometry to determine the efficiency of the preceding coupling step. A coupling efficiency of over 99% is typically desired.[1]

B. HPLC Analysis:

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude and purified PMO.

  • Dissolve the crude PMO in an appropriate buffer.

  • Inject the sample onto a suitable HPLC column (e.g., a reverse-phase column).

  • Elute the PMO using a gradient of an appropriate buffer system.

  • Monitor the elution profile at 260 nm.[1] The presence of a single major peak indicates high purity.

Factors Influencing Coupling Efficiency

The efficiency of the coupling reaction is paramount for the synthesis of full-length PMOs. Several factors can be optimized to achieve near-quantitative coupling at each step.

  • Activators: Phosphoramidite chemistry relies on activators for high coupling efficiency. Activators such as 5-(ethylthio)-1H-tetrazole (ETT) are commonly used in PMO synthesis.[3][9] Other activators like Dicyanoimidazole (DCI) have also been studied.[10][11] The choice and concentration of the activator can significantly impact the reaction rate and efficiency.

  • Additives: Certain additives can enhance coupling efficiency. For instance, the use of lithium iodide (LiI) has been shown to significantly boost the efficiency of PMO solid-phase synthesis.[8]

  • Reaction Conditions:

    • Temperature: The optimal temperature for the coupling reaction has been determined to be around 30°C.[8]

    • Time: Coupling times can be optimized, with studies showing effective coupling within 90 minutes under optimized conditions.[8] Longer coupling times of up to 2 hours have also been reported.[3]

    • Solvent: The choice of solvent, such as acetonitrile (B52724) (CH3CN) or N-methyl-2-pyrrolidone (NMP), can affect monomer solubility and, consequently, coupling efficiency.[3]

Diagram of the Coupling Reaction:

Coupling_Reaction cluster_reactants Reactants Monomer Activated Morpholino Phosphoramidite Monomer Coupling Coupling Reaction Monomer->Coupling Support Solid Support with Growing PMO Chain (Free 5'-OH) Support->Coupling Activator Activator (e.g., ETT) Activator->Coupling Catalyzes reaction Product Elongated PMO Chain (New Phosphorodiamidate Linkage) Coupling->Product

Caption: Key components of the morpholino monomer coupling reaction.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful PMO synthesis.

ParameterTypical Range/ValueMethod of DeterminationReference
Coupling Efficiency >99%Trityl cation assay or Fmoc assay[1][3]
Overall Yield (25-mer, crude) 50-70%UV-Vis Spectroscopy[1][3]
Purity (final product) >90-97%HPLC[1]
Optimal Coupling Temperature 30°CHPLC analysis of product yield[8]
Optimal Coupling Time 90 minutesHPLC analysis of product yield[8]

Troubleshooting

  • Low Coupling Efficiency:

    • Cause: Inactive activator, moisture in reagents, or suboptimal reaction conditions.

    • Solution: Use fresh, anhydrous reagents. Re-optimize activator concentration, reaction time, and temperature.

  • Incomplete Deprotection:

    • Cause: Insufficient deprotection time or temperature.

    • Solution: Increase the duration or temperature of the ammonia treatment as specified in the protocol.

  • Broad Peaks in HPLC:

    • Cause: Presence of deletion sequences (n-1 mers) due to incomplete coupling or capping.

    • Solution: Optimize coupling and capping steps. Purify the final product using HPLC.

Workflow for Assessing Coupling Efficiency:

Efficiency_Assessment_Workflow cluster_workflow Coupling Efficiency Assessment Start Start: After Deblocking Step Collect Collect Trityl Cation Supernatant Start->Collect Measure Measure Absorbance (UV-Vis Spectrophotometry) Collect->Measure Calculate Calculate Molar Amount of Released Trityl Measure->Calculate Compare Compare with Previous Cycle to Determine Stepwise Coupling Efficiency Calculate->Compare Result Efficiency > 99%? Compare->Result Proceed Proceed to Next Cycle Result->Proceed Yes Troubleshoot Troubleshoot Synthesis Result->Troubleshoot No

Caption: Workflow for the quantitative assessment of coupling efficiency.

References

Applications of Morpholinos in Gene Knockdown Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholino oligonucleotides are synthetic molecules utilized as a cornerstone tool in molecular biology for targeted gene knockdown.[1][2] Their unique synthetic structure, which replaces the deoxyribose sugar of DNA with a morpholine (B109124) ring and the phosphodiester linkage with a phosphorodiamidate group, renders them resistant to nuclease degradation and minimizes off-target effects often associated with other antisense technologies.[3][4] This stability and specificity make them invaluable for investigating gene function, particularly in developmental biology and for therapeutic applications.[1][5]

These application notes provide a comprehensive overview of the use of morpholinos in gene knockdown studies, including detailed protocols for their application and assessment.

Mechanism of Action

Morpholinos function via a steric blocking mechanism, physically hindering molecular processes that occur on RNA.[6][7] Unlike siRNA or RNase-H dependent antisense oligonucleotides, they do not degrade their target mRNA.[8] Instead, they bind to a complementary RNA sequence and obstruct the binding of cellular machinery. The specific outcome of morpholino binding is determined by its target site on the RNA.[6]

Key Applications:
  • Translation Blocking: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a morpholino can prevent the assembly or progression of the ribosomal initiation complex, thereby inhibiting protein synthesis.[2][9] This is the most direct method for knocking down gene expression.

  • Splice Modification: Morpholinos can be designed to bind to splice junctions or splice-regulatory sites on pre-mRNA.[10] This interference can lead to the exclusion of exons (exon skipping) or the inclusion of introns, resulting in a modified or non-functional protein.[4][11] The efficacy of splice-blocking morpholinos can be readily quantified using RT-PCR.[10]

  • Inhibition of microRNA (miRNA) Activity: Morpholinos can be targeted against pri-miRNAs or pre-miRNAs to block their maturation, or they can bind to mature miRNAs to prevent them from interacting with their target mRNAs.[5][6] This allows for the study of miRNA function and the validation of miRNA targets.

Quantitative Data Summary

The efficacy of morpholino-mediated knockdown is dose-dependent and can vary based on the delivery method, target gene, and tissue type.[9] Below are tables summarizing quantitative data from various studies.

Delivery Method Organism/System Morpholino Type Dosage Observed Efficacy Reference
Tail Vein Injectionmdx MicePPMO (Peptide-conjugated)25 mg/kg25% to 100% of normal dystrophin levels in skeletal muscles.[6]
Intravenous Injectionmdx MiceVivo-Morpholino12.5 mg/kg vs 25 mg/kgSignificantly higher splice modification and protein levels at 25 mg/kg.[9]
Intravenous Injectionmdx MiceVivo-Morpholino6 mg/kgSplicing defect corrected in over 50% of skeletal muscle fibers.[9]
MicroinjectionZebrafish EmbryosStandard Morpholino2-10 ngEffective knockdown.[12]
Cell CultureHeLa CellsStandard Morpholino (Scrape-loading)0.1 µM56% inhibition of targeted genetic sequence.[13]
Cell CultureHeLa CellsStandard Morpholino (Scrape-loading)1 µM85% inhibition of targeted genetic sequence.[13]
Cell CultureC2C12 MyoblastsPMO (Exon Skipping)10 µMSignificant decrease in Dnm2 mRNA and protein levels after 24h and 48h.[11]

Experimental Protocols

Protocol 1: Preparation and Delivery of Morpholinos in Zebrafish Embryos

This protocol outlines the standard procedure for preparing and microinjecting morpholino oligonucleotides into zebrafish embryos to study gene function during early development.[14]

Materials:

  • Lyophilized morpholino oligo (target-specific and control)

  • Nuclease-free water

  • Phenol (B47542) red solution (0.5%)

  • Microinjection needle

  • Needle puller

  • Microinjector

  • Stereomicroscope

  • Zebrafish embryos (one-cell stage)

Procedure:

  • Resuspension of Morpholino:

    • Briefly centrifuge the vial of lyophilized morpholino to collect the pellet.

    • Add the appropriate volume of sterile, nuclease-free water to achieve a stock concentration of 1 mM. For oligos that are difficult to dissolve, heating at 65°C for 5-10 minutes may be necessary.[4]

    • Vortex thoroughly to ensure complete resuspension. Store aliquots at -20°C.[4]

  • Preparation of Injection Mix:

    • Thaw the morpholino stock solution.

    • Prepare the final injection mix by diluting the morpholino stock to the desired concentration (typically 0.1-1 mM) in nuclease-free water.

    • Add phenol red to a final concentration of 0.05% to visualize the injection.

  • Microinjection:

    • Pull injection needles to have a fine, sharp tip.

    • Back-load the injection needle with the morpholino mix.

    • Calibrate the microinjector to deliver a consistent volume (typically 1-2 nL).

    • Align one-cell stage zebrafish embryos on an agarose (B213101) plate.

    • Under a stereomicroscope, inject the morpholino mix into the yolk of the embryos.

  • Incubation and Observation:

    • Incubate the injected embryos in standard embryo medium at 28.5°C.

    • Observe the embryos at various developmental stages for phenotypic changes compared to control-injected embryos.

Protocol 2: Assessment of Translation Blocking by Western Blot

This protocol describes how to assess the knockdown of protein expression following morpholino treatment using Western blotting.[15][16]

Materials:

  • Control and morpholino-injected embryos or treated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Collect control and morpholino-treated samples.

    • Homogenize samples in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to quantify the reduction in target protein levels.

Protocol 3: Assessment of Splice Modification by RT-PCR

This protocol allows for the quantification of altered mRNA splicing induced by a splice-blocking morpholino.[10]

Materials:

  • Control and morpholino-injected embryos or treated cells

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR primers flanking the targeted exon

  • Taq polymerase and PCR buffer

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from control and morpholino-treated samples.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification:

    • Design PCR primers that flank the exon targeted by the splice-blocking morpholino.

    • Perform PCR using the synthesized cDNA as a template.

  • Analysis of PCR Products:

    • Run the PCR products on an agarose gel.

    • Visualize the bands under UV light.

    • A successful splice modification will result in a PCR product of a different size in the morpholino-treated sample compared to the control. The relative intensity of the bands can be used to estimate the efficiency of splice modification.

Experimental Design and Controls

Proper experimental design with stringent controls is crucial for the correct interpretation of morpholino-induced phenotypes and to minimize the risk of off-target effects.[10][17]

Essential Controls:
  • Standard Control Morpholino: A pre-designed morpholino with a sequence that has minimal predicted targets in the organism of study.[18]

  • Gene-Specific Mismatch Control Morpholino: A morpholino with a sequence identical to the target-specific morpholino but with five mismatched bases. This control helps to ensure that the observed phenotype is due to the specific sequence of the morpholino.[19]

  • Phenotype Rescue: Co-injection of the target-specific morpholino with a synthetic mRNA encoding the target protein that is not recognized by the morpholino (e.g., lacking the 5' UTR or with silent mutations in the binding site).[10] Restoration of the wild-type phenotype confirms the specificity of the morpholino.

  • Dose-Response Curve: Testing a range of morpholino concentrations to determine the optimal dose that produces a specific phenotype with minimal toxicity.[20]

  • p53 Co-knockdown: In some systems like zebrafish, off-target effects of morpholinos can trigger p53-mediated apoptosis.[21] Co-injection of a p53-targeting morpholino can help to mitigate these non-specific effects.[19]

Visualizations

Experimental Workflow for Morpholino Gene Knockdown

experimental_workflow cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_phenotype 3. Phenotypic Analysis cluster_validation 4. Validation MO_design Morpholino Design (Target & Control) MO_synthesis Morpholino Synthesis MO_design->MO_synthesis Delivery Delivery into System (e.g., Microinjection) MO_synthesis->Delivery Phenotype Observe Phenotype Delivery->Phenotype Validation Molecular Validation (Western Blot / RT-PCR) Phenotype->Validation Rescue Rescue Experiment Validation->Rescue Control_MO Control Morpholino (Mismatch, Non-overlapping) Validation->Control_MO

Caption: A standard workflow for a morpholino-based gene knockdown experiment.

Logical Relationships in Morpholino Control Experiments

control_logic cluster_experiment Experimental Observation cluster_controls Control Experiments cluster_conclusion Conclusion Target_MO Target MO Phenotype Observed Conclusion Phenotype is Specific to Target Gene Knockdown Mismatch_MO Mismatch MO No Phenotype Mismatch_MO->Conclusion Control_MO Standard Control MO No Phenotype Control_MO->Conclusion Rescue_exp Rescue with mRNA Phenotype Reversed Rescue_exp->Conclusion Non_overlap_MO Non-overlapping MO Same Phenotype Non_overlap_MO->Conclusion

Caption: The logical framework for validating the specificity of a morpholino-induced phenotype.

Signaling Pathway Inhibition by Morpholino Knockdown

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response MO Morpholino targeting Kinase 2 mRNA MO->Kinase2

Caption: Illustration of how a morpholino can be used to dissect a signaling pathway.

References

Synthesis of Morpholino Oligonucleotides via Phosphoramidite Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are synthetic nucleic acid analogs that have become powerful tools in molecular biology and therapeutic applications. Their unique morpholino backbone, replacing the traditional ribose or deoxyribose sugar, imparts exceptional stability against nucleases, a neutral charge, and a steric-blocking mechanism of action. These properties make PMOs highly effective for antisense applications, including translation blocking and splice modification of pre-mRNA.[1][2][3][4][5] The chemical synthesis of PMOs has evolved significantly, with phosphoramidite (B1245037) chemistry, a cornerstone of standard DNA and RNA synthesis, being adapted for the efficient and automated production of these valuable molecules.[1][3][6]

This document provides detailed application notes and protocols for the synthesis of morpholino oligonucleotides using phosphoramidite chemistry, intended for researchers, scientists, and professionals in drug development.

Principle of Solid-Phase Morpholino Oligonucleotide Synthesis

The solid-phase synthesis of morpholino oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer.[1][7] The oligonucleotide is assembled in a stepwise manner on a solid support, typically controlled pore glass (CPG).[1][7] Each cycle of monomer addition consists of four key chemical reactions: deblocking, coupling, capping, and oxidation (for phosphoramidate (B1195095) linkages) or sulfurization (for thiophosphoramidate linkages).

Experimental Workflow Overview

The overall workflow for synthesizing morpholino oligonucleotides, from initial setup to the final purified product, is depicted below.

G cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing cluster_purification Purification and Analysis prep_reagents Reagent and Monomer Preparation prep_instrument Automated Synthesizer Setup prep_reagents->prep_instrument Load synthesis_cycle Cyclical Monomer Addition: 1. Deblocking 2. Coupling 3. Capping 4. Oxidation/Sulfurization prep_instrument->synthesis_cycle Initiate Run cleavage Cleavage from Solid Support synthesis_cycle->cleavage Completed Sequence deprotection Base and Phosphate Deprotection cleavage->deprotection purification HPLC Purification deprotection->purification analysis Quality Control (LC-MS, CE) purification->analysis final_product Lyophilized Pure Morpholino Oligonucleotide analysis->final_product G start Start of Cycle: Support-Bound Morpholino deblocking 1. Deblocking (e.g., 3% TCA in DCM) Removes 3'-N protecting group (e.g., Trityl) start->deblocking neutralization Neutralization (e.g., 20% DIPEA in THF) deblocking->neutralization coupling 2. Coupling Activated Morpholino Phosphoramidite + Activator (e.g., ETT) neutralization->coupling capping 3. Capping (e.g., Acetic Anhydride/NMI) Blocks unreacted morpholino-NH groups coupling->capping oxidation 4. Oxidation/Sulfurization (e.g., I2/H2O or DDTT) Forms stable phosphorodiamidate or thiophosphoramidate linkage capping->oxidation end End of Cycle: Elongated Chain oxidation->end next_cycle Initiate Next Cycle end->next_cycle

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Morpholino oligonucleotides (PMOs) are synthetic nucleic acid analogs that have a neutral phosphorodiamidate linkage and a morpholine (B109124) ring instead of the natural sugar-phosphate backbone.[1][2] This structure makes them resistant to nucleases and uncharged at physiological pH, which contributes to their high specificity and stability in biological systems.[1][2][3] PMOs function via steric blocking of their target mRNA, inhibiting translation or modifying pre-mRNA splicing, making them a powerful tool in functional genomics and as therapeutic agents.[2][4]

During solid-phase synthesis, inefficiencies in coupling and deprotection steps can lead to the accumulation of impurities, such as truncated sequences (n-1) and deletion sequences.[1] For many applications, especially therapeutic or advanced molecular biology experiments, high purity of the full-length oligo is critical.[5][6] High-Performance Liquid Chromatography (HPLC) is a robust method for purifying morpholinos to achieve the high purity required for these sensitive applications.[7][8] This document outlines the primary HPLC strategies and provides detailed protocols for the purification of both unmodified and conjugated morpholino oligos.

HPLC Purification Strategies for Morpholino Oligonucleotides

The choice of HPLC method depends primarily on the chemical properties of the morpholino oligo, specifically whether it is unmodified or conjugated to another moiety like a peptide or a fluorophore.

  • Anion-Exchange (AEX) HPLC: This is the most effective method for purifying standard, unmodified morpholinos.[1] Although the morpholino backbone is uncharged, under basic conditions (high pH), the guanine (B1146940) (G) and thymine (B56734) (T) bases become deprotonated, imparting a net negative charge to the molecule.[1][9] This allows the morpholino to bind to a positively charged anion-exchange column. Elution is achieved using a salt gradient, which separates the full-length product from shorter, less charged impurities.[9] This method provides excellent resolution for impurities that differ in length, especially if the missing residue is a G or T.[1]

  • Reversed-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity.[10][11] While RP-HPLC generally offers poor resolution for separating unmodified morpholino species, it is highly effective for purifying morpholinos that have been conjugated to a hydrophobic molecule, such as a peptide, a tracking dye, or other functional groups.[6][8][12] The hydrophobic conjugate is retained more strongly on the C8 or C18 column than the unconjugated, more polar morpholino, allowing for efficient separation.[10][12]

Below is a decision-making workflow for selecting the appropriate HPLC purification strategy.

G cluster_0 start Crude Morpholino Product decision Is the Morpholino conjugated to a hydrophobic moiety? start->decision aex Anion-Exchange (AEX) HPLC Purification decision->aex  No   rp Reversed-Phase (RP) HPLC Purification decision->rp  Yes  

Caption: Logic diagram for selecting the appropriate HPLC method for Morpholino purification.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the performance and application of the two primary HPLC methods for morpholino purification.

FeatureAnion-Exchange (AEX) HPLCReversed-Phase (RP) HPLC
Principle Separation based on charge at high pH (deprotonated G and T bases).[1]Separation based on hydrophobicity.[10]
Primary Application Unmodified Morpholino Oligos.[1]Morpholino conjugates (e.g., peptides, fluorophores).[6][12]
Typical Purity >90%[1]>85% (can be higher depending on the conjugate).[8]
Resolution Excellent for resolving different length species (n vs. n-1).[1]Poor for unmodified morpholinos; excellent for separating conjugated vs. unconjugated species.[12]
Key Advantage Directly purifies full-length product from synthesis failure sequences.[1]Efficiently removes unconjugated morpholinos from the final conjugated product.[12]
Limitations Poorly resolves impurities with identical charge character (e.g., missing A or C bases).[1]Resolution decreases with increasing oligo length for unmodified oligos.[6][10]

Experimental Protocols

The overall workflow for morpholino purification involves the initial synthesis, followed by HPLC purification and subsequent processing to yield a pure, salt-free product.

G cluster_workflow General Morpholino Purification Workflow synthesis 1. Solid-Phase Oligo Synthesis cleavage 2. Cleavage from Support & Deprotection synthesis->cleavage crude 3. Crude Morpholino (with impurities) cleavage->crude hplc 4. HPLC Purification (AEX or RP) crude->hplc desalt 5. Desalting (Solid Phase Extraction) hplc->desalt lyo 6. Lyophilization desalt->lyo pure 7. Pure Morpholino Oligo Powder lyo->pure

Caption: A high-level overview of the morpholino synthesis and purification workflow.

Protocol 1: Anion-Exchange HPLC Purification of Unmodified Morpholinos

This protocol is designed for the purification of standard morpholino oligos by leveraging the charge imparted by G and T bases at high pH.[1][9]

1. Materials and Equipment:

  • HPLC system with a gradient pump and UV detector.

  • Anion-exchange column (e.g., quaternary alkylammonium packing).[9][12]

  • Mobile Phase A: Low-salt buffer at high pH (e.g., 20 mM Tris, pH 10.5).

  • Mobile Phase B: High-salt buffer at high pH (e.g., 20 mM Tris, 1.0 M NaCl, pH 10.5).

  • Crude, deprotected morpholino oligonucleotide.

  • Solid-phase extraction (SPE) cartridge for desalting.[1]

  • Lyophilizer.

2. Sample Preparation:

  • Dissolve the crude morpholino pellet in Mobile Phase A or HPLC-grade water to a suitable concentration (e.g., 10-20 OD/mL).[9][12]

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. HPLC Method:

  • Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A for at least 10 column volumes or until the baseline is stable.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the bound morpholinos using a linear salt gradient.

    • Flow Rate: 1.0 mL/min (for analytical column).

    • Detection: Monitor UV absorbance at 260 nm.[9]

    • Gradient Profile (Example):

      • 0-5 min: 0% B

      • 5-45 min: 0% to 100% B

      • 45-50 min: 100% B

      • 50-55 min: 100% to 0% B

  • Fraction Collection: Collect the fractions corresponding to the main, well-resolved peak, which represents the full-length morpholino oligo.[9]

4. Post-Purification Processing:

  • Desalting: Pool the collected fractions and pass them through a desalting SPE cartridge according to the manufacturer's protocol to remove the high concentration of salt.[1][9]

  • Lyophilization: Freeze-dry the desalted solution to obtain the final purified morpholino as a white, salt-free solid.[1][9]

Protocol 2: Reversed-Phase HPLC Purification of Peptide-Morpholino Conjugates

This protocol is optimized for separating a hydrophobically modified morpholino (e.g., peptide conjugate) from the unreacted, hydrophilic morpholino.[12]

1. Materials and Equipment:

  • HPLC system with a gradient pump and UV detector.

  • Reversed-phase column (e.g., C8 or C18, 5 µm particle size).[13][14]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.[14]

  • Mobile Phase B: 100% Acetonitrile (B52724).

  • Crude conjugation reaction mixture.

  • Lyophilizer.

2. Sample Preparation:

  • Dissolve the crude conjugation reaction mixture in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter.

3. HPLC Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the components using an acetonitrile gradient. The more hydrophobic peptide-morpholino conjugate will elute later than the unconjugated morpholino.

    • Flow Rate: 1.0 mL/min (for analytical column).

    • Detection: Monitor UV absorbance at 260 nm.[13]

    • Gradient Profile (Example):

      • 0-5 min: 5% B

      • 5-35 min: 5% to 50% B

      • 35-40 min: 50% to 95% B

      • 40-45 min: 95% to 5% B

  • Fraction Collection: Collect the peak corresponding to the peptide-morpholino conjugate. The unconjugated morpholino should elute earlier in the gradient.

4. Post-Purification Processing:

  • Lyophilization: The TEAA buffer is volatile. Repeatedly lyophilize the collected fractions (re-dissolving in water between cycles if necessary) to remove the buffer and obtain the purified conjugate.[14]

Application: Morpholinos in Signaling Pathway Analysis

Purified morpholinos are essential for accurately studying cellular signaling pathways. By specifically blocking the translation of a target protein (e.g., a kinase, receptor, or transcription factor), researchers can investigate the downstream effects and elucidate the protein's role in a given pathway.[2] High purity ensures that the observed phenotype is a direct result of knocking down the target protein and not due to off-target effects from synthesis impurities.

G cluster_pathway Mechanism of Morpholino-mediated Pathway Inhibition mo Purified Morpholino Oligo mrna Target mRNA (e.g., for a Signaling Kinase) mo->mrna Binds via Watson-Crick base pairing ribosome Ribosome mrna->ribosome Steric Blockade of Ribosome Binding protein Signaling Protein (Translation Blocked) ribosome->protein pathway Downstream Signaling Cascade (Inhibited) protein->pathway

Caption: How Morpholinos block protein translation to inhibit a signaling pathway.

References

Application Notes and Protocols for the Incorporation of Uracil into Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic antisense oligonucleotides that have garnered significant attention as therapeutic agents and research tools due to their high specificity, stability against nucleases, and low toxicity.[1] PMOs function through a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing.[1] The standard synthesis of PMOs utilizes the four canonical DNA bases: adenine, guanine, cytosine, and thymine (B56734). However, the incorporation of modified nucleobases, such as uracil (B121893), offers a potential avenue for expanding the chemical diversity and therapeutic applications of PMOs. Uracil, which replaces thymine in RNA, is a key component in many biological processes, and its inclusion in PMOs may offer unique properties.

These application notes provide a detailed protocol for the synthesis of a uracil-containing phosphoramidite (B1245037) monomer and its subsequent incorporation into a morpholino sequence using automated solid-phase synthesis.

Quantitative Data Summary

While direct comparative studies on the thermal stability and splice-switching efficiency of uracil-containing versus thymine-containing morpholinos are not extensively available in the public domain, the following table summarizes key quantitative parameters related to the synthesis and incorporation of a uracil morpholino monomer. This data is compiled from studies on morpholino and other modified oligonucleotides.

ParameterValue/ObservationNotes
Uracil Monomer Coupling Time 15–20 minutesThis is a prolonged coupling time compared to the standard 6 minutes for 2'-OMe phosphoramidites, suggesting a potentially lower reactivity of the uracil morpholino phosphoramidite.
Standard PMO Coupling Time 90 minutes (optimized)Optimized protocols for standard PMO synthesis have established a 90-minute coupling time for high efficiency.[2]
Automated Fast-Flow Synthesis Coupling Time Reduced by up to 22-foldHigh-temperature (up to 90°C) automated fast-flow synthesis can dramatically reduce coupling times for standard PMOs. The applicability to uracil-containing monomers would require further optimization.
Overall Yield of 20+ mer PMOs >20%Achieved with optimized automated synthesis for standard PMOs.[3]
Thermal Stability (Tm) of PMO/DNA Duplex >6 °C increase vs. DNA/DNAPMOs generally exhibit higher binding affinity to complementary DNA compared to a natural DNA duplex.[3] The effect of a U-for-T substitution on PMO/RNA duplex stability requires direct experimental determination.

Experimental Protocols

Protocol 1: Synthesis of Uracil Morpholino Phosphoramidite Monomer

This protocol outlines the synthesis of a 5'-DMTr-protected morpholino-uridine phosphoramidite, which is a key building block for incorporating uracil into a morpholino sequence. The synthesis starts from commercially available uridine.

Materials:

Procedure:

  • Oxidation to Dialdehyde (B1249045):

    • Dissolve 5'-O-(4,4'-Dimethoxytrityl)uridine in a suitable solvent like methanol.

    • Add an aqueous solution of sodium periodate dropwise at room temperature and stir for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the dialdehyde product. The crude dialdehyde is typically used in the next step without further purification.

  • Formation of Dioxime:

    • Dissolve the crude dialdehyde in a mixture of pyridine and ethanol.

    • Add hydroxylamine hydrochloride and stir the mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure and purify the resulting dioxime by silica gel column chromatography.

  • Reductive Cyclization to Morpholino-Uridine:

    • Dissolve the purified dioxime in an appropriate solvent.

    • Add pyridine-borane complex and stir at room temperature overnight.

    • Quench the reaction and purify the DMTr-protected morpholino-uridine nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the dried DMTr-protected morpholino-uridine in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA) and cool the mixture in an ice bath.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction, extract the product, and purify the final morpholino-uridine phosphoramidite by silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of Uracil-Containing Morpholino Oligonucleotides

This protocol describes the steps for incorporating the uracil morpholino phosphoramidite into a growing PMO chain on an automated DNA/RNA synthesizer.

Materials:

  • Uracil morpholino phosphoramidite monomer (from Protocol 1)

  • Standard A, G, and C morpholino monomers (activated as phosphoramidites or chlorophosphoramidates)

  • Solid support (e.g., CPG) pre-loaded with the first nucleoside

  • Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)

  • Anhydrous acetonitrile

  • Concentrated aqueous ammonia (B1221849)

Procedure (Automated Synthesis Cycle):

The standard solid-phase synthesis cycle for PMOs consists of deblocking, coupling, and optionally capping and oxidation.[1]

  • Deblocking: The 5'-protecting group (e.g., Trityl or Fmoc) of the nucleoside on the solid support is removed.

    • Trityl Chemistry: Treat the support with 3% trichloroacetic acid (TCA) in dichloromethane.[1]

    • Fmoc Chemistry: Treat the support with 20% piperidine (B6355638) in dimethylformamide (DMF).[1]

  • Coupling: The activated uracil morpholino phosphoramidite is coupled to the deprotected 5'-hydroxyl group of the growing chain.

    • Prepare a solution of the uracil phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) in anhydrous acetonitrile.

    • Deliver the solution to the synthesis column.

    • Note: The coupling time for the uracil monomer should be extended to 15-20 minutes to ensure high coupling efficiency.

  • Capping (Optional): Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphorodiamidate linkage using an oxidizing agent, typically an iodine solution.

  • Repeat Cycle: The cycle of deblocking, coupling, (capping), and oxidation is repeated until the desired full-length morpholino oligonucleotide is synthesized.

  • Cleavage and Deprotection:

    • After the final cycle, the oligomer is cleaved from the solid support and the nucleobase protecting groups are removed by treatment with concentrated aqueous ammonia at 55°C for 16 hours.[1]

  • Purification: The crude uracil-containing PMO is purified by high-performance liquid chromatography (HPLC).

Visualizations

Synthesis_Workflow Uridine Uridine Dialdehyde Dialdehyde Intermediate Uridine->Dialdehyde NaIO4 Oxidation Dioxime Dioxime Intermediate Dialdehyde->Dioxime NH2OH·HCl Morpholino_U DMTr-Morpholino-Uridine Dioxime->Morpholino_U Reductive Cyclization Phosphoramidite Uracil Morpholino Phosphoramidite Morpholino_U->Phosphoramidite Phosphitylation PMO_Synthesis Solid-Phase PMO Synthesis Phosphoramidite->PMO_Synthesis Incorporation Splice_Switching_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Exon1 Exon 1 Intron1 Intron Exon2 Exon 2 (Target) Intron2 Intron Exon3 Exon 3 Spliceosome Spliceosome Spliceosome->pre_mRNA Splicing mRNA_skipped Mature mRNA (Exon 2 Skipped) Spliceosome->mRNA_skipped Altered Splicing U_PMO Uracil-containing Morpholino U_PMO->Exon2 Binds to splice site Protein_truncated Truncated Protein mRNA_skipped->Protein_truncated Translation

References

Application Notes and Protocols for Storage and Handling of Phosphoramidite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidites are critical building blocks in the chemical synthesis of oligonucleotides, which are widely used in research, diagnostics, and therapeutics. The inherent reactivity of the phosphoramidite (B1245037) moiety, essential for the efficient formation of internucleoside linkages, also renders these reagents susceptible to degradation through hydrolysis and oxidation. Improper storage and handling can lead to a significant loss of purity, resulting in decreased coupling efficiency during oligonucleotide synthesis, and ultimately impacting the yield and quality of the final product.

This document provides detailed guidelines and protocols for the optimal storage and handling of phosphoramidite reagents. Adherence to these recommendations will help ensure the integrity and performance of these critical reagents, leading to more reliable and reproducible results in oligonucleotide synthesis.

Phosphoramidite Stability and Degradation Pathways

The stability of phosphoramidites is influenced by several factors, including temperature, exposure to moisture and oxygen, and the nature of the nucleobase itself. The primary degradation pathways are hydrolysis and oxidation of the trivalent phosphorus (P(III)) center.

  • Hydrolysis: In the presence of water, the phosphoramidite moiety is hydrolyzed to a phosphonate (B1237965) species, which is inactive in the coupling reaction. This reaction is often catalyzed by trace amounts of acid.

  • Oxidation: The P(III) center is readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air, rendering the phosphoramidite incapable of participating in the coupling reaction.

The stability of the four standard deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[1][2] Deoxyguanosine (dG) phosphoramidite is particularly unstable and prone to degradation.[1][2]

Recommended Storage Conditions

To maintain the purity and reactivity of phosphoramidite reagents, it is imperative to store them under appropriate conditions. Recommendations for both solid and dissolved phosphoramidites are summarized below.

Solid Phosphoramidites
ParameterRecommendationRationale
Temperature -20°C or lower in a non-frost-free freezer.Minimizes the rate of chemical degradation. Non-frost-free freezers avoid temperature cycling which can introduce moisture.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the trivalent phosphorus.
Container Tightly sealed, opaque container.Protects from moisture, air, and light.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold powder.
Phosphoramidites in Solution
ParameterRecommendationRationale
Solvent Anhydrous acetonitrile (B52724) (<30 ppm water).Minimizes hydrolysis of the phosphoramidite.
Drying Consider drying the dissolved phosphoramidite solution with activated 3Å molecular sieves.Further removes trace amounts of water from the solvent.
Temperature Store solutions at -20°C when not in use on the synthesizer.Reduces the rate of degradation in solution.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).Protects against oxidation.
Concentration Typical concentrations for synthesis range from 0.05 M to 0.1 M.
On-instrument Stability Use solutions as quickly as possible, especially dG phosphoramidites.Degradation is more rapid at room temperature.

Quantitative Stability Data

The following table summarizes the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile solution over a period of five weeks when stored under an inert atmosphere. This data highlights the significant difference in stability among the four phosphoramidites.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
Thymidine (T) 2%
dC(bz) 2%
dA(bz) 6%
dG(ib) 39%

Data from Krotz, A. H., et al. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[1]

Handling Procedures and Workflow

Proper handling techniques are crucial to prevent the degradation of phosphoramidites. The following workflow outlines the key steps for preparing and using phosphoramidite solutions.

G cluster_storage Storage cluster_preparation Solution Preparation cluster_synthesis Oligonucleotide Synthesis storage Store solid phosphoramidite at -20°C under inert gas warm Allow vial to warm to room temperature storage->warm Retrieve dissolve Dissolve in anhydrous acetonitrile under inert gas warm->dissolve Equilibrate sieves Optional: Add molecular sieves dissolve->sieves For extra drying install Install vial on synthesizer dissolve->install Transfer to synthesizer sieves->install synthesize Perform oligonucleotide synthesis install->synthesize

Phosphoramidite Handling Workflow

Quality Control Protocols

Regular quality control of phosphoramidite reagents is essential to ensure their purity and performance in oligonucleotide synthesis. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy.

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol outlines a general method for determining the purity of phosphoramidites and detecting hydrophilic impurities.

Materials:

  • Phosphoramidite sample

  • Anhydrous acetonitrile

  • Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 0.1 M, pH 7.0)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[3]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[3]

  • HPLC Conditions:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1)[3]

    • Mobile Phase B: Acetonitrile[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: Ambient

    • Detection Wavelength: 254 nm (or other appropriate wavelength based on the nucleobase)

    • Injection Volume: 5-10 µL

    • Gradient:

      • Establish a suitable gradient to separate the phosphoramidite diastereomers from any impurities. A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase.

  • Data Analysis:

    • The pure phosphoramidite will typically appear as a major peak, often as a doublet due to the presence of two diastereomers at the phosphorus center.[3]

    • Calculate the purity by determining the area percentage of the main phosphoramidite peaks relative to the total peak area.

Protocol: Impurity Analysis by 31P NMR Spectroscopy

31P NMR is a powerful technique for directly observing and quantifying phosphorus-containing species, providing a clear profile of the phosphoramidite and its common degradation products.

Materials:

  • Phosphoramidite sample

  • Deuterated solvent (e.g., CDCl3 or acetonitrile-d3)

  • Triethylamine (B128534) (TEA)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the phosphoramidite sample in ~0.5 mL of the deuterated solvent in an NMR tube.

    • Add a small amount of triethylamine (e.g., 1% v/v) to prevent acid-catalyzed degradation during the analysis.[3]

  • NMR Acquisition:

    • Acquire a proton-decoupled 31P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum using an external standard (e.g., 85% H3PO4 at 0 ppm).

    • Identify and integrate the peaks corresponding to the phosphoramidite and its impurities. The typical chemical shift ranges are:

      • Phosphoramidite (P(III)): ~149 ppm (appears as two peaks for the diastereomers)[4][5]

      • H-phosphonates (hydrolysis product): ~8-10 ppm[4]

      • Phosphate (P(V)) oxidation product: ~0 ppm[4]

    • Quantify the purity and the relative amounts of impurities based on the integration of the respective signals.

Chemical Structure of a Phosphoramidite

The general structure of a deoxynucleoside phosphoramidite used in oligonucleotide synthesis is depicted below. It consists of a nucleoside with protecting groups on the 5'-hydroxyl and the exocyclic amine of the base, and a phosphoramidite moiety at the 3'-hydroxyl position.

General Phosphoramidite Structure

Note: The image in the DOT script is a placeholder and would need to be replaced with an actual image of a phosphoramidite structure for rendering. For the purpose of this text-based response, a descriptive caption is provided. A simplified logical diagram is provided below.

G Phosphoramidite Phosphoramidite Monomer Nucleoside Nucleoside Core Phosphoramidite->Nucleoside Protecting_Groups Protecting Groups Phosphoramidite->Protecting_Groups Phosphite_Moiety Reactive Phosphite Moiety Phosphoramidite->Phosphite_Moiety Base Base (A, C, G, or T) Nucleoside->Base Sugar Deoxyribose Sugar Nucleoside->Sugar DMT 5'-DMT Group Protecting_Groups->DMT Base_Protecting_Group Base Protecting Group Protecting_Groups->Base_Protecting_Group Cyanoethyl 2-Cyanoethyl Group Phosphite_Moiety->Cyanoethyl Diisopropylamino Diisopropylamino Group Phosphite_Moiety->Diisopropylamino

Components of a Phosphoramidite

Conclusion

The chemical integrity of phosphoramidite reagents is paramount for the successful synthesis of high-quality oligonucleotides. By implementing stringent storage and handling protocols that minimize exposure to moisture, oxygen, and elevated temperatures, researchers can significantly extend the shelf-life and maintain the performance of these critical reagents. Regular quality control using HPLC and 31P NMR is strongly recommended to verify the purity of phosphoramidites before their use in synthesis, thereby ensuring the reliability and reproducibility of experimental outcomes.

References

Application Notes and Protocols for the Automated Synthesis of Phosphorodiamidate Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic antisense oligonucleotides that have garnered significant attention as therapeutic agents for their ability to modulate gene expression.[1][2] Unlike natural nucleic acids, PMOs possess a neutral backbone composed of morpholine (B109124) rings linked by phosphorodiamidate groups.[2][3] This unique chemical structure confers several advantageous properties, including high specificity, exceptional stability against nuclease degradation, and low toxicity.[1][2] PMOs primarily function via a steric-blocking mechanism, binding to target mRNA to inhibit translation or modulate pre-mRNA splicing, making them a powerful tool in research and drug development.[1][2]

The automated solid-phase synthesis of PMOs has become the standard method for their production, enabling the efficient and reproducible synthesis of high-quality oligonucleotides.[1][4][5] This document provides detailed application notes and protocols for the automated synthesis of PMOs, intended to guide researchers, scientists, and professionals in the field of drug development.

Principle of Automated Solid-Phase PMO Synthesis

Automated solid-phase synthesis of PMOs involves the sequential addition of morpholino monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically a controlled pore glass (CPG) resin. The synthesis is carried out on an automated DNA/RNA synthesizer and follows a cyclical process, with each cycle incorporating one monomer. The main steps in each cycle are:

  • Deblocking: Removal of the 5'-protecting group (e.g., Trityl or Fmoc) from the terminal monomer of the growing chain.

  • Coupling: Activation of a new morpholino monomer and its subsequent coupling to the deprotected 5'-hydroxyl group of the growing chain.

  • Capping (Optional): Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Oxidation: Conversion of the phosphoramidite (B1245037) linkage to a stable phosphorodiamidate linkage.

This cycle is repeated until the desired sequence is synthesized. Finally, the completed PMO is cleaved from the solid support, and the protecting groups on the nucleobases are removed. The crude product is then purified, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Automated PMO Synthesis

G cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Removal of 5'-Protecting Group) Coupling 2. Coupling (Activated Monomer Addition) Deblocking->Coupling Deprotected Chain Capping 3. Capping (Acetylation of Unreacted Sites) Coupling->Capping Elongated Chain Oxidation 4. Oxidation (Linkage Stabilization) Capping->Oxidation Capped Chain Oxidation->Deblocking Cycle Repeats for Next Monomer Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage Completed Sequence Deprotection 6. Base Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Analysis 8. Quality Control (e.g., Mass Spectrometry) Purification->Analysis end Pure PMO Analysis->end start Start with Solid Support start->Deblocking

Caption: Automated solid-phase synthesis workflow for PMOs.

Reagents and Materials

Solid Support
  • Controlled Pore Glass (CPG) with a suitable linker and the first morpholino monomer pre-attached.

Morpholino Monomers
  • 5'-Trityl or 5'-Fmoc protected morpholino monomers with appropriate exocyclic amine protection (e.g., benzoyl for A and C, isobutyryl for G).

  • Activated morpholino monomers (e.g., phosphoramidites or chlorophosphoramidates).

Synthesis Reagents
Reagent/SolutionCompositionPurpose
Deblocking Solution (Trityl Chemistry) 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removal of the 5'-Trityl protecting group.[1]
Deblocking Solution (Fmoc Chemistry) 20% Piperidine in Dimethylformamide (DMF)Removal of the 5'-Fmoc protecting group.[1]
Activator Solution 5-(Ethylthio)-1H-tetrazole (ETT) in AcetonitrileActivation of the phosphoramidite monomer for coupling.[6]
Coupling Solution Activated Morpholino Monomer in AcetonitrileProvides the next base to be added to the growing chain.
Capping Solution A Acetic Anhydride/Pyridine/THFAcetylates unreacted 5'-hydroxyl groups.
Capping Solution B N-Methylimidazole/THFCatalyzes the capping reaction.
Oxidizing Solution Iodine in THF/Water/PyridineOxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triester.
Cleavage and Deprotection Solution Concentrated Aqueous Ammonia (B1221849)Cleaves the PMO from the solid support and removes base protecting groups.[1]

Experimental Protocols

Automated Solid-Phase Synthesis

This protocol is a general guideline and may need optimization based on the specific automated synthesizer and chemistry used.

  • Synthesizer Preparation:

    • Install the appropriate solid support column on the synthesizer.

    • Ensure all reagent bottles are filled with fresh solutions and properly connected to the synthesizer.

    • Prime all lines to remove any air bubbles.

  • Synthesis Program:

    • Enter the desired PMO sequence into the synthesizer's software.

    • Select the appropriate synthesis protocol based on the chemistry (Trityl or Fmoc) and scale.

    • The synthesizer will automatically perform the following steps for each cycle:

      • Deblocking: The deblocking solution is passed through the column to remove the 5'-protecting group. This is followed by a series of washes with an appropriate solvent (e.g., DCM or DMF).

      • Coupling: The activated morpholino monomer and activator solution are delivered to the column to react with the deprotected 5'-hydroxyl group. The coupling time can vary but is a critical parameter for efficiency.[7]

      • Capping: The capping solutions are passed through the column to block any unreacted hydroxyl groups.

      • Oxidation: The oxidizing solution is delivered to the column to form the stable phosphorodiamidate linkage. This is followed by a series of washes.

  • Cycle Repetition: The synthesizer repeats this cycle until all monomers in the sequence have been added.

Cleavage and Deprotection
  • Resin Transfer: After the synthesis is complete, transfer the solid support containing the synthesized PMO to a sealed vial.

  • Ammonia Treatment: Add concentrated aqueous ammonia to the vial to cover the resin.[1]

  • Incubation: Seal the vial tightly and heat at 55°C for 16 hours to cleave the PMO from the support and remove the base protecting groups.[1]

  • Cooling and Collection: Allow the vial to cool to room temperature. Carefully open the vial and filter the solution to remove the solid support. Collect the ammoniacal solution containing the crude PMO.

  • Evaporation: Evaporate the ammonia solution to dryness using a vacuum concentrator.

Purification

High-Performance Liquid Chromatography (HPLC) is the most common method for purifying PMOs.

  • Sample Preparation: Dissolve the crude PMO pellet in an appropriate buffer, such as HPLC Buffer A (e.g., 20 mM sodium phosphate, pH 7.0).

  • HPLC Separation:

    • Inject the dissolved sample onto a suitable HPLC column (e.g., a reverse-phase or anion-exchange column).

    • Elute the PMO using a gradient of Buffer B (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 7.0 for anion-exchange).

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length PMO.

  • Desalting and Lyophilization: Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or dialysis) and then lyophilize to obtain the purified PMO as a white powder.

Quality Control

The purity and identity of the final PMO product should be confirmed using analytical techniques.

ParameterAnalytical MethodTypical Results
Purity Analytical HPLC>90% purity for the main peak.
Identity (Molecular Weight) Mass Spectrometry (e.g., ESI-MS or MALDI-TOF)Observed molecular weight should match the calculated molecular weight of the desired PMO sequence.
Concentration UV-Vis Spectrophotometry at 260 nmDetermine the concentration using the Beer-Lambert law and the calculated extinction coefficient of the PMO.

Mechanism of Action: Steric Blockade of Translation

PMOs can be designed to bind to the 5' untranslated region (UTR) of a target mRNA, thereby physically blocking the assembly of the ribosomal machinery and inhibiting the initiation of protein translation.

G cluster_mrna Target mRNA UTR5 5' UTR AUG Start Codon (AUG) CDS Coding Sequence UTR3 3' UTR PMO PMO PMO->UTR5 Binds to Complementary Sequence Ribosome Ribosome Ribosome->AUG Initiation Blocked Protein Protein Synthesis Ribosome->Protein Translation Inhibited

Caption: PMO-mediated steric blockade of translation initiation.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency - Inactive monomer- Insufficient activator- Short coupling time- Use fresh, high-quality monomers and activator.- Increase the concentration of the activator.- Optimize and potentially increase the coupling time.
Presence of Deletion Sequences - Inefficient capping- Incomplete deblocking- Ensure capping reagents are fresh and active.- Optimize deblocking time and reagent concentration.
Low Overall Yield - Poor synthesis efficiency- Loss during purification- Optimize all steps of the synthesis cycle.- Carefully monitor and optimize the purification and desalting steps.
Broad or Tailing Peaks in HPLC - PMO aggregation- Poor solubility- Adjust the pH or salt concentration of the mobile phase.- Use a different HPLC column or purification method.

Conclusion

The automated solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides is a robust and reliable method for producing high-quality antisense agents for research and therapeutic applications. The protocols and guidelines presented in this document provide a comprehensive overview of the synthesis process, from initial setup to final quality control. Careful attention to reagent quality, protocol optimization, and rigorous purification are essential for obtaining pure, full-length PMOs with the desired biological activity. Recent advancements in PMO chemistry, including the development of novel protecting groups and coupling strategies, continue to improve the efficiency and accessibility of these important molecules.[7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Morpholino Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for morpholino synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their morpholino oligo synthesis experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during synthesis, with a focus on resolving low-yield problems.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable yield for morpholino synthesis?

The acceptable yield for morpholino synthesis can vary depending on the length of the oligonucleotide, the synthesis scale, and the specific chemistry used. Generally, the coupling efficiency for each step should be high, ideally above 98%. For a 20-mer morpholino, a high-quality synthesis should result in a crude yield that allows for sufficient full-length product after purification. It's important to note that purification steps will inevitably reduce the final isolated yield.[1] Scaling up synthesis can sometimes lead to lower yields if the protocol is not properly optimized for the larger scale.

Q2: How do impurities like n-1 shortmers affect my yield and experiment?

The presence of n-1 species, which are oligonucleotides missing one nucleotide, is a direct indicator of incomplete reactions during the synthesis cycle, primarily inefficient coupling.[2] These impurities reduce the overall yield of the desired full-length product. In biological experiments, the presence of these shortmers can lead to ambiguous results or off-target effects, compromising the specificity of the experiment.

Q3: Can the quality of reagents significantly impact the synthesis yield?

Absolutely. The purity of all reagents, especially the morpholino monomers, coupling activators, and solvents, is critical for successful synthesis. The presence of moisture is a primary cause of low coupling efficiency, as water can react with and inactivate the activated phosphoramidate. Therefore, using anhydrous solvents and high-quality reagents is essential for achieving high yields.[1]

Q4: My morpholino oligo is difficult to resuspend. What should I do?

Difficulty in resuspending a morpholino oligo can be due to moisture absorption by the lyophilized pellet, leading to a hardened state. To avoid this, store the vial in a desiccator at room temperature. If you are having trouble, you can autoclave the oligo solution on a liquid cycle and then vortex it. For particularly difficult-to-dissolve oligos, especially those with high guanosine (B1672433) content, preparing a stock solution at a lower concentration (e.g., 0.5 mM) can be helpful.

Troubleshooting Guide for Low Synthesis Yield

This guide addresses common problems that can lead to low yields in morpholino synthesis and provides actionable solutions.

Problem 1: Low Overall Crude Product Yield

Potential Causes:

  • Inefficient Coupling: This is one of the most common reasons for low yield. Even a small decrease in coupling efficiency at each step results in a significant reduction in the final yield of the full-length product.[1]

  • Poor Quality Reagents: Degradation of morpholino monomers, activators, or the use of wet solvents can severely impact coupling efficiency.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent concentrations can lead to incomplete reactions.

  • Issues with Solid Support: The choice and quality of the solid support can influence synthesis efficiency. For very long oligos, a support with larger pore size may be necessary to prevent steric hindrance.

Recommended Solutions:

  • Optimize Coupling Reaction:

    • Activator Choice: Consider using a more efficient coupling activator. While Lithium Bromide (LiBr) is commonly used, 5-Ethylthio-1H-tetrazole (ETT) has been reported to improve coupling efficiency.[3]

    • Additive: The addition of Lithium Iodide (LiI) has been shown to significantly boost the efficiency of PMO solid-phase synthesis.[2]

    • Reagent Concentration: Increase the concentration of the morpholino monomer and the coupling activator to drive the reaction to completion.

    • Reaction Time and Temperature: Optimize the coupling time and temperature. An optimal temperature of 30°C and a duration of 90 minutes have been reported in some optimized protocols.[2] In automated fast-flow synthesis, temperatures as high as 90°C have been used to significantly decrease reaction times.[4]

  • Ensure Anhydrous Conditions: Use fresh, anhydrous solvents and ensure that all reagents are stored under dry conditions.

  • Reagent Quality Check: Regularly assess the quality of your morpholino monomers and activators.

Problem 2: High Levels of n-1 and Other Deletion Impurities

Potential Causes:

  • Incomplete Coupling: As mentioned above, this is a primary cause of n-1 impurities.

  • Inefficient Deblocking: Incomplete removal of the 5'-protecting group (e.g., Trityl or Fmoc) before the next coupling step will result in chain termination for that cycle, leading to truncated sequences.

  • Insufficient Capping: If a capping step is included in your protocol, its inefficiency can lead to the elongation of failed sequences in subsequent cycles.

Recommended Solutions:

  • Optimize Deblocking:

    • Increase the deblocking reaction time or use a fresh deblocking solution.

    • For Trityl deprotection, a solution of 0.5% methanesulfonic acid in 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) can be more effective than 3% TCA in DCM alone.[3]

  • Improve Coupling Efficiency: Refer to the solutions in "Problem 1".

  • Ensure Efficient Capping: If using a capping step, verify that the capping reagents are fresh and active.

Problem 3: Significant Product Loss During Purification

Potential Causes:

  • Co-elution of Product with Impurities: Closely related impurities, such as n-1mers, can be difficult to separate from the full-length product, especially with longer oligos.

  • Non-specific Binding to Purification Media: The morpholino may bind irreversibly to the column matrix.

  • Harsh Deprotection/Cleavage Conditions: The conditions used to cleave the morpholino from the solid support and remove protecting groups can sometimes lead to degradation of the product.

Recommended Solutions:

  • Optimize HPLC Purification:

    • Column Selection: Use a high-resolution anion-exchange HPLC column for purification. Under basic conditions, the guanine (B1146940) and thymine (B56734) bases become deprotonated, imparting a net negative charge that allows for separation.[2]

    • Gradient Optimization: Carefully optimize the salt gradient during elution to achieve better separation between the full-length product and impurities.

  • Evaluate Cleavage and Deprotection: Use milder conditions if possible, ensuring they are still effective for complete cleavage and deprotection.

Data Presentation

Table 1: Comparison of Coupling Activators in Morpholino Synthesis

ActivatorCommon ConcentrationReported Coupling TimeReported Observations
Lithium Bromide (LiBr) 0.4 M (in DMI with DIEA)Can be lengthy (e.g., > 1 hour) in some protocols.[3]A commonly used activator, but may require longer reaction times.[3]
5-Ethylthio-1H-tetrazole (ETT) 6 equivalentsCan be used in automated synthesizers with shorter coupling times.[5]Reported to improve coupling efficiency compared to LiBr.[3]
Iodine -Used as an activator in some protocols.Can be an effective activator, but requires thorough washing to remove color.[3]

Table 2: Effect of Temperature on Morpholino Synthesis

TemperatureSynthesis MethodReported Coupling TimeReported Outcome
Room Temperature Manual Batch~180 minutesStandard condition, but can be slow.[4]
30°C Optimized Manual Batch90 minutesReported as an optimal temperature in a specific optimized protocol.[2]
90°C Automated Fast-Flow~8 minutesSignificantly reduces coupling time and provides clean crude product.[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Crude Morpholino Oligonucleotides for Troubleshooting

This protocol provides a general method for analyzing the crude product of a morpholino synthesis to identify potential causes of low yield.

1. Sample Preparation: a. After cleavage and deprotection, take a small aliquot of the crude morpholino solution. b. If necessary, desalt the sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column). c. Dissolve the dried crude product in an appropriate aqueous buffer (e.g., 10 mM sodium perchlorate).

2. HPLC Instrumentation and Conditions:

  • Column: Anion-exchange column (e.g., quaternary alkylammonium packing).[6]
  • Mobile Phase A: Low-salt buffer at a high pH (e.g., pH > 10) to deprotonate G and T bases.
  • Mobile Phase B: High-salt buffer at the same high pH.
  • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage over a suitable time (e.g., 30 minutes).
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV at 260 nm.

3. Data Analysis and Interpretation:

  • Full-Length Product (FLP): Identify the major peak, which should correspond to the FLP.
  • n-1 Peaks: Look for peaks eluting slightly earlier than the FLP. These are likely n-1 deletion sequences. A significant area under these peaks indicates inefficient coupling.
  • Truncated Sequences (Shortmers): A series of early-eluting peaks may indicate premature chain termination due to inefficient deblocking or other issues.
  • Modified or Un-deprotected Oligos: Peaks eluting later than the FLP could indicate the presence of remaining protecting groups or other modifications.

Protocol 2: Quality Control of Morpholino Monomers and Reagents

Maintaining the quality of starting materials is crucial for successful synthesis.

1. Morpholino Monomers:

  • Appearance: Visually inspect for any discoloration or degradation.
  • Purity (HPLC): Dissolve a small amount of the monomer in a suitable solvent and analyze by reverse-phase HPLC. A single major peak should be observed.
  • Mass Spectrometry: Confirm the identity and integrity of the monomer by mass spectrometry (e.g., ESI-MS).

2. Solvents:

  • Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents from a solvent purification system.
  • Water Content: Periodically check the water content of solvents using a Karl Fischer titrator.

3. Activators and Other Reagents:

  • Freshness: Use fresh activators and other reagents. Avoid using reagents that have been stored for extended periods, especially if not stored under inert atmosphere.
  • Solubility: Ensure that all reagents dissolve completely in the appropriate solvent.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Morpholino Synthesis Yield Check_Crude Analyze Crude Product by HPLC Start->Check_Crude High_N1 High Percentage of n-1 Impurities? Check_Crude->High_N1 Early_Eluting Significant Early Eluting Peaks (Shortmers)? High_N1->Early_Eluting No Inefficient_Coupling Potential Cause: Inefficient Coupling High_N1->Inefficient_Coupling Yes Low_Overall_Signal Low Overall Signal for All Products? Early_Eluting->Low_Overall_Signal No Inefficient_Deblocking Potential Cause: Inefficient Deblocking Early_Eluting->Inefficient_Deblocking Yes Reagent_Issue Potential Cause: Degraded Reagents or Moisture Contamination Low_Overall_Signal->Reagent_Issue Yes Solution_Coupling Solution: - Optimize coupling time/temp - Increase reagent concentration - Use better activator (e.g., ETT) - Add LiI Inefficient_Coupling->Solution_Coupling Solution_Deblocking Solution: - Increase deblocking time - Use fresh deblocking solution - Consider stronger deblocking agent Inefficient_Deblocking->Solution_Deblocking Solution_Reagents Solution: - Use fresh, high-purity reagents - Ensure anhydrous conditions - Perform QC on incoming materials Reagent_Issue->Solution_Reagents

Caption: Troubleshooting decision tree for low morpholino synthesis yield based on HPLC analysis.

Morpholino_Synthesis_Cycle Start Start with Solid Support (with first monomer attached) Deblocking 1. Deblocking (Removal of 5'-protecting group) Start->Deblocking Washing1 Wash Deblocking->Washing1 Coupling 2. Coupling (Addition of next activated monomer) Washing1->Coupling Washing2 Wash Coupling->Washing2 Capping 3. Capping (Optional) (Blocks unreacted sites) Washing2->Capping Washing3 Wash Capping->Washing3 Repeat_Cycle Repeat Cycle for Each Monomer Washing3->Repeat_Cycle Repeat_Cycle->Deblocking Next Monomer Cleavage 4. Cleavage & Deprotection Repeat_Cycle->Cleavage Final Monomer Purification 5. Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Morpholino Oligo Purification->Final_Product

Caption: A typical solid-phase synthesis cycle for morpholino elongation.

References

Optimizing coupling time for N-DMTr-morpholino-U phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the coupling time and troubleshooting common issues encountered during the synthesis of morpholino oligomers using N-DMTr-morpholino-U phosphoramidite (B1245037).

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase synthesis of morpholino oligonucleotides, with a focus on the coupling step.

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield of Final Oligomer Inefficient coupling at each synthesis cycle.Optimize coupling conditions, including activator choice, reaction time, and temperature. Consider using automated fast-flow synthesis to shorten reaction times and enhance efficiency.[1]
Degradation of the phosphoramidite.Ensure all reagents, especially the acetonitrile (B52724) (ACN) diluent, are anhydrous as moisture can lead to the degradation of the phosphoramidite.[2] Store phosphoramidites under a dry, inert atmosphere.
Presence of n-1 Shortmers or Deletion Mutants Incomplete coupling reaction.Increase the coupling time. A prolonged coupling time of 15-20 minutes has been reported for morpholino-uridine phosphoramidites.[3][4] Consider performing a double or triple coupling for critical or sterically hindered monomers.[5]
Insufficient concentration of reagents.Use a higher concentration of the phosphoramidite solution, typically around 0.1 M.[5] Ensure the activator concentration is adequate (e.g., 0.12 M to 0.25 M for ETT).[6]
Water contamination.Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2] Use anhydrous solvents and reagents, and dry the argon/helium gas line on the synthesizer.[2]
Reagent Precipitation During Synthesis Poor solubility of the activated morpholino monomer.While acetonitrile is standard, N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used to improve the solubility of certain monomers.[1]
No Trityl Color After Deblocking Step Complete failure of the preceding coupling step.Review and troubleshoot the coupling step conditions. This indicates that no monomer was added in the previous cycle. Check reagent delivery on the synthesizer.
Inefficient capping of unreacted sites (if capping is used).If the failure was at the first coupling step, the lack of trityl release is expected. For subsequent steps, it points to a systemic failure in the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting coupling time for N-DMTr-morpholino-U phosphoramidite?

A1: Due to the steric hindrance of the morpholino structure, a longer coupling time is generally required compared to standard DNA or RNA phosphoramidites. A starting point of 15 minutes is recommended.[3][4][5] Optimization experiments may show that times can be reduced to as low as 5 minutes (300 seconds) depending on the specific activator, reagents, and synthesis platform used.[6]

Q2: How critical is water content in the reagents?

A2: Water content is extremely critical and one of the primary causes of low coupling efficiency.[2] Moisture hydrolyzes the activated phosphoramidite, rendering it inactive for coupling.[7] It is imperative to use anhydrous acetonitrile (≤10-15 ppm water) for all steps, especially for dissolving the phosphoramidites and activator.[2] Using molecular sieves to dry dissolved amidites just before use can also be beneficial.[5][7]

Q3: Which activator should be used for morpholino phosphoramidite coupling?

A3: 5-Ethylthio-1H-tetrazole (ETT) is a commonly used and effective activator for morpholino phosphoramidite chemistry.[6][8] In some cases, N-Methyl imidazole (B134444) (NMI) buffered ETT can improve coupling outcomes by mitigating issues related to the acidic nature of ETT.[9]

Q4: When should I consider using a "double couple" cycle?

A4: A double coupling, which is simply repeating the coupling step before proceeding to oxidation, is recommended when you are incorporating a particularly valuable or sterically demanding monomer, or if you are consistently observing low coupling efficiency (~80-90%) for a specific position in your sequence. This can significantly boost the step-wise efficiency to over 95%.[5]

Q5: Can the phosphoramidite concentration be adjusted to improve coupling?

A5: Yes, phosphoramidite concentration is a key parameter. For modified reagents like morpholinos, a concentration of 0.1 M is often recommended to drive the reaction forward effectively.[5] If you experience issues, ensure your amidite concentration has not been diluted and that the reagent is fully dissolved.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of morpholino oligomers.

Table 1: Recommended Coupling Times and Conditions

ParameterRecommended ValueNotes
Coupling Time 5 - 20 minutesStart with 15 min and optimize.[3][4][6] Some protocols successfully use 5 min (300 s).[6]
Phosphoramidite Conc. 0.1 MHigher concentration is generally better for modified amidites.[5]
Activator 0.12 M - 0.25 M ETTETT is a common choice.[6] NMI-buffered ETT can also be used.[9]
Temperature Room TemperatureStandard solid-phase synthesis is performed at room temperature.[4][10]

Table 2: Common Reagents in Morpholino Oligonucleotide Synthesis

StepReagentTypical Concentration/Composition
Deblocking (Trityl) Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% TCA in DCM.[11]
Coupling N-DMTr-morpholino-U phosphoramidite + Activator0.1 M Amidite in ACN; 0.12-0.25 M ETT in ACN.[5][6]
Oxidation Iodine Solution0.05 M I₂ in THF/Pyridine/Water.[9]
Capping (Optional) Acetic Anhydride (B1165640) (Cap A) + N-Methylimidazole (Cap B)Standard DNA/RNA synthesis capping reagents.[9]
Cleavage & Deprotection Concentrated Aqueous AmmoniaHeat at 55°C for 16-18 hours.[3][6][11]

Experimental Protocols

Standard Solid-Phase Synthesis Cycle for Morpholino Oligonucleotides

This protocol outlines the key steps performed on an automated DNA/RNA synthesizer for one synthesis cycle. All reagents should be anhydrous.

  • Deblocking:

    • The solid support is treated with a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to remove the 5'-DMTr protecting group from the growing oligonucleotide chain.[11]

    • This step is typically repeated 2-4 times for 1-5 minutes each to ensure complete deprotection.[11]

    • The support is then washed thoroughly with anhydrous acetonitrile (ACN).

  • Coupling:

    • A solution of the N-DMTr-morpholino-U phosphoramidite (e.g., 0.1 M in ACN) and a solution of an activator (e.g., 0.25 M ETT in ACN) are simultaneously delivered to the synthesis column.[5][6]

    • The reaction is allowed to proceed for the optimized coupling time (e.g., 5-15 minutes).[3][6]

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphorodiamidate linkage.

    • This is achieved by treating the support with a solution of 0.05 M iodine in a mixture of THF, pyridine, and water.[9] The reaction is typically run for 2-3 minutes.

  • Capping (Optional but Recommended):

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would form n-1 deletion mutants), they are permanently blocked.

    • This is done by treating the support with capping reagents, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B).[9]

  • Washing:

    • The solid support is washed extensively with ACN to remove any unreacted reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired full-length morpholino oligonucleotide is synthesized.

Visualizations

experimental_workflow start Start: Solid Support with Initial Nucleoside deblocking deblocking start->deblocking final Final Cleavage & Deprotection (Aqueous Ammonia) purify Purification (HPLC) final->purify capping capping capping->final After Final Cycle

troubleshooting_flow start Low Coupling Efficiency or n-1 Impurities Observed check_water Are all reagents (ACN, Amidite, Activator) strictly anhydrous? start->check_water fix_water Solution: Use fresh anhydrous reagents. Dry solvents with molecular sieves. check_water->fix_water No check_time Is coupling time sufficient (≥15 min)? check_water->check_time Yes fix_water->check_time fix_time Solution: Increase coupling time. Consider double coupling. check_time->fix_time No check_conc Are reagent concentrations optimal (e.g., Amidite ~0.1M)? check_time->check_conc Yes fix_time->check_conc fix_conc Solution: Use fresh, correctly concentrated reagents. check_conc->fix_conc No end Re-run Synthesis & Analyze check_conc->end Yes fix_conc->end

References

Technical Support Center: Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and issues encountered during phosphoramidite-based oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency?

Low coupling efficiency is a frequent issue in oligonucleotide synthesis, leading to a higher proportion of truncated sequences (n-1 impurities).[1][][3] The primary culprits are often related to reagent quality and reaction conditions.[3] Key factors include:

  • Moisture Contamination: Water is a significant inhibitor of the coupling reaction. It can react with the activated phosphoramidite (B1245037), rendering it inactive for coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[3][][5] It can also directly hydrolyze the phosphoramidite monomer.[3][6]

  • Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation and have a limited shelf life.[1] Using expired or improperly stored phosphoramidites will result in poor coupling efficiency.[1]

  • Suboptimal Activator: The choice and quality of the activator are crucial. Using an inappropriate activator, an incorrect concentration, or a degraded activator solution can significantly reduce coupling efficiency.[1]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagents from reaching the synthesis column.[1]

Q2: How can I identify the cause of n-1 and n+1 impurities in my synthesized oligonucleotide?

The presence of n-1 (deletion) and n+1 (addition) sequences are common impurities in oligonucleotide synthesis.[7][8]

  • n-1 Impurities (Deletion Sequences): These are primarily caused by incomplete coupling or capping.[] If a 5'-hydroxyl group fails to react with the incoming phosphoramidite and is not subsequently capped, it will be available for coupling in the next cycle, leading to a sequence missing one nucleotide.[9] Inefficient capping can also lead to the accumulation of deletion mutants.[5]

  • n+1 Impurities (Addition Sequences): A common cause of n+1 impurities is the formation of a GG dimer.[5] This occurs when the acidic activator prematurely removes the 5'-DMT protecting group from a dG phosphoramidite during the coupling step. This newly deprotected dG can then react with another activated dG phosphoramidite, forming a dimer that gets incorporated into the growing chain.[5] Guanosine (B1672433) is more susceptible to this premature detritylation than other bases.[5]

Q3: What side reactions can occur during the deprotection step?

Several side reactions can occur during the final deprotection step, which involves removing protecting groups from the nucleobases and the phosphate (B84403) backbone. These can include:

  • Transamination of Cytosine: When using protecting groups like benzoyl on cytosine (dC-bz), deprotection with reagents like ethylenediamine (B42938) (EDA) can lead to the formation of an EDA adduct on the cytosine base.[10]

  • N3-Cyanoethylation of Thymidine: The cyanoethyl protecting group on the phosphate backbone is removed during deprotection. The resulting acrylonitrile (B1666552) can react with the N3 position of thymidine, leading to a +53 Da modification.[5] This can be minimized by using a larger volume of ammonia (B1221849) or by treating the support with 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) before cleavage.[5]

Q4: What is depurination and how can it be prevented?

Depurination is the loss of adenine (B156593) (A) or guanine (B1146940) (G) bases from the oligonucleotide chain.[] This occurs under acidic conditions, such as during the detritylation step where trichloroacetic acid (TCA) is used to remove the 5'-DMT group.[5] The N7 nitrogen of purines can be protonated by the strong acid, weakening the glycosidic bond and leading to base loss.[5] To minimize depurination, it is important to use optimized detritylation times and consider using a milder deblocking agent if depurination is a significant issue.[]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low overall yield of the full-length oligonucleotide.

  • High proportion of n-1 and shorter truncated sequences observed in HPLC or mass spectrometry analysis.[1]

  • Decreasing signal intensity during trityl monitoring.[1]

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Moisture in Reagents [5]Use anhydrous acetonitrile (ACN) with low water content (<15 ppm).[5] Use fresh, high-quality phosphoramidites and activator solutions.[5] Store reagents under an inert, dry atmosphere (e.g., argon or helium).[5]Drying Acetonitrile: Pass ACN through a column of activated molecular sieves (3Å) prior to use on the synthesizer.[10][11] Handling Phosphoramidites: Dissolve phosphoramidites under an inert atmosphere. Purge vials with dry argon or nitrogen before and after adding solvent.
Degraded Phosphoramidites [1]Use phosphoramidites within their recommended shelf life. Store them at the recommended temperature (typically -20°C) under an inert atmosphere.[6] Avoid repeated freeze-thaw cycles.Phosphoramidite Quality Check: Before use, visually inspect the phosphoramidite powder for any discoloration or clumping. If degradation is suspected, it can be confirmed by ³¹P NMR spectroscopy.
Suboptimal Activator [1]Ensure the correct activator and concentration are being used for the specific phosphoramidites. Use a fresh solution of the activator. Consider the pKa of the activator, as highly acidic activators can cause premature detritylation.[5]Activator Preparation: Prepare fresh activator solutions according to the manufacturer's recommendations. For example, a 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile is commonly used.
Issue 2: Presence of n+1 Peaks (Especially GG Dimers)

Symptoms:

  • A significant peak corresponding to the mass of the full-length product plus an additional guanosine nucleotide is observed in mass spectrometry.[5]

  • This impurity is often difficult to separate from the full-length product by reverse-phase HPLC as it also contains a 5'-DMT group.[5]

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Premature Detritylation by Acidic Activator [5]Avoid using strongly acidic activators, especially for the synthesis of G-rich sequences.[5] Activators with a higher pKa are less likely to cause premature detritylation.[5]Activator Selection: Consider using an activator with a higher pKa, such as 4,5-dicyanoimidazole (B129182) (DCI), which is a strong activator but less acidic than tetrazole derivatives.[5]

Table 1: pKa of Common Activators

ActivatorpKa
1H-Tetrazole4.8
5-Ethylthio-1H-tetrazole (ETT)4.3[5]
2-Benzylthiotetrazole (BTT)4.1[5]
4,5-Dicyanoimidazole (DCI)5.2[5]
Issue 3: Incomplete Capping

Symptoms:

  • Presence of a significant population of n-1 deletion mutants that are difficult to purify.[5]

  • The n-1 population will consist of various sequences, each missing a different base.[9]

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Inefficient Capping Reagents Use fresh capping solutions (Cap A: acetic anhydride (B1165640) and Cap B: N-methylimidazole). Ensure the delivery of capping reagents to the column is not obstructed.Capping Protocol: The capping step typically involves the sequential delivery of Cap A and Cap B solutions to acetylate any unreacted 5'-hydroxyl groups.[11] A typical capping mixture consists of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B).

Visualizing Workflows and Side Reactions

Phosphoramidite Synthesis Cycle

Phosphoramidite_Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes to P(V) linkage TCA TCA/DCA TCA->Deblocking Amidite Phosphoramidite + Activator Amidite->Coupling Ac2O Acetic Anhydride Ac2O->Capping I2 Iodine I2->Oxidation

Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.

Troubleshooting Workflow for Low Coupling Efficiency

Caption: A logical workflow for troubleshooting low coupling efficiency in oligonucleotide synthesis.

Mechanism of Phosphoramidite Hydrolysis

Hydrolysis_Mechanism Phosphoramidite Nucleoside Phosphoramidite (Active for Coupling) H_Phosphonate H-Phosphonate Derivative (Inactive for Coupling) Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O (Moisture)

Caption: The hydrolysis of a phosphoramidite by water leads to an inactive H-phosphonate.[][6]

References

How to prevent incomplete detritylation in oligo synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to incomplete detritylation during oligonucleotide synthesis.

Troubleshooting Guide & FAQs

Q1: What is incomplete detritylation and why is it a problem?

Incomplete detritylation is the failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain during solid-phase synthesis.[1] This leads to the capping of the unreacted chain in the subsequent step, resulting in the accumulation of n-1 shortmers and a lower yield of the desired full-length oligonucleotide.[2]

Q2: What are the common causes of incomplete detritylation?

Several factors can contribute to incomplete detritylation:

  • Deblocking Reagent Issues: The acidic deblocking solution, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), may be degraded, at an incorrect concentration, or contaminated with water.[1]

  • Insufficient Reaction Time: The time allowed for the detritylation step may be too short for the complete removal of the DMT group.[1]

  • Low Reaction Temperature: A significant drop in ambient temperature can slow down the detritylation reaction rate.[1]

  • Poor Reagent Delivery: Issues with the synthesizer's fluidics can lead to inadequate delivery of the deblocking solution to the synthesis column.

  • Acetonitrile (B52724) Contamination: Residual acetonitrile from the previous washing step can compete with the deblocking acid, slowing down the detritylation kinetics.[3][4][5][6]

  • Long Oligonucleotides: As the oligonucleotide chain elongates, more acid is required to achieve complete detritylation due to the acid-binding capacity of the growing oligomer.[7][8]

Q3: How can I detect incomplete detritylation?

Incomplete detritylation can be monitored by observing the color of the trityl cation released during the deblocking step. A consistently pale orange color compared to previous cycles can indicate a problem. A more quantitative method is the spectrophotometric trityl cation assay, which measures the absorbance of the collected trityl cation solution.[2][9] A drop in the stepwise yield calculated from this assay is a clear indicator of incomplete detritylation.[2]

Q4: What are the recommended deblocking agents and concentrations?

The most common deblocking agents are dichloroacetic acid (DCA) and trichloroacetic acid (TCA) in dichloromethane.

  • TCA (typically 3% in DCM): It is a stronger acid and allows for faster detritylation.[10][11] However, it also increases the risk of depurination, especially for longer oligonucleotides or sequences containing sensitive bases.[10][11][12]

  • DCA (typically 3% in DCM): It is a milder acid than TCA, which minimizes the risk of depurination, making it a better choice for the synthesis of long oligonucleotides.[10][11] To compensate for its slower reaction rate, a longer deblocking time may be necessary.[10]

Q5: How can I optimize the detritylation step to prevent incomplete removal of the DMT group?

To ensure complete detritylation while minimizing side reactions, consider the following:

  • Use Fresh Reagents: Always use fresh, high-quality deblocking solutions.

  • Optimize Deblocking Time: For DCA, it is often recommended to double the deblock delivery time compared to TCA.[10] For a 3% DCA solution, a continuous delivery of 110 seconds has been shown to yield a high percentage of full-length product.[3]

  • Increase Reagent Concentration for Long Oligos: For longer oligonucleotides, increasing the concentration of DCA (e.g., from 3% to 15%) can lead to more complete detritylation.[7][8]

  • Ensure Efficient Washing: Thoroughly wash the column with an appropriate solvent (e.g., dichloromethane) to remove any residual acetonitrile before the deblocking step.[4][5][6]

  • Maintain Consistent Temperature: Ensure that the synthesis is performed at a stable room temperature.[1]

Quantitative Data Summary

The following table summarizes the impact of different deblocking agents and their concentrations on depurination and detritylation.

Deblocking AgentConcentrationDepurination Half-TimeObservations
Dichloroacetic Acid (DCA)3%Significantly longer than 15% DCA and 3% TCAPreferred for minimizing depurination, especially in long oligos.[7][10][13]
Dichloroacetic Acid (DCA)15%Shorter than 3% DCAMore effective for driving detritylation to completion in large-scale synthesis.[7][8]
Trichloroacetic Acid (TCA)3%Shortest half-timeLeads to significant depurination, making it less ideal for long oligos.[7][10]

Experimental Protocols

Trityl Cation Assay for Monitoring Detritylation Efficiency

This protocol allows for the quantitative measurement of the DMT cation released during each deblocking step, providing an indication of the stepwise coupling efficiency.[2][9]

Materials:

  • Fraction collector

  • Test tubes

  • 0.1 M p-toluenesulfonic acid in acetonitrile

  • Spectrophotometer

  • Cuvettes (1.0 cm path length)

Procedure:

  • Collect Trityl Fractions: Program the DNA synthesizer to automatically collect the solution containing the DMT cation into separate test tubes for each cycle.

  • Dilute Fractions: Dilute the collected orange-colored fraction to a final volume of 10.0 mL with 0.1 M p-toluenesulfonic acid in acetonitrile. For smaller scale syntheses (e.g., 40-nmol), a final volume of 5.0 mL may be sufficient. Ensure the final absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0).[9]

  • Mix and Measure Absorbance: Thoroughly mix the diluted solution and measure the absorbance at 490 nm using a spectrophotometer.[9]

  • Calculate Stepwise Yield:

    • The total yield is calculated by expressing the final DMT absorbance as a percentage of the initial DMT absorbance.

    • The average stepwise yield is calculated by taking the total yield to the power of the inverse of the number of trityl fractions (excluding the first fraction from the derivatized support).[9]

    An average stepwise yield greater than 98% generally indicates proper synthesizer performance and efficient detritylation.[2]

Visualizations

Detritylation_Reaction cluster_reactants Reactants cluster_products Products DMT_Oligo 5'-DMT-Oligonucleotide (Protected) Reaction_Step + DMT_Oligo->Reaction_Step Acid Acid (DCA or TCA) Acid->Reaction_Step Free_OH_Oligo 5'-OH-Oligonucleotide (Deprotected) DMT_Cation DMT+ Cation (Orange Color) Reaction_Step->Free_OH_Oligo Reaction_Step->DMT_Cation

Caption: Chemical reaction of the detritylation step.

Troubleshooting_Detritylation Start Incomplete Detritylation Suspected Check_Reagents Check Deblocking Reagent (Age, Concentration, Water Content) Start->Check_Reagents Check_Time_Temp Review Deblocking Time and Synthesis Temperature Start->Check_Time_Temp Check_Synthesizer Inspect Synthesizer (Fluidics, Delivery) Start->Check_Synthesizer Check_Washing Verify Acetonitrile Removal/Washing Step Start->Check_Washing Action_Reagents Prepare Fresh Deblocking Solution Check_Reagents->Action_Reagents Action_Time_Temp Increase Deblocking Time Maintain Stable Temperature Check_Time_Temp->Action_Time_Temp Action_Synthesizer Perform Maintenance/ Calibrate Synthesizer Check_Synthesizer->Action_Synthesizer Action_Washing Optimize Washing Protocol Check_Washing->Action_Washing Result Problem Resolved Action_Reagents->Result Action_Time_Temp->Result Action_Synthesizer->Result Action_Washing->Result

Caption: Troubleshooting flowchart for incomplete detritylation.

References

Technical Support Center: Enhancing the Purity of Synthetic Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic morpholino oligonucleotides (PMOs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer solutions for achieving high-purity PMOs for experimental and therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic morpholino oligonucleotides?

A1: During solid-phase synthesis of morpholino oligonucleotides, several types of impurities can arise. Small inefficiencies in the coupling and deprotection steps can lead to an accumulation of truncated and deletion impurities.[1] Common contaminants include:

  • Truncated sequences (n-1, n-x): Oligonucleotides that are missing one or more bases from the 5' end.[2]

  • Deletion sequences: Oligonucleotides with internal base deletions.[3]

  • Sequences with residual protecting groups: Oligonucleotides that have not been fully deprotected and still contain chemical modifications on the bases.[2]

  • 3'-capped sequences: Oligonucleotides where a base protection group has migrated to the terminal morpholine (B109124) nitrogen, preventing further elongation.[2]

Q2: Why is purification of morpholino oligonucleotides important?

A2: While for some applications like embryo injection, unpurified morpholinos can be used due to the low biological activity of common impurities, purification is crucial for many experimental and all therapeutic uses.[2] High purity is essential for:

  • Reducing off-target effects: Impurities can have their own biological activity.

  • Ensuring accurate quantification and dosing.

  • Achieving reliable and reproducible experimental results.

  • Meeting regulatory requirements for therapeutic drug development. [4][5][6][7]

Q3: What are the primary methods for purifying morpholino oligonucleotides?

A3: The most common and effective methods for purifying morpholinos are based on high-performance liquid chromatography (HPLC). These include:

  • Anion-Exchange HPLC (AEX-HPLC): This is a highly effective method for removing impurities from morpholinos.[1]

  • Reverse-Phase HPLC (RP-HPLC): This method is particularly useful for purifying morpholinos with hydrophobic modifications and for larger-scale purifications.[8][9]

  • Polyacrylamide Gel Electrophoresis (PAGE): While less common for routine purification, PAGE can be used to achieve a very high percentage of full-length oligonucleotides.[10]

Purification Methodologies and Experimental Protocols

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

AEX-HPLC separates molecules based on their charge. Since morpholino oligonucleotides have an uncharged backbone at neutral pH, this method utilizes basic conditions to deprotonate the guanine (B1146940) (G) and thymine (B56734) (T) bases, creating a net negative charge on the molecule.[1] This allows the morpholino to bind to a positively charged anion-exchange column. A salt gradient is then used to elute the morpholinos, with longer oligonucleotides (having more G and T bases and thus a greater negative charge) binding more tightly to the column.

Experimental Protocol: Anion-Exchange HPLC

  • Column Selection: Choose a strong anion-exchange column, such as a quaternary alkylammonium-packed column.[2]

  • Mobile Phase Preparation:

    • Buffer A (Low Salt): Prepare a buffer at a high pH (e.g., pH > 10) to ensure deprotonation of G and T bases.

    • Buffer B (High Salt): Prepare the same high-pH buffer containing a high concentration of a suitable salt (e.g., 1.0 M NaCl).[11]

  • Sample Preparation: Dissolve the crude morpholino oligonucleotide in Buffer A.

  • Chromatography:

    • Equilibrate the column with Buffer A.

    • Inject the dissolved morpholino sample onto the column.

    • Elute the bound morpholinos using a linear gradient of increasing salt concentration (from Buffer A to Buffer B).

    • Monitor the elution profile using a UV detector at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main peak, which represents the full-length product.

    • Desalt the collected fractions using a solid-phase extraction (SPE) cartridge.[1]

    • Lyophilize the desalted product to obtain a salt-free solid.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[12] In the context of morpholino purification, this technique often takes advantage of a hydrophobic dimethoxytrityl (DMT) protecting group that is left on the 5' end of the full-length oligonucleotide after synthesis.[8][9] The DMT-on full-length product is more hydrophobic and binds more strongly to the reverse-phase column than the shorter, "failure" sequences that lack the DMT group.

Experimental Protocol: Reverse-Phase HPLC

  • Column Selection: Use a reverse-phase column (e.g., C8 or C18).

  • Mobile Phase Preparation:

    • Buffer A: An aqueous buffer, often containing an ion-pairing agent to improve resolution.

    • Buffer B: An organic solvent, typically acetonitrile (B52724).

  • Sample Preparation: Dissolve the crude, DMT-on morpholino in Buffer A.

  • Chromatography:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the sample.

    • Elute the DMT-on full-length product with a gradient of increasing acetonitrile concentration. The more hydrophobic DMT-on oligo will elute later than the less hydrophobic failure sequences.[9]

  • DMT Removal (Detritylation):

    • Collect the fraction containing the DMT-on product.

    • Treat the collected fraction with an acid (e.g., 80% acetic acid) to cleave the DMT group.

  • Desalting and Lyophilization:

    • Desalt the detritylated product using an appropriate method (e.g., SPE cartridge).

    • Lyophilize to obtain the final purified morpholino.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE separates oligonucleotides based on their size with single-base resolution.[10] This method is capable of yielding very high purity products.[8]

Experimental Protocol: Denaturing PAGE

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (containing urea). The percentage of acrylamide (B121943) will depend on the length of the morpholino.

  • Sample Preparation: Dissolve the crude morpholino in a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.

  • Electrophoresis:

    • Load the sample into the wells of the polyacrylamide gel.

    • Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing.

    • Carefully excise the band corresponding to the full-length product.

  • Elution and Purification:

    • Crush the excised gel slice and elute the morpholino overnight in an elution buffer.

    • Separate the eluted morpholino from the gel fragments.

    • Desalt the product using ethanol (B145695) precipitation or an SPE cartridge.[10]

    • Lyophilize the final product.

Data Summary: Comparison of Purification Methods

FeatureAnion-Exchange HPLC (AEX-HPLC)Reverse-Phase HPLC (RP-HPLC)Polyacrylamide Gel Electrophoresis (PAGE)
Principle of Separation Charge (under basic conditions)[1]Hydrophobicity[9]Size[10]
Achievable Purity >90%[1]>80%[13]95-99%[8]
Resolution Good for resolving based on G/T content. Poor for impurities with identical charge (e.g., missing A or C).[1]Good for separating DMT-on from DMT-off sequences. Resolution decreases for longer oligos (>50 bases).[8][9]Excellent, single-base resolution.[10]
Throughput HighHighLow
Scalability GoodGood, method of choice for larger scales.[8][9]Poor, typically for smaller scales.
Key Advantages Effective for a wide range of unmodified morpholinos.Excellent for fluorophore-labeled oligos and larger scales.[8][9]Highest purity achievable.[8]
Key Limitations Does not resolve all sequence-based impurities effectively.[1]Purity and yield can be lower for longer oligos.[8]Labor-intensive, lower yield, not easily scalable.[8]

Troubleshooting Guide

Issue 1: Poor peak resolution in AEX-HPLC.

  • Possible Cause: The impurity has a similar charge profile to the full-length product. This is common for deletions of adenine (B156593) or cytosine bases, as they do not contribute to the negative charge under basic conditions.[1]

  • Solution:

    • Optimize the salt gradient. A shallower gradient can sometimes improve separation.

    • Consider a secondary purification step using RP-HPLC or PAGE if high purity is critical.

Issue 2: Low yield after RP-HPLC purification.

  • Possible Cause 1: Inefficient coupling during synthesis, leading to a low percentage of full-length, DMT-on product.

  • Solution 1: Review and optimize the synthesis protocol to improve coupling efficiency. Average coupling efficiency should exceed 99%.[14]

  • Possible Cause 2: Premature detritylation (loss of the DMT group) during synthesis or sample handling.

  • Solution 2: Ensure anhydrous conditions during synthesis and handle the crude product under non-acidic conditions before purification.

  • Possible Cause 3: Incomplete elution from the column.

  • Solution 3: Increase the final concentration of acetonitrile in the elution gradient.

Issue 3: Morpholino product precipitates after purification and lyophilization.

  • Possible Cause 1: The morpholino sequence has a high guanine (G) content, which can lead to aggregation and reduced solubility.[15][16]

  • Solution 1:

    • Dissolve the morpholino in sterile water at a lower concentration (e.g., 0.5 mM).[15]

    • If the product is difficult to dissolve, heat the solution to 65°C for 5-10 minutes and vortex.[17][18]

    • For persistent solubility issues, autoclaving the solution on a liquid cycle may help.[15][16]

  • Possible Cause 2: Residual salts from the purification process.

  • Solution 2: Ensure the desalting step after HPLC is thorough. Perform a second desalting step if necessary.

Issue 4: Unexpected peaks in the HPLC chromatogram.

  • Possible Cause: Presence of deletion sequences, incompletely deprotected oligos, or other synthesis byproducts.[2][3]

  • Solution:

    • Use mass spectrometry (LC-MS) to identify the mass of the species in the unexpected peaks. This can help determine the nature of the impurity (e.g., n-1, missing protecting group).[3]

    • Optimize the deprotection step of the synthesis protocol to ensure complete removal of all protecting groups.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Synthesis Solid-Phase Morpholino Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Morpholino (Full-length + Impurities) Cleavage->Crude HPLC HPLC Purification (AEX or RP) Crude->HPLC Load Crude Product Desalting Desalting & Lyophilization HPLC->Desalting Collect Fractions QC Purity Analysis (Analytical HPLC, LC-MS) Desalting->QC Final High-Purity Morpholino Oligo QC->Final Meets Purity Specs troubleshooting_guide Start Low Purity after Initial Purification CheckMethod Was AEX-HPLC used? Start->CheckMethod ImpurityType Impurity likely has similar charge (e.g., A/C deletion) CheckMethod->ImpurityType Yes CheckYield Was RP-HPLC yield low? CheckMethod->CheckYield No RP_PAGE Action: Use orthogonal method (RP-HPLC or PAGE) ImpurityType->RP_PAGE Coupling Possible low coupling efficiency or premature detritylation CheckYield->Coupling Yes OptimizeSynth Action: Optimize synthesis & ensure anhydrous conditions Coupling->OptimizeSynth

References

Technical Support Center: Minimizing n-1 Shortmers in Morpholino Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of n-1 shortmers during phosphorodiamidate morpholino oligomer (PMO) synthesis. The content is structured to offer direct answers to common issues, detailed troubleshooting protocols, and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are n-1 shortmers and why are they a concern in Morpholino synthesis?

A1: An n-1 shortmer, or deletion impurity, is a Morpholino oligomer that is missing one nucleotide subunit from the intended full-length sequence (FLP). These impurities arise from inefficiencies in the solid-phase synthesis process.[1] The presence of n-1 shortmers is a significant concern as they can be challenging to separate from the final product due to their similar physicochemical properties to the FLP.[1] This can compromise the purity, and potentially the efficacy and safety, of the final Morpholino product.

Q2: What are the primary causes of n-1 shortmer formation during Morpholino synthesis?

A2: The two main causes of n-1 shortmer formation during solid-phase Morpholino synthesis are:

  • Incomplete Detritylation: Failure to completely remove the trityl protecting group from the 5'-end of the growing oligomer chain before the next coupling step. This leaves the chain "capped" and unable to react with the incoming monomer, resulting in a truncated sequence.[2]

  • Inefficient Coupling: Incomplete reaction of the activated Morpholino monomer with the free 5'-hydroxyl group of the resin-bound oligomer. If a coupling step does not go to completion, that specific monomer will be missing from a portion of the synthesized oligomers.[2]

Q3: Can depurination contribute to the formation of n-1 shortmers?

A3: While less common than in DNA synthesis, depurination can occur during the acidic detritylation step of Morpholino synthesis. Depurination is the cleavage of the glycosidic bond between a purine (B94841) base (Adenine or Guanine) and the morpholino ring, creating an abasic site.[3] This abasic site is labile and can lead to chain cleavage during the final basic deprotection step, resulting in truncated fragments that contribute to the overall n-1 impurity profile.[3]

Q4: How does the choice of coupling activator impact n-1 shortmer formation?

A4: The coupling activator plays a crucial role in the efficiency of the coupling reaction. Commonly used activators in Morpholino synthesis include 5-Ethylthio-1H-tetrazole (ETT), iodine, and Lithium Bromide (LiBr).[2] The choice of activator can significantly influence the coupling efficiency and, consequently, the level of n-1 shortmers. ETT and iodine are often reported to improve coupling efficiency compared to older methods.[4]

Q5: What is the purpose of the "capping" step in Morpholino synthesis?

A5: Capping is a critical step to minimize the accumulation of n-1 shortmers. After the coupling step, any unreacted 5'-hydroxyl groups are chemically blocked, or "capped," typically using a reagent like acetic anhydride.[5] This prevents these unreacted chains from participating in subsequent coupling reactions, effectively terminating the synthesis of that particular oligomer. By capping these failure sequences, it simplifies the final purification process by ensuring that the major impurities are significantly shorter than the full-length product.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to the formation of n-1 shortmers.

Issue: High Levels of n-1 Shortmers Detected by HPLC or MALDI-TOF MS

This troubleshooting guide will walk you through a series of checks and optimizations to reduce the presence of n-1 deletion impurities in your final Morpholino product.

start High n-1 Shortmers Detected check_reagents Step 1: Verify Reagent Quality and Handling start->check_reagents optimize_detritylation Step 2: Optimize Detritylation Conditions check_reagents->optimize_detritylation Reagents OK optimize_coupling Step 3: Enhance Coupling Efficiency optimize_detritylation->optimize_coupling Detritylation Optimized implement_capping Step 4: Implement or Optimize Capping optimize_coupling->implement_capping Coupling Optimized analyze_product Step 5: Re-analyze Product Purity implement_capping->analyze_product Capping Implemented analyze_product->check_reagents Purity Below Specification success n-1 Shortmers Minimized analyze_product->success Purity Meets Specification start Start Cycle deblocking 1. Deblocking (Trityl Removal) start->deblocking coupling 2. Coupling (Monomer Addition) deblocking->coupling capping 3. Capping (Terminate Failures) coupling->capping next_cycle Next Cycle or Final Cleavage capping->next_cycle

References

Technical Support Center: Enhancing Peptide Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing activators like 5-Ethylthio-1H-tetrazole (ETT) and Lithium Bromide (LiBr) to enhance coupling efficiency in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ETT in peptide synthesis?

A1: 5-Ethylthio-1H-tetrazole (ETT) primarily serves as a coupling activator, similar to Tetrazole, but is considered more acidic. This increased acidity makes it a highly efficient activator for phosphoramidite (B1245037) chemistry during oligonucleotide synthesis and it has also been described as a coupling additive for the solid-phase synthesis of peptides containing hindered amino acids.[1] Its role is to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing chain.

Q2: When should I consider using LiBr in my solid-phase peptide synthesis (SPPS)?

A2: Lithium Bromide (LiBr) is a chaotropic salt that can be used to disrupt secondary structures (e.g., beta-sheets) that may form within the growing peptide chain on the solid support.[2] These structures can lead to peptide aggregation, causing poor solvation and resulting in incomplete deprotection and coupling reactions. You should consider using LiBr when you are synthesizing known "difficult" sequences, particularly those rich in hydrophobic residues.[2]

Q3: Can ETT be used as a direct replacement for more common additives like HOBt or OxymaPure?

A3: While ETT is an effective activator, its primary established use is in oligonucleotide synthesis.[1][3][4] In peptide synthesis, additives like HOBt and OxymaPure are more commonly used in combination with carbodiimides to form active esters, which enhances coupling efficiency and reduces racemization.[5][6] ETT's role as a peptide coupling additive is less documented, but it is suggested for hindered amino acids.[1] For routine synthesis, sticking with well-established additives like OxymaPure is recommended due to its safety profile and proven efficacy.[5]

Q4: Are there any known side effects of using LiBr in peptide synthesis?

A4: While LiBr can be effective in preventing aggregation, the introduction of salts can sometimes interfere with the synthesis. Potential issues include alteration of the resin swelling properties and possible interactions with protecting groups or the peptide backbone. It is crucial to thoroughly wash the resin to remove any residual LiBr after the coupling step.

Troubleshooting Guides

Troubleshooting with ETT

Issue 1: Low coupling efficiency when using ETT with sterically hindered amino acids.

  • Question: I am using ETT as an additive for a coupling reaction involving a sterically hindered amino acid, but I am still observing a significant amount of unreacted starting material. What could be the cause?

  • Answer:

    • Insufficient Activation Time: Ensure that the pre-activation time is sufficient for the formation of the active species. With hindered amino acids, a longer activation time may be necessary.

    • Reagent Purity: Verify the purity and freshness of your ETT and coupling reagents. Degradation of these reagents can lead to lower activation efficiency.

    • Double Coupling: For particularly difficult couplings, a second coupling step (double coupling) may be required to drive the reaction to completion.

    • Increased Equivalents: Consider increasing the equivalents of the amino acid and coupling reagents relative to the resin substitution.

Troubleshooting with LiBr

Issue 2: Peptide aggregation persists even after adding LiBr.

  • Question: I've added LiBr to my coupling reaction to prevent aggregation of a hydrophobic peptide sequence, but I'm still seeing signs of incomplete reaction. What should I do?

  • Answer:

    • Suboptimal LiBr Concentration: The concentration of LiBr is critical. A concentration of 0.4 M is often cited as effective. You may need to optimize this concentration for your specific peptide sequence.

    • Inadequate Solvation: Ensure the resin is well-swollen and properly solvated. Even with LiBr, poor solvation can hinder its effectiveness. Consider using a solvent mixture like DMF/DCM to improve solvation.

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help to further disrupt secondary structures and improve coupling efficiency.

    • Alternative Chaotropic Agents: If LiBr is not effective, consider trying other chaotropic salts such as LiCl or KSCN.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentAdditiveBaseTypical Purity (%)Key AdvantagesKey Disadvantages
DICHOBtDIPEA>95%Cost-effective, low racemization.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
HBTU-DIPEA>98%High coupling efficiency, fast reaction times.Can cause guanidinylation of the N-terminus.
HATU-DIPEA>99%Very high coupling efficiency, low racemization.[7]Higher cost, based on potentially explosive HOAt.
COMU-DIPEA>99%High coupling efficiency, improved safety profile (Oxyma-based).[8]Higher cost compared to carbodiimide-based methods.

Table 2: Impact of Additives on Coupling Efficiency for Difficult Sequences

AdditiveTypical ConcentrationMechanism of ActionImpact on Purity
ETT 0.25 - 0.5 MAcidic activator for phosphoramidites; potential additive for hindered couplings.Can improve purity by driving difficult couplings to completion.
LiBr 0.4 MChaotropic salt, disrupts secondary structures and aggregation.Can significantly improve the purity of aggregation-prone sequences.
HOBt 1 equivalentForms active esters, suppresses racemization.Improves purity by reducing racemization and increasing coupling speed.
OxymaPure 1 equivalentForms active esters, suppresses racemization, safer alternative to HOBt.High purity due to efficient coupling and low racemization.[8]

Experimental Protocols

Protocol 1: Standard Coupling with ETT as an Additive for Hindered Amino Acids
  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), the primary coupling reagent (e.g., DIC, 3 eq.), and ETT (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

Protocol 2: Coupling of an Aggregation-Prone Sequence using LiBr
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • LiBr Treatment (Optional Pre-wash): Wash the resin with a 0.4 M solution of LiBr in DMF prior to coupling.

  • Amino Acid Activation: In a separate vessel, prepare the coupling solution by dissolving the Fmoc-protected amino acid (3 eq.) and a suitable coupling reagent (e.g., HATU, 2.9 eq.) in DMF. Add DIPEA (6 eq.).

  • Coupling with LiBr: Add the activated amino acid solution to the deprotected resin. Add a 0.4 M solution of LiBr in DMF to the reaction vessel. Agitate the mixture for 2-4 hours.

  • Washing: Thoroughly wash the resin with DMF to ensure complete removal of LiBr and other soluble reagents.

  • Monitoring: Use the Kaiser test to check for reaction completion.

Visualizations

Peptide_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling cluster_post_coupling Post-Coupling Swell_Resin Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF Wash with DMF Fmoc_Deprotection->Wash_DMF Add_to_Resin Add Activated AA to Resin Wash_DMF->Add_to_Resin Dissolve_AA Dissolve Fmoc-AA, Coupling Reagent, Additive Pre_activate Pre-activate Dissolve_AA->Pre_activate Pre_activate->Add_to_Resin Agitate Agitate Add_to_Resin->Agitate Wash_Resin Wash Resin Agitate->Wash_Resin Kaiser_Test Kaiser Test Wash_Resin->Kaiser_Test Kaiser_Test->Add_to_Resin Positive (Recouple) Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Troubleshooting_Logic cluster_hindrance Issue: Steric Hindrance cluster_aggregation Issue: Peptide Aggregation Start Low Coupling Efficiency Observed Check_Reagents Check Reagent Purity and Freshness Start->Check_Reagents Hindered AA Add_LiBr Add Chaotropic Salt (e.g., 0.4M LiBr) Start->Add_LiBr Hydrophobic Sequence Increase_Time Increase Activation/ Coupling Time Check_Reagents->Increase_Time Double_Couple Perform Double Coupling Increase_Time->Double_Couple Use_ETT Use Additive like ETT Double_Couple->Use_ETT Elevate_Temp Elevate Temperature Add_LiBr->Elevate_Temp Change_Solvent Use Different Solvent (e.g., NMP) Elevate_Temp->Change_Solvent

References

Validation & Comparative

Navigating the Analytical Landscape of Synthetic Morpholino Oligonucleotides: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic morpholino oligonucleotides (PMOs), accurate and robust analytical methods are paramount for ensuring product quality, purity, and sequence fidelity. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization of these unique synthetic oligonucleotides. We delve into the experimental data, detailed protocols, and visual workflows to empower informed decisions in the analytical strategy for PMO-based therapeutics and research tools.

Morpholino oligos, with their uncharged backbone, present distinct analytical challenges compared to traditional phosphodiester oligonucleotides.[1][2][3] Mass spectrometry (MS) has emerged as a powerful tool for the detailed structural characterization of PMOs, offering high-resolution and sequence-specific information.[4][5] This guide will explore the nuances of different MS approaches and compare them with other established analytical techniques.

Mass Spectrometry Approaches for Morpholino Oligo Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern PMO analysis, providing separation of impurities and definitive mass identification.[2][4][6] Two primary fragmentation techniques employed in tandem mass spectrometry (MS/MS) for sequencing PMOs are Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD).

Key Performance a of Mass Spectrometry Techniques for PMO Analysis

FeatureLC-ESI-Q-ToF (CID)LC-ESI-MS (ECD)MALDI-TOF
Primary Application Sequencing, Impurity ProfilingSequencing, Impurity ProfilingMolecular Weight Determination
Ionization Mode Negative and PositivePositiveNegative
Fragmentation Pattern Predominantly b, d, and z ions in negative modePredominantly d and z ionsLimited fragmentation
Sequence Coverage Up to 100% for 18-25 mers[1][7]Up to 100% for 18-25 mers[8][9]Not suitable for de novo sequencing
Key Advantage Widely available instrumentationMinimizes base loss, providing clearer backbone fragmentation[8][9]High throughput, rapid analysis
Limitation Potential for base loss, which can complicate sequencingRequires specialized instrumentation"Hot spots" can affect quantitation, limited resolution for complex mixtures[10]
Experimental Workflow for LC-MS/MS Analysis of Morpholino Oligos

The following diagram illustrates a typical workflow for the analysis of morpholino oligos using liquid chromatography coupled with tandem mass spectrometry.

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample Morpholino Oligo Sample Dilution Dilution in Mobile Phase Sample->Dilution Injection Injection Dilution->Injection Column HILIC or Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Full Scan MS (Mass Detection) Ionization->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation CID or ECD Isolation->Fragmentation MS2 Tandem MS (Fragment Ion Detection) Fragmentation->MS2 Deconvolution Deconvolution of Mass Spectra MS2->Deconvolution Sequencing Sequence Confirmation Deconvolution->Sequencing Impurity Impurity Identification Deconvolution->Impurity

Caption: A generalized workflow for the LC-MS/MS analysis of morpholino oligonucleotides.

Detailed Experimental Protocols

LC-MS/MS Method for Sequencing of Morpholino Oligos

This protocol is a composite based on hydrophilic interaction liquid chromatography (HILIC) coupled to a quadrupole time-of-flight (Q-ToF) mass spectrometer.[1][7]

1. Sample Preparation:

  • Dissolve the morpholino oligo sample in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and aqueous buffer) to a final concentration of approximately 0.2 mg/mL.[2]

2. Liquid Chromatography (HILIC):

  • Column: A diol-based HILIC column is often employed.[4]

  • Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of acetonitrile, gradually increasing the aqueous phase to elute the PMOs.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]

3. Mass Spectrometry (Q-ToF):

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode. Negative ion mode has been shown to provide more pronounced backbone fragmentation with CID.[1][6]

  • MS1 (Full Scan): Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected charge states of the PMO (e.g., m/z 400-3200).[2]

  • MS/MS (Tandem MS):

    • Select the precursor ion corresponding to a specific charge state of the PMO.

    • Apply Collision-Induced Dissociation (CID) energy to fragment the precursor ion.

    • Acquire the MS/MS spectrum of the fragment ions.

4. Data Analysis:

  • Deconvolute the mass spectra to determine the monoisotopic mass of the parent and fragment ions.

  • Use bioinformatics software to map the fragment ions (b, d, and z-ions) to the expected sequence of the morpholino oligo to confirm the sequence and identify any modifications or impurities.[2]

MALDI-TOF MS for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid method for determining the molecular weight of morpholino oligos.[10][11][12]

1. Sample Preparation:

  • Prepare a saturated matrix solution (e.g., 2',4',6'-trihydroxyacetophenone (B23981) (THAP)).[10]

  • Mix the morpholino oligo sample with the matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry (co-crystallize).

2. Mass Spectrometry (MALDI-TOF):

  • Ionization: A laser is fired at the sample spot, causing desorption and ionization of the PMO molecules.

  • Analysis: The ions are accelerated in a time-of-flight tube, and their mass-to-charge ratio is determined based on their flight time. The analysis is typically performed in negative reflector mode.[10]

3. Data Analysis:

  • The resulting spectrum will show peaks corresponding to the different charge states of the intact morpholino oligo, allowing for the determination of its molecular weight.

Alternatives to Mass Spectrometry

While mass spectrometry provides unparalleled detail, other techniques are also employed for the routine analysis of morpholino oligos, particularly for quality control and purity assessment.

Comparison of Analytical Techniques for Morpholino Oligos

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.Precise molecular weight, sequence confirmation, impurity identification.High specificity and sensitivity, detailed structural information.[4][5]Higher cost and complexity.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interaction with a stationary phase.Purity, presence of impurities.Robust, reproducible, good for quantification.Does not provide definitive identification of components.[5][13]
Polyacrylamide Gel Electrophoresis (PAGE) Separates molecules based on their size and charge in a gel matrix.Purity, size estimation.Simple, inexpensive.Low resolution, not quantitative, subjective.[5]
Surface Plasmon Resonance (SPR) Measures binding interactions in real-time.Concentration, binding kinetics.Label-free, real-time analysis.Indirect method for purity, requires specific capture probes.[13]
Logical Relationship of Analytical Techniques

The choice of analytical technique often depends on the stage of development and the specific question being addressed. The following diagram illustrates a logical flow for the characterization of morpholino oligos.

Analytical_Strategy Synthesis PMO Synthesis QC Initial QC & Purity Synthesis->QC Functional Functional Analysis Synthesis->Functional HPLC HPLC QC->HPLC PAGE PAGE QC->PAGE Characterization Detailed Structural Characterization HPLC->Characterization LCMS LC-MS/MS (Sequence & Impurities) Characterization->LCMS MALDI MALDI-TOF (MW Confirmation) Characterization->MALDI SPR SPR (Binding) Functional->SPR

Caption: A logical workflow for the analytical characterization of morpholino oligos.

Conclusion

The comprehensive analysis of synthetic morpholino oligonucleotides relies on a multi-faceted approach. Mass spectrometry, particularly LC-MS/MS with techniques like CID and ECD, stands out for its ability to provide unambiguous sequence confirmation and detailed impurity profiling, achieving up to 100% sequence coverage for typical therapeutic-length oligos.[1][8][9] While alternatives like HPLC and PAGE are valuable for routine quality control and purity checks, they lack the specificity of mass spectrometry. For in-depth characterization and to meet regulatory expectations for therapeutic oligonucleotides, mass spectrometry is an indispensable tool in the analytical arsenal. The strategic implementation of these techniques, as outlined in this guide, will ensure the development of safe and effective morpholino-based products.

References

Morpholino Oligos vs. siRNA: A Comparative Guide to Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of functional genomics and drug development, the ability to specifically silence gene expression is a cornerstone of modern research. Among the various tools available, Morpholino oligos and small interfering RNAs (siRNAs) are two of the most prominent antisense technologies. While both aim to inhibit the expression of a target gene, they operate through fundamentally different mechanisms, leading to significant differences in their application, specificity, and potential side effects. This guide provides an objective comparison of their performance, supported by experimental considerations, to aid researchers in selecting the optimal tool for their studies.

At a Glance: Morpholinos vs. siRNA

FeatureMorpholino Oligos (PMOs)Small Interfering RNA (siRNA)
Mechanism of Action Steric hindrance of translation or pre-mRNA splicing[1][2][3][4].Post-transcriptional gene silencing via RNA interference (RNAi) pathway, leading to mRNA cleavage[][6][7][8].
Target Molecule Binds to complementary mRNA sequences to physically block molecular machinery[1][2].Utilizes the RISC complex to identify and degrade complementary mRNA transcripts[][9].
Specificity High, requiring a longer binding site (~15-25 bases) for effective blocking, which reduces the likelihood of off-target binding[10][11][12].Can have off-target effects due to tolerance for partial mismatches in the seed region[7][10][11].
Off-Target Effects Minimal, as the uncharged backbone does not interact with cellular proteins or trigger innate immune responses[2][10][11][12].Can induce off-target gene modulation and innate immune responses through Toll-like receptors[7][12].
Stability & Duration Highly stable due to nuclease-resistant backbone, leading to long-lasting effects (up to several days)[11][12].Susceptible to nuclease degradation, though chemical modifications can enhance stability[6][13][14].
Delivery Requires physical methods like microinjection or electroporation, or conjugation with delivery moieties (e.g., Vivo-Morpholinos) for in vivo use[2][15][16][17].Requires transfection reagents, viral vectors, or nanoparticle formulations for cellular uptake[13][14][18][19].
Toxicity Generally low toxicity due to the stable and uncharged chemical structure[2][11][12][20].Can exhibit toxicity, partly due to the delivery agents used and potential immune activation[7][14].
Assessment of Knockdown Primarily at the protein level (e.g., Western blot), as mRNA levels are unaffected[3][4].Primarily at the mRNA level (e.g., qRT-PCR), as the target transcript is degraded[4].

Delving into the Mechanisms of Action

The fundamental difference between Morpholinos and siRNA lies in how they achieve gene silencing.

Morpholino Oligos: The Steric Blockers

Morpholinos are synthetic molecules with a backbone of methylenemorpholine rings and phosphorodiamidate linkages, which is fundamentally different from the sugar-phosphate backbone of nucleic acids[1][2]. This modification makes them resistant to degradation by nucleases and electrically neutral, preventing interactions with many cellular proteins[2][21].

They function by binding to a complementary sequence on an RNA molecule and physically blocking other molecules from accessing that site. This "steric blocking" can be targeted to:

  • Block Translation: By binding to the 5' UTR or near the start codon of an mRNA, a Morpholino can prevent the assembly of the ribosome, thereby inhibiting protein synthesis[1][3][4].

  • Modify Splicing: When targeted to splice junctions in pre-mRNA, Morpholinos can prevent the spliceosome from binding, leading to exon skipping or inclusion, and ultimately the production of a non-functional or altered protein.

Importantly, Morpholinos do not lead to the degradation of the target RNA molecule[1][21].

siRNA: The Catalytic Silencers

Small interfering RNAs are short, double-stranded RNA molecules, typically 20-25 nucleotides in length[9]. They operate through the endogenous RNA interference (RNAi) pathway[]. The process involves:

  • RISC Loading: The siRNA duplex is incorporated into the RNA-Induced Silencing Complex (RISC)[7][9].

  • Strand Separation: The passenger strand is cleaved and discarded, while the guide strand remains associated with the RISC[9].

  • Target Recognition: The guide strand directs the RISC to the target mRNA through complementary base pairing[7][9].

  • mRNA Cleavage: The Argonaute protein within the RISC acts as a molecular scissor, cleaving the target mRNA, which is then degraded by cellular nucleases[7][9]. This prevents the mRNA from being translated into a protein.

cluster_0 Morpholino Oligo Pathway cluster_1 siRNA Pathway (RNAi) MO Morpholino Oligo MO_mRNA_complex Morpholino-mRNA Complex MO->MO_mRNA_complex mRNA_MO pre-mRNA / mRNA mRNA_MO->MO_mRNA_complex Blocked_Translation Translation Blocked MO_mRNA_complex->Blocked_Translation Altered_Splicing Splicing Altered MO_mRNA_complex->Altered_Splicing No_Protein No/Altered Protein Blocked_Translation->No_Protein Altered_Splicing->No_Protein siRNA dsRNA (siRNA) RISC RISC Loading siRNA->RISC active_RISC Active RISC (single strand) RISC->active_RISC RISC_mRNA_complex RISC-mRNA Complex active_RISC->RISC_mRNA_complex mRNA_siRNA Target mRNA mRNA_siRNA->RISC_mRNA_complex Cleavage mRNA Cleavage RISC_mRNA_complex->Cleavage Degradation mRNA Degraded Cleavage->Degradation No_Protein_siRNA No Protein Degradation->No_Protein_siRNA

Caption: Mechanisms of gene silencing for Morpholinos (steric blocking) and siRNA (mRNA cleavage).

Experimental Protocols: A Step-by-Step Approach

The successful application of either technology hinges on a well-designed and executed experimental plan.

General Workflow for Gene Silencing Experiments

Design 1. Design Oligo (Morpholino or siRNA) & Controls Synthesis 2. Synthesis & Purification Design->Synthesis Delivery 3. Delivery to Cells/Organism Synthesis->Delivery Incubation 4. Incubation Period (Allow for knockdown) Delivery->Incubation Harvest 5. Harvest Cells/Tissues Incubation->Harvest Analysis 6. Analysis of Knockdown (Protein or mRNA level) Harvest->Analysis Phenotype 7. Phenotypic Analysis Analysis->Phenotype

Caption: A generalized workflow for gene silencing experiments using antisense technologies.

Protocol 1: Morpholino-Mediated Knockdown in Zebrafish Embryos

This protocol describes a common application for Morpholinos in developmental biology.

  • Design and Synthesis:

    • Design a 25-base Morpholino complementary to the sequence from -50 to -1 relative to the AUG start codon of the target mRNA.

    • Design a control Morpholino with 5 base mismatches to the target sequence to control for off-target effects.

    • Order the synthesis of the Morpholinos, often with a fluorescent tag (e.g., 3'-Carboxyfluorescein) to visualize injection success.

  • Preparation for Injection:

    • Resuspend the lyophilized Morpholinos in sterile, nuclease-free water to a stock concentration of 1 mM.

    • Prepare injection solutions by diluting the stock Morpholino in water with a tracer dye (e.g., Phenol Red) to the desired working concentration (typically 0.1-0.5 mM).

  • Microinjection:

    • Collect freshly fertilized zebrafish embryos at the 1- to 4-cell stage.

    • Using a microinjection apparatus, inject approximately 1-2 nL of the Morpholino solution into the yolk of each embryo.

  • Incubation and Observation:

    • Incubate the injected embryos in standard embryo medium at 28.5°C.

    • Observe the embryos at various time points (e.g., 24, 48, 72 hours post-fertilization) for any developmental phenotypes compared to control-injected embryos.

  • Assessment of Knockdown:

    • At the desired time point, collect a pool of ~30 embryos per group.

    • Lyse the embryos in RIPA buffer with protease inhibitors.

    • Perform a Western blot analysis using an antibody specific to the target protein to quantify the reduction in protein levels.

Protocol 2: siRNA-Mediated Knockdown in Cultured Mammalian Cells

This protocol outlines a standard transfection procedure for siRNA in a 24-well plate format.

  • Design and Synthesis:

    • Design at least two independent siRNAs targeting different regions of the coding sequence of the target mRNA.

    • Order the siRNAs and a non-targeting (scrambled) control siRNA.

  • Cell Seeding:

    • The day before transfection, seed the mammalian cells (e.g., HeLa) in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute 20 pmol of siRNA into 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 50 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the 100 µL of siRNA-lipid complex to the cells in the well.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time depends on the turnover rate of the target mRNA and protein.

  • Assessment of Knockdown:

    • mRNA Level: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene to determine the percentage of mRNA knockdown relative to cells treated with the non-targeting control.

    • Protein Level (Optional): Lyse the cells and perform a Western blot to confirm the reduction in protein expression.

Choosing the Right Tool for the Job

The decision to use Morpholinos or siRNA should be guided by the specific experimental goals and model system.

  • Choose Morpholinos for:

    • Developmental Biology: Their low toxicity and high specificity make them the gold standard for gene function studies in embryos (e.g., zebrafish, Xenopus)[10][11][12].

    • Splicing Modification: They are uniquely suited for investigating the function of different protein isoforms by altering pre-mRNA splicing.

    • Avoiding Immune Responses: When studying pathways that could be confounded by the activation of innate immunity, the non-ionic nature of Morpholinos is a significant advantage[2][12].

  • Choose siRNA for:

    • High-Throughput Screening: The ease of synthesis and delivery into cultured cells makes siRNA ideal for large-scale loss-of-function screens[22].

    • Rapid Target Validation: siRNA provides a quick and effective method to validate the role of a gene in a specific cellular process in vitro.

    • Therapeutic Development: The RNAi pathway is a natural cellular process, and significant progress has been made in developing siRNA-based therapeutics with advanced delivery systems[6][9].

References

Validating Morpholino Knockdown Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Gene Knockdown Technologies

The choice of a gene knockdown technology depends on the specific experimental goals, model organism, and desired duration of silencing. Morpholinos, siRNA, and CRISPR/Cas9 are three of the most common methods, each with distinct advantages and disadvantages.

FeatureMorpholinossiRNA (short interfering RNA)CRISPR/Cas9
Mechanism of Action Steric hindrance of translation or pre-mRNA splicing.[1][2]RNA-induced silencing complex (RISC) mediated mRNA degradation.[3][4]DNA double-strand break followed by error-prone repair (NHEJ) or homology-directed repair (HDR).
Target Molecule pre-mRNA/mRNAmRNADNA
Typical Duration of Effect Transient (days), diluted with cell division.[5]Transient (days), diluted with cell division.Permanent (heritable genetic modification).
Delivery Microinjection, electroporation, Vivo-Morpholinos for systemic delivery.[6]Transfection, electroporation, viral vectors.Microinjection, transfection, electroporation, viral vectors.
Off-Target Effects Can induce p53-dependent apoptosis and an innate immune response. Off-target binding can occur with sequences having high similarity.[3]"Seed region" mismatches can lead to unintended mRNA degradation. Can induce an interferon response.[1][2][4]Off-target DNA cleavage can occur at sites with sequence similarity to the guide RNA.
Specificity Validation Crucial; requires multiple controls (see below).Requires multiple siRNAs targeting the same gene and off-target prediction software.Requires off-target prediction and validation (e.g., GUIDE-seq, whole-genome sequencing).

Essential Controls for Validating Morpholino Specificity

To ensure that an observed phenotype is a direct result of the intended gene knockdown, a series of rigorous control experiments are essential.

Control ExperimentPurposeExpected Outcome
Dose-Response Curve To determine the optimal morpholino concentration that elicits a specific phenotype without causing non-specific toxicity.[3][7][8]A clear correlation between increasing morpholino concentration and the penetrance/severity of the phenotype, up to a plateau, after which toxicity may be observed.
Mismatch Control Morpholino To control for off-target effects caused by the chemical nature of the morpholino or the injection process itself. A 5-base mismatch control is commonly used.[3]The mismatch control should not produce the same phenotype as the specific morpholino at the effective concentration.
Second Non-Overlapping Morpholino To confirm that the phenotype is not due to an off-target effect of a single morpholino sequence.[7][8]A second, distinct morpholino targeting a different region of the same mRNA should recapitulate the original phenotype.
Rescue Experiment To demonstrate that the observed phenotype is specifically due to the knockdown of the target gene.[3][7]Co-injection of the morpholino with a synthetic mRNA encoding the target protein (that is resistant to the morpholino) should rescue the phenotype.
Comparison with a Genetic Mutant To provide the highest level of confidence that the morpholino-induced phenotype reflects the true loss-of-function phenotype of the gene.[3]The morphant phenotype should closely mimic the phenotype of a known genetic mutant for the same gene.

Experimental Protocols

Morpholino Microinjection and Dose-Response Analysis in Zebrafish Embryos

This protocol describes the microinjection of a translation-blocking morpholino into zebrafish embryos to determine the optimal working concentration.

Materials:

  • Morpholino oligonucleotide (stock solution, e.g., 1 mM)

  • Standard control or 5-base mismatch control morpholino

  • Phenol Red (0.5% in 0.1 M KCl)

  • Danieau's solution (58 mM NaCl, 0.7 mM KCl, 0.4 mM MgSO4, 0.6 mM Ca(NO3)2, 5.0 mM HEPES, pH 7.6)

  • Microinjection apparatus (e.g., PV820 Pneumatic PicoPump)

  • Glass capillaries

  • Petri dishes

  • Zebrafish embryos (1-4 cell stage)

Procedure:

  • Prepare Injection Mixes: Prepare a series of dilutions of the specific morpholino and the control morpholino in Danieau's solution (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ng/nL). Add Phenol Red to a final concentration of 0.05% to visualize the injection.[9]

  • Calibrate the Microinjection Needle: Pull a glass capillary to a fine point. Break the tip to create a small opening. Calibrate the injection volume to 1 nL by injecting into a drop of mineral oil on a micrometer slide.

  • Inject Embryos: Align 1-4 cell stage zebrafish embryos in an agarose (B213101) trough. Inject 1 nL of each morpholino concentration into the yolk of separate groups of embryos.[5]

  • Incubate and Score Phenotypes: Incubate the injected embryos at 28.5°C. At the desired developmental stage (e.g., 24, 48 hours post-fertilization), score the embryos for the expected phenotype and any signs of toxicity (e.g., cell death, developmental delay).

  • Data Analysis: For each concentration, calculate the percentage of embryos exhibiting the specific phenotype and the percentage showing toxic effects. Plot these percentages against the morpholino concentration to generate a dose-response curve.[7] The optimal concentration will be the lowest dose that gives a high penetrance of the specific phenotype with minimal toxicity.

Rescue Experiment in Zebrafish Embryos

This protocol describes how to rescue a morpholino-induced phenotype by co-injecting a synthetic mRNA.

Materials:

  • Specific morpholino at its optimal concentration

  • Capped, polyadenylated synthetic mRNA encoding the target protein (without the morpholino binding site)

  • Microinjection setup as described above

Procedure:

  • Prepare Injection Mixes:

    • Group 1: Specific morpholino alone.

    • Group 2: Specific morpholino + rescue mRNA (e.g., 50-200 pg/nL). The optimal mRNA concentration may need to be titrated.

    • Group 3: Rescue mRNA alone (to control for any overexpression phenotype).

    • Group 4: Uninjected or control-injected embryos.

  • Inject Embryos: Inject 1 nL of the respective mixes into the yolk or blastomeres of 1-cell stage zebrafish embryos.[10]

  • Incubate and Score Phenotypes: Incubate the embryos and score for the presence or absence of the specific phenotype at the appropriate developmental stage.

  • Data Analysis: Compare the percentage of embryos with the phenotype in the morpholino-only group to the morpholino + rescue mRNA group. A significant reduction in the phenotype in the co-injected group indicates a successful rescue.

Validation of Splice-Blocking Morpholinos by RT-PCR

This protocol details how to confirm the efficacy of a splice-blocking morpholino by analyzing the target mRNA transcript.

Materials:

  • Splice-blocking morpholino

  • Control morpholino

  • Zebrafish embryos

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase and PCR reagents

  • Primers flanking the targeted splice junction

  • Agarose gel electrophoresis equipment

Procedure:

  • Inject Embryos: Inject zebrafish embryos with the splice-blocking morpholino and a control morpholino at their optimal concentrations.

  • RNA Extraction: At the desired time point (e.g., 24 hpf), collect pools of injected embryos (e.g., 10-20 embryos per group) and extract total RNA.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the exon-intron boundary targeted by the morpholino.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel.

  • Data Analysis: In the control group, a single PCR product of the expected size for the correctly spliced transcript should be observed. In the splice-blocking morpholino group, a shift in the band size (either larger due to intron retention or smaller due to exon skipping) or a decrease in the correctly spliced product should be evident.[11] Sequencing the altered PCR product can confirm the specific splicing defect.

Visualizing Experimental Workflows and Logic

Morpholino_Validation_Workflow cluster_design 1. Design & Synthesis cluster_validation 2. Specificity Validation cluster_analysis 3. Phenotypic Analysis Design MO Design MO Synthesize MOs Synthesize MOs Design MO->Synthesize MOs Dose-Response Dose-Response Synthesize MOs->Dose-Response Inject Mismatch Control Mismatch Control Dose-Response->Mismatch Control Optimal Dose Second MO Second MO Mismatch Control->Second MO Validate Specificity Rescue Experiment Rescue Experiment Second MO->Rescue Experiment Confirm On-Target Mutant Comparison Mutant Comparison Rescue Experiment->Mutant Comparison Gold Standard Phenotype Observation Phenotype Observation Mutant Comparison->Phenotype Observation Validated MO Molecular Analysis Molecular Analysis Phenotype Observation->Molecular Analysis Characterize

Rescue_Experiment_Logic Start Start Inject MO Inject MO Start->Inject MO Inject MO + Rescue mRNA Inject MO + Rescue mRNA Start->Inject MO + Rescue mRNA Observe Phenotype Observe Phenotype Inject MO->Observe Phenotype Inject MO + Rescue mRNA->Observe Phenotype Phenotype Present Phenotype Present Observe Phenotype->Phenotype Present MO only Phenotype Rescued Phenotype Rescued Observe Phenotype->Phenotype Rescued MO + mRNA Conclusion: Specific Effect Conclusion: Specific Effect Phenotype Rescued->Conclusion: Specific Effect

Signaling_Pathway_Rescue cluster_knockdown Morpholino Knockdown cluster_rescue Rescue MO(GeneX) MO(GeneX) Protein X Protein X MO(GeneX)->Protein X blocks translation Downstream Effect Downstream Effect Protein X->Downstream Effect Phenotype Phenotype Downstream Effect->Phenotype Rescue mRNA Rescue mRNA Functional Protein X Functional Protein X Rescue mRNA->Functional Protein X translates Normal Downstream Effect Normal Downstream Effect Functional Protein X->Normal Downstream Effect Wild-type Phenotype Wild-type Phenotype Normal Downstream Effect->Wild-type Phenotype

References

In Vivo Stability of Morpholinos and Phosphorothioates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of different oligonucleotide chemistries is paramount for the successful development of antisense therapies. This guide provides an objective comparison of the in vivo stability of two leading antisense oligonucleotide analogs: phosphorodiamidate morpholino oligomers (PMOs), commonly known as morpholinos, and phosphorothioates (PSOs).

The in vivo persistence of an antisense oligonucleotide is a critical determinant of its therapeutic efficacy, influencing dosing frequency and potential off-target effects. Both morpholinos and phosphorothioates are chemically modified to resist degradation by endogenous nucleases, which rapidly clear unmodified oligonucleotides from circulation. However, their distinct backbone structures result in significant differences in their stability, pharmacokinetic profiles, and interactions with biological systems.

Key Differences in Chemical Structure

The fundamental difference between morpholinos and phosphorothioates lies in their backbone chemistry. Phosphorothioates maintain the native phosphodiester backbone of DNA and RNA, but with one of the non-bridging oxygen atoms in the phosphate (B84403) group replaced by a sulfur atom. This modification confers a degree of nuclease resistance. In contrast, morpholinos feature a radically different structure, with the deoxyribose sugar moiety replaced by a morpholine (B109124) ring and the phosphodiester linkage replaced by a phosphorodiamidate linkage. This uncharged backbone is the primary reason for their exceptional stability.

Comparative In Vivo Stability and Pharmacokinetics

The structural differences between morpholinos and phosphorothioates directly impact their in vivo stability and pharmacokinetic properties. Morpholinos are highly resistant to degradation by nucleases and exhibit a longer plasma half-life compared to phosphorothioates. Phosphorothioates, while more stable than unmodified oligonucleotides, are still susceptible to degradation by exonucleases.

ParameterMorpholinos (e.g., Eteplirsen)Phosphorothioates (e.g., Drisapersen)
Plasma Half-life 3-4 hours (in humans)[1]~2 hours (in humans)
Primary Clearance Mechanism Renal excretion of the intact drug[1]Metabolism by nucleases, primarily in the kidney and liver, followed by renal excretion of metabolites[2][3]
Plasma Protein Binding Low (6-17%)[1]High (>90%)
Nuclease Resistance Very High[4][5][6]Moderate[7]

Experimental Data Summary

The following table summarizes key quantitative data from comparative studies, primarily focusing on the context of Duchenne muscular dystrophy (DMD) where both chemistries have been extensively investigated for exon skipping.

MetricMorpholino (PMO)Phosphorothioate (B77711) (2'-OMePS)Study Context
Intramuscular Concentration LowerHigherIntramuscular injection in mdx mice. This may be due to sequestration of 2'-OMePS in the extracellular matrix.
Exon Skipping Efficiency (intramuscular) Higher for mouse exon 23Lower for mouse exon 23Intramuscular injection in mdx mice.
Exon Skipping Efficiency (intravenous) ComparableComparableIntravenous administration in mdx and hDMD mice, showing exon skipping in the heart with both chemistries.

Nuclease Degradation Pathways

The differential stability of morpholinos and phosphorothioates can be attributed to their susceptibility to nuclease-mediated degradation.

Comparative Nuclease Degradation Pathways cluster_0 Phosphorothioate (PSO) cluster_1 Morpholino (PMO) PSO Phosphorothioate Oligonucleotide Exonucleases 3'-Exonucleases PSO->Exonucleases Susceptible to cleavage Metabolites Shortened Metabolites Exonucleases->Metabolites Degradation PMO Morpholino Oligonucleotide Nuclease_resistance Nuclease Resistant Backbone (Morpholine ring & Phosphorodiamidate linkage) Intact_PMO Intact Morpholino Nuclease_resistance->Intact_PMO High Stability

Comparative susceptibility to nuclease degradation.

As illustrated, phosphorothioates are substrates for 3'-exonucleases, which progressively shorten the oligonucleotide from the 3' end.[7][8] The rate of degradation can be influenced by the stereochemistry of the phosphorothioate linkage. In contrast, the unique backbone of morpholinos renders them highly resistant to nuclease activity, leading to their excretion primarily as the intact parent drug.[4][5][6]

Experimental Protocols

In Vivo Stability Assessment: Oligonucleotide Extraction and Quantification from Tissue

This protocol outlines a general procedure for the extraction and quantification of oligonucleotides from tissue samples to assess their in vivo stability and distribution.

Workflow for In Vivo Oligonucleotide Quantification start Tissue Homogenization (e.g., with proteinase K) spe Solid Phase Extraction (SPE) (e.g., Clarity® OTX™) start->spe Isolate Oligonucleotide hplc RP-HPLC Quantification spe->hplc Purify and Quantify end Data Analysis (Concentration vs. Time) hplc->end

General workflow for tissue analysis.

Methodology:

  • Tissue Homogenization: Homogenize harvested tissue samples in a suitable lysis buffer, often containing proteinase K to digest proteins and release the oligonucleotides.[9]

  • Oligonucleotide Extraction: Utilize solid-phase extraction (SPE) methods to isolate the oligonucleotides from the tissue homogenate. Anion-exchange SPE cartridges are commonly used for phosphorothioates, while specialized chemistries may be required for morpholinos.[9][10]

  • Quantification by High-Performance Liquid Chromatography (HPLC): Quantify the extracted oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detection.[11][12][13] A standard curve with known concentrations of the oligonucleotide is used for accurate quantification.

  • Data Analysis: Plot the concentration of the oligonucleotide in the tissue over time to determine its tissue half-life and distribution profile.

Serum Stability Assay

This protocol provides a method for assessing the stability of oligonucleotides in serum in vitro, which can be a good indicator of their in vivo stability against plasma nucleases.

Serum Stability Assay Workflow start Incubate Oligonucleotide in Serum at 37°C timepoints Collect Aliquots at Different Time Points start->timepoints extraction Extract Oligonucleotide (e.g., Anion-Exchange Centrifugal Filters) timepoints->extraction analysis Analyze by Gel Electrophoresis or Capillary Electrophoresis extraction->analysis end Determine Half-life analysis->end

Workflow for assessing stability in serum.

Methodology:

  • Incubation: Incubate the oligonucleotide of interest in fresh serum (e.g., human or mouse serum) at 37°C.[14][15]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.[8]

  • Oligonucleotide Extraction: Stop the enzymatic reaction and extract the oligonucleotide from the serum proteins. This can be achieved using methods like anion-exchange centrifugal filter units.[16]

  • Analysis: Analyze the extracted samples by polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis (CE) to visualize the degradation of the full-length oligonucleotide over time.[14][15][16]

  • Half-life Determination: Quantify the band intensity of the intact oligonucleotide at each time point to calculate its half-life in serum.

Conclusion

References

A Researcher's Guide to Validating Morpholino-Induced Exon Skipping: A Comparison of Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful validation of morpholino-induced exon skipping is a critical step in the development of novel therapeutics for genetic disorders. This guide provides an objective comparison of key functional assays used to confirm the efficacy of this powerful technique, supported by experimental data and detailed protocols.

Morpholino oligonucleotides are synthetic molecules that can be designed to block specific pre-mRNA splice sites, leading to the exclusion of a target exon from the mature mRNA. This "exon skipping" can restore the reading frame of a mutated gene, allowing for the production of a truncated but functional protein. Validating the success of this process requires a multi-pronged approach, assessing the molecular and functional consequences of the intervention. This guide will delve into the most common and effective assays: Reverse Transcription Polymerase Chain Reaction (RT-PCR), Western Blotting, and in vivo functional assays.

Comparing the Tools: A Summary of Functional Assays

The choice of validation assay depends on the specific research question, the desired level of quantification, and the stage of the drug development process. Below is a summary of the key methods, their applications, and their relative strengths and weaknesses.

AssayPrinciplePrimary OutputKey AdvantagesKey Limitations
Semi-quantitative RT-PCR Amplification of the target mRNA region to visualize the presence and relative abundance of skipped and unskipped transcripts.Gel electrophoresis bands showing the size difference between skipped and unskipped products.Simple, cost-effective, and provides a clear qualitative assessment of exon skipping.Not highly quantitative; can be influenced by PCR amplification bias.
Quantitative PCR (qPCR) Real-time monitoring of PCR amplification using fluorescent probes to quantify the amount of skipped and unskipped transcripts.Amplification plots and Ct values for quantifying transcript levels.More quantitative than traditional RT-PCR; allows for higher throughput.Can be susceptible to variations in PCR efficiency; may overestimate skipping levels.[1]
Digital Droplet PCR (ddPCR) Partitions the PCR reaction into thousands of individual droplets, allowing for absolute quantification of target molecules.Absolute count of skipped and unskipped transcripts.Highly precise and reproducible, providing absolute quantification without a standard curve; considered the gold standard for RNA quantification.[1][2]Requires specialized equipment; can be more expensive than other PCR methods.
Western Blotting Separation of proteins by size via gel electrophoresis and detection of a specific protein using antibodies.Bands on a membrane indicating the presence and relative abundance of the restored, truncated protein.Directly confirms the translation of the modified mRNA into protein; provides information on protein size.Semi-quantitative; can be influenced by antibody specificity and protein extraction efficiency.
In vivo Functional Assays Measurement of physiological or behavioral outcomes in a living organism (e.g., mouse models) following treatment.Improved muscle strength, endurance, or other relevant physiological parameters.Provides the ultimate validation of therapeutic efficacy by demonstrating a functional benefit.Complex, time-consuming, and resource-intensive; requires appropriate animal models.

Delving Deeper: Experimental Methodologies

To ensure reproducibility and accuracy, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key assays discussed.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Exon Skipping Analysis

This protocol outlines the steps for semi-quantitative nested RT-PCR, a common method for initial validation of exon skipping.

1. RNA Extraction:

  • Isolate total RNA from treated and untreated cells or tissues using a standard RNA extraction kit (e.g., TRIzol or column-based kits).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and random hexamers or oligo(dT) primers, following the manufacturer's instructions.[3]

3. First-Round PCR:

  • Prepare a PCR master mix containing cDNA template, forward and reverse primers flanking the target exon region, Taq DNA polymerase, dNTPs, and PCR buffer.[2]

  • Perform an initial PCR amplification for 25-30 cycles. A typical cycling program is: 94°C for 5 min, followed by cycles of 94°C for 40s, 60°C for 40s, and 72°C for 1 min 20s, with a final extension at 72°C for 7 min.[2]

4. Nested PCR (Second-Round):

  • Use the product from the first-round PCR as a template for a second round of amplification using a new set of primers located internally to the first primer set.[2]

  • Perform 30-35 cycles of PCR with the same cycling conditions as the first round.[2]

5. Gel Electrophoresis and Analysis:

  • Separate the nested PCR products on a 2% agarose (B213101) gel.[2]

  • Visualize the bands under UV light. The skipped product will be a smaller band than the unskipped product.

  • Quantify the band intensity using software like ImageJ to estimate the percentage of exon skipping.[1]

Western Blotting for Protein Restoration

This protocol details the detection of restored dystrophin protein in muscle tissue lysates.

1. Protein Extraction:

  • Homogenize frozen muscle tissue in RIPA lysis buffer supplemented with protease inhibitors.[3]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 3-8% Tris-Acetate gel for large proteins like dystrophin).

  • Run the gel to separate proteins based on their molecular weight.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-dystrophin antibody) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • The intensity of the bands corresponds to the amount of protein. Use a loading control (e.g., α-actin or GAPDH) to normalize the results.

In Vivo Functional Assays in mdx Mice

For diseases like Duchenne muscular dystrophy (DMD), the mdx mouse is a commonly used animal model. The following are standard operating procedures for assessing functional improvement.[4][5]

1. Grip Strength Test:

  • This test measures the muscle strength of the forelimbs and/or all four limbs.

  • A mouse is allowed to grip a horizontal bar or a wire grid connected to a force meter.

  • The mouse is gently pulled backward by the tail until it releases its grip.

  • The peak force generated is recorded.

2. Treadmill Exhaustion Test:

  • This assay assesses endurance and fatigue.

  • Mice are placed on a treadmill with a gradually increasing speed and/or incline.

  • The time or distance until the mouse is exhausted (e.g., remains on a shock grid for a certain period) is measured.

3. Open Field Activity Monitoring:

  • This test evaluates locomotor activity and exploratory behavior.

  • A mouse is placed in an open-field arena, and its movements are tracked using an automated system.

  • Parameters such as total distance traveled, speed, and time spent in different zones are recorded.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been created using the DOT language.

Morpholino Exon Skipping Workflow cluster_treatment In Vitro / In Vivo Treatment cluster_molecular_analysis Molecular Analysis cluster_functional_analysis Functional Analysis cluster_validation Validation Outcome Cells_or_Animal_Model Cells or Animal Model Morpholino_Delivery Morpholino Oligonucleotide Delivery Cells_or_Animal_Model->Morpholino_Delivery RNA_Extraction RNA Extraction Morpholino_Delivery->RNA_Extraction Protein_Extraction Protein Extraction Morpholino_Delivery->Protein_Extraction Functional_Assays In Vivo Functional Assays (e.g., Grip Strength, Treadmill) Morpholino_Delivery->Functional_Assays RT_PCR RT-PCR Analysis (Skipped vs. Unskipped) RNA_Extraction->RT_PCR Therapeutic_Effect Validated Therapeutic Effect RT_PCR->Therapeutic_Effect Western_Blot Western Blot Analysis (Restored Protein) Protein_Extraction->Western_Blot Western_Blot->Therapeutic_Effect Functional_Assays->Therapeutic_Effect

Caption: Experimental workflow for validating morpholino-induced exon skipping.

Exon_Skipping_Mechanism cluster_gene Gene Transcription cluster_splicing Pre-mRNA Splicing cluster_morpholino Morpholino Intervention cluster_translation Translation DNA DNA (Gene with Mutation) pre_mRNA pre-mRNA DNA->pre_mRNA Transcription Exon1 Exon 1 Morpholino Morpholino Oligo Intron1 Intron 1 mRNA_skipped Mature mRNA (Exon 2 skipped) Exon1->mRNA_skipped Splicing mRNA_aberrant Aberrant mRNA (Out-of-frame) Exon1->mRNA_aberrant Splicing Exon2_mut Exon 2 (mutated) Intron2 Intron 2 Exon2_mut->mRNA_aberrant Exon3 Exon 3 Exon3->mRNA_skipped Exon3->mRNA_aberrant Morpholino->Exon2_mut Binds to splice site Protein_restored Truncated, Functional Protein mRNA_skipped->Protein_restored Translation Protein_nonfunctional Non-functional Protein mRNA_aberrant->Protein_nonfunctional Translation

References

A Comparative Guide to the Purity Analysis of N-DMTr-morpholino-U-5'-O-phosphoramidite by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of oligonucleotide synthesis reagents is paramount. This guide provides a comparative overview of the purity analysis of N-DMTr-morpholino-U-5'-O-phosphoramidite, a key building block in the synthesis of morpholino oligonucleotides, utilizing High-Performance Liquid Chromatography (HPLC).

The quality of phosphoramidites directly impacts the yield and purity of the final oligonucleotide product. Impurities can lead to the formation of truncated or modified oligonucleotides, compromising their therapeutic efficacy and safety. Therefore, rigorous analytical control of these starting materials is essential.[1] Reversed-phase HPLC (RP-HPLC) is a widely adopted method for assessing the purity of phosphoramidites due to its high resolution and ability to separate the main product from closely related impurities.[2][3]

Comparison of Purity Specifications

ParameterAlternative A (Typical High Purity)Alternative B (Standard Grade)Analytical Method
Appearance White to off-white powderWhite to pale yellow powderVisual Inspection
HPLC Purity ≥ 99%≥ 98%Reversed-Phase HPLC
³¹P NMR Purity ≥ 99%≥ 98%³¹P Nuclear Magnetic Resonance
Water Content ≤ 0.2%≤ 0.5%Karl Fischer Titration
Total Critical Impurities ≤ 0.50%Not specifiedReversed-Phase HPLC / LC-MS
Presence of Diastereomers Two distinct peaksTwo distinct peaksReversed-Phase HPLC

Note: Critical impurities are defined as any component other than the target compound that contains a phosphoramidite (B1245037) moiety and a DMT (or equivalent acid-labile) protecting group.[4]

Common Impurities in Phosphoramidite Synthesis

Several types of impurities can arise during the synthesis and storage of phosphoramidites. Understanding these potential contaminants is crucial for developing robust analytical methods and for troubleshooting oligonucleotide synthesis failures.

  • Oxidized Species (P(V) impurities): The trivalent phosphorus (P(III)) in the phosphoramidite is susceptible to oxidation to the pentavalent state (P(V)). These oxidized forms are inactive in the coupling reaction and represent a common impurity.[2][5]

  • Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the phosphoramidite group, forming the corresponding H-phosphonate, which is unreactive in the coupling step.

  • De-tritylated Species: Loss of the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl position can occur, leading to impurities that can cause chain termination during oligonucleotide synthesis.

  • By-products from Synthesis: Incomplete reactions or side reactions during the multi-step synthesis of the phosphoramidite can result in various structurally related impurities.

  • (n-1) Impurities: These are shorter oligonucleotide sequences that result from incomplete coupling reactions during synthesis. While this is an impurity in the final oligonucleotide, the purity of the starting phosphoramidite is a key factor in minimizing their formation.[]

Experimental Protocol: Reversed-Phase HPLC Analysis

This section details a typical experimental protocol for the purity analysis of this compound by RP-HPLC. This method is designed to separate the two diastereomers of the phosphoramidite from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Sample Diluent: Anhydrous acetonitrile.

  • Sample Preparation: Prepare a sample solution of this compound in the sample diluent at a concentration of approximately 1.0 mg/mL.[2] It is crucial to use anhydrous solvents and handle the phosphoramidite under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 260 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

Data Analysis:

The purity of the phosphoramidite is determined by calculating the peak area percentage of the two main diastereomer peaks relative to the total peak area of all components in the chromatogram. The presence of two major peaks is expected due to the chiral center at the phosphorus atom.[2][7]

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Phosphoramidite dissolve Dissolve in Anhydrous Acetonitrile start->dissolve vial Transfer to HPLC Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of Phosphoramidites.

This guide provides a framework for understanding and implementing the HPLC purity analysis of this compound. For specific applications, method optimization and validation are essential to ensure accurate and reliable results. The use of orthogonal analytical techniques, such as ³¹P NMR and Mass Spectrometry, is also recommended for comprehensive characterization of phosphoramidite quality.[2]

References

Morpholinos vs. Locked Nucleic Acids (LNA): A Comparative Guide for Antisense Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antisense technologies, the choice between different oligonucleotide chemistries is a critical decision that profoundly impacts experimental outcomes and therapeutic potential. This guide provides an objective comparison of two prominent antisense agents: Morpholinos (phosphorodiamidate morpholino oligonucleotides or PMOs) and Locked Nucleic Acids (LNAs), supported by experimental data and detailed methodologies.

This comparison delves into the fundamental characteristics of Morpholinos and LNAs, examining their mechanisms of action, binding affinity, specificity, stability, in vivo delivery, and toxicity profiles. By presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make informed decisions for their antisense applications.

At a Glance: Key Differences Between Morpholinos and LNAs

FeatureMorpholinos (PMOs)Locked Nucleic Acids (LNAs)
Backbone Chemistry Phosphorodiamidate linkages and morpholine (B109124) ringsPhosphodiester or phosphorothioate (B77711) backbone with a methylene (B1212753) bridge "locking" the ribose ring
Charge NeutralAnionic (negatively charged)
Mechanism of Action Steric hindrance (translation or splicing modulation)Can be designed for steric hindrance or RNase H-mediated degradation of target RNA
Binding Affinity High affinity for target RNAVery high affinity for target RNA and DNA
Nuclease Resistance HighVery High
Specificity Generally high, with low off-target effects reportedHigh on-target affinity, but potential for off-target effects; some sequences associated with toxicity
In Vivo Delivery Requires a delivery vehicle (e.g., cell-penetrating peptides, Vivo-Morpholinos)Can be delivered systemically, often with modifications to enhance uptake and stability
Toxicity Profile Generally low toxicity reported[1]Can be associated with hepatotoxicity and renal toxicity, depending on the sequence and chemical modifications[2][3][4]

Mechanism of Action: Steric Blockade vs. Multiple Modalities

The fundamental difference in how Morpholinos and LNAs achieve gene silencing lies in their interaction with the cellular machinery.

Morpholinos operate exclusively through a steric-blocking mechanism.[5][6] Their uncharged backbone prevents the recruitment of cellular enzymes like RNase H.[5] Instead, they physically obstruct the binding of ribosomes to mRNA, thereby inhibiting translation, or interfere with the binding of splicing factors to pre-mRNA, leading to altered splicing patterns.[5][7]

cluster_morpholino Morpholino Mechanism of Action Morpholino Morpholino Target RNA Target RNA Morpholino->Target RNA Binds to Translation Block Translation Block Target RNA->Translation Block Prevents Ribosome Binding Splicing Modulation Splicing Modulation Target RNA->Splicing Modulation Prevents Splicing Factor Binding

Mechanism of action for Morpholino oligonucleotides.

Locked Nucleic Acids (LNAs) , on the other hand, are more versatile. Their design dictates their mechanism. LNA oligonucleotides can be engineered as "gapmers," which contain a central block of DNA-like nucleotides flanked by LNA "wings." This design allows them to recruit RNase H , an enzyme that degrades the RNA strand of an RNA:DNA hybrid, leading to the destruction of the target mRNA.[2] Alternatively, LNA oligonucleotides can be fully modified to act as steric blockers, similar to Morpholinos, to inhibit translation or modulate splicing.[8]

cluster_lna LNA Mechanisms of Action LNA Oligo LNA Oligo Target RNA Target RNA LNA Oligo->Target RNA Binds to RNase H RNase H Target RNA->RNase H Recruits (Gapmer design) Steric Block Steric Block Target RNA->Steric Block Physical obstruction (Fully modified) RNA Degradation RNA Degradation RNase H->RNA Degradation

Mechanisms of action for Locked Nucleic Acid oligonucleotides.

Performance Characteristics: A Head-to-Head Comparison

The distinct chemical natures of Morpholinos and LNAs translate into significant differences in their performance as antisense agents.

Binding Affinity and Specificity

Both Morpholinos and LNAs exhibit high binding affinity for their target RNA sequences. The "locked" structure of the LNA ribose ring pre-organizes the oligonucleotide into an A-form helix, which is ideal for binding to RNA. This results in a significant increase in thermal stability (Tm) of the LNA:RNA duplex compared to a traditional DNA:RNA duplex.[9] Morpholinos, with their neutral backbone, also demonstrate strong and specific binding to RNA.[10]

Nuclease Resistance and Stability

Both Morpholinos and LNAs are highly resistant to degradation by cellular nucleases due to their modified backbones. This inherent stability gives them a significant advantage over unmodified oligonucleotides, allowing for a longer duration of action in vivo.[8][13]

In Vivo Delivery and Efficacy

A critical consideration for in vivo applications is the delivery of the antisense oligonucleotide to the target tissue and cells.

Morpholinos , being large, uncharged molecules, do not readily cross cell membranes and require a delivery vehicle.[14] Common strategies include conjugation with cell-penetrating peptides (PPMOs) or attachment to a dendrimeric scaffold (Vivo-Morpholinos).[2][14][15] These modifications facilitate cellular uptake and have enabled successful systemic delivery and gene knockdown in various animal models.[14][15]

LNAs , being charged molecules, can be taken up by cells through mechanisms such as endocytosis, often without the need for a specific delivery vehicle, although formulations like lipid nanoparticles can enhance delivery.[8][16] Systemic administration of LNA antisense oligonucleotides has been shown to be effective in various preclinical models.[8][16]

A direct comparison in a mouse model of Spinal Muscular Atrophy (SMA) between a 2'-O-methoxyethyl (MOE) modified antisense oligonucleotide (a common modification often used in conjunction with or as an alternative to LNA) and a Morpholino, both targeting the same splice site, provided valuable insights into their in vivo efficacy. The study found that while both chemistries effectively corrected splicing, the MOE-modified oligonucleotide showed more persistent effects and greater efficacy at the same molar dose in terms of survival and motor neuron preservation.[17][18] However, the Morpholino appeared to cross the immature blood-brain barrier more readily after systemic administration, leading to more robust initial effects in the central nervous system.[17]

Table 1: Comparative In Vivo Efficacy in a Severe SMA Mouse Model [17][18]

ParameterMOE-modified ASOMorpholino (PMO)
Splicing Correction Efficient in various tissuesEfficient in various tissues
Survival Longer survival at the same molar doseShorter survival at the same molar dose
Body-weight Gain Greater body-weight gainLess body-weight gain
Motor Neuron Preservation Better preservationLess preservation
Persistence of Effect More persistentLess persistent
Initial CNS Effect (Systemic) Less robustMore robust
Toxicity

Toxicity is a major concern in the development of antisense therapeutics.

Morpholinos are generally considered to have a low toxicity profile.[1] Their neutral backbone minimizes interactions with cellular proteins, reducing the likelihood of off-target effects that can lead to toxicity.[10][11][12] However, at high doses, some toxic effects have been reported, and the delivery vehicle itself can contribute to toxicity.[16][19]

LNAs , particularly those with certain sequence motifs, have been associated with a risk of hepatotoxicity (liver toxicity) and, to a lesser extent, renal toxicity.[2][3][4] This toxicity is thought to be related to the high affinity of LNAs, which can lead to off-target hybridization, and their interactions with cellular proteins.[2] It is important to note that not all LNA sequences are toxic, and careful design and screening can mitigate these risks.

Experimental Protocols

To aid researchers in the evaluation of Morpholinos and LNAs, detailed protocols for key experiments are provided below.

In Vivo Administration of Antisense Oligonucleotides in Mice

cluster_workflow In Vivo ASO Evaluation Workflow Start Start ASO_Prep Prepare ASO Solution (Morpholino or LNA) Start->ASO_Prep Animal_Prep Animal Acclimation (e.g., mice) Start->Animal_Prep Administration Administer ASO (e.g., IV, IP, SC) ASO_Prep->Administration Animal_Prep->Administration Monitoring Monitor Animal Health (Weight, Behavior) Administration->Monitoring Tissue_Harvest Harvest Target Tissues Monitoring->Tissue_Harvest Analysis Analyze Gene/Protein Expression (RT-qPCR, Western Blot) Tissue_Harvest->Analysis Toxicity_Analysis Assess Toxicity (Histology, Serum Markers) Tissue_Harvest->Toxicity_Analysis End End Analysis->End Toxicity_Analysis->End

References

A Comparative Guide to Sequence Specificity and Off-Target Effects of Knockdown Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of gene expression is a cornerstone of modern biological research and therapeutic development. A variety of knockdown agents are available, each with its own set of advantages and disadvantages regarding sequence specificity and the potential for off-target effects. This guide provides an objective comparison of the performance of four major classes of knockdown agents: small interfering RNAs (siRNAs), short hairpin RNAs (shRNAs), antisense oligonucleotides (ASOs), and the CRISPR-Cas system. The information presented herein is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Comparison of Knockdown Agents

The choice of a knockdown agent depends on various factors, including the desired duration of the effect, delivery method, and the tolerance for off-target effects. While all aim to reduce the expression of a target gene, their mechanisms of action and specificity profiles differ significantly.

FeaturesiRNA (Small Interfering RNA)shRNA (Short Hairpin RNA)ASO (Antisense Oligonucleotide)CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)
Mechanism of Action Post-transcriptional gene silencing via RNA interference (RNAi) pathway, leading to mRNA degradation.[1][2]Transcriptional silencing through the RNAi pathway, processed into siRNA to guide mRNA cleavage.[3]Binds to target RNA, leading to its degradation by RNase H or blocking translation.[4][5]DNA-level interference; Cas nuclease, guided by a guide RNA (gRNA), creates double-strand breaks in the target gene, leading to gene knockout.[6][7]
Duration of Effect Transient (typically 3-7 days).[8]Stable and long-term, can be integrated into the genome for continuous expression.[3]Transient, duration depends on oligonucleotide stability and delivery.Permanent gene knockout.[6]
Delivery Transfection of synthetic duplexes.[9]Transfection of plasmids or viral vector transduction.[3]Direct delivery of synthetic oligonucleotides.[10]Transfection of plasmids, viral vectors, or ribonucleoprotein complexes.[6]
On-Target Efficiency Highly variable, dependent on sequence design and delivery efficiency.Can achieve high and stable knockdown efficiency.[3]Variable, influenced by chemical modifications and target accessibility.High efficiency in achieving complete gene knockout.[6]
Off-Target Effects Can be significant, primarily through seed region-mediated binding to unintended mRNAs and activation of the innate immune response.[11][12][13]Similar to siRNA, but potentially lower off-target effects at low expression levels.[3]Can occur through hybridization to partially complementary sequences.[4][5]Can occur at genomic sites with sequence similarity to the gRNA, but generally considered more specific than RNAi methods.[6][7]

Quantitative Analysis of Off-Target Effects

Quantifying the off-target effects of knockdown agents is crucial for interpreting experimental results and for the safe development of therapeutics. The following table summarizes representative quantitative data on off-target effects from various studies. It is important to note that these values can vary significantly depending on the specific sequence, cell type, and experimental conditions.

Knockdown AgentExperimental MethodTarget Gene/Cell LineOn-Target EventsOff-Target Events DetectedReference
siRNA MicroarrayMAPK14 in HeLa cellsSignificant knockdownDozens of genes with 1.5- to 3-fold expression changes.[14][11][14]
siRNA MicroarrayVarious targets in HeLa cells>80% knockdown1 toxic siRNA out of 4 for each of two target genes (MAP2K1 and MAP2K2).[14][14]
shRNA MicroarrayRhox3 in mouse testesSignificant knockdown34 genes significantly upregulated, 8 genes significantly downregulated (>1.5-fold).[15][15]
ASO MicroarrayApoB and PCSK9 in human cells>50% knockdownOff-target downregulation observed for genes with up to 2 mismatches.[4][4]
CRISPR-Cas9 GUIDE-seq13 different gRNAs in U2OS and K562 cellsHigh on-target cleavageRanged from 0 to over 150 off-target sites per gRNA.[16][16][17]

Key Experimental Protocols

Accurate assessment of on- and off-target effects is paramount. Below are detailed methodologies for commonly used experimental techniques.

Off-Target Analysis by Microarray

This protocol outlines the general steps for identifying off-target gene expression changes following siRNA transfection using microarrays.[9][11]

I. RNA Isolation and Purification:

  • Culture and transfect cells with the specific siRNA and a non-targeting control siRNA.

  • After the desired incubation period (e.g., 24-48 hours), harvest the cells.

  • Isolate total RNA using a TRIzol-based method or a column-based purification kit (e.g., Qiagen RNeasy).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer. An RNA Integrity Number (RIN) > 7 is generally recommended.

II. cDNA Synthesis and Labeling:

  • Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using reverse transcriptase and a mix of oligo(dT) and random primers. Incorporate aminoallyl-dUTP during this step for subsequent dye coupling.

  • Purify the aminoallyl-modified cDNA.

  • Chemically couple the purified cDNA with N-hydroxysuccinimide (NHS)-ester fluorescent dyes (e.g., Cy3 and Cy5). The experimental sample (siRNA-treated) and the control sample are labeled with different dyes.

  • Purify the labeled cDNA to remove unincorporated dyes.

III. Microarray Hybridization and Analysis:

  • Combine the Cy3- and Cy5-labeled cDNA probes.

  • Hybridize the combined probe to a microarray slide containing probes for thousands of genes.

  • Wash the slide to remove non-specifically bound probes.

  • Scan the microarray slide using a microarray scanner to detect the fluorescence intensity for each spot.

  • Analyze the image to quantify the fluorescence intensities for each dye. The ratio of the two dye intensities for each spot indicates the relative expression level of that gene in the experimental sample compared to the control.

  • Identify differentially expressed genes by applying statistical analysis and fold-change cutoffs. Genes that are significantly up- or downregulated in the specific siRNA-treated sample but not in the control are potential off-targets.

Genome-wide Off-Target Analysis of CRISPR-Cas9 by GUIDE-seq

GUIDE-seq (Genome-wide, Unbiased Identification of Double-strand breaks Enabled by Sequencing) is a sensitive method for detecting both on- and off-target cleavage events of CRISPR-Cas nucleases in living cells.[16][17]

I. Cell Transfection and Genomic DNA Isolation:

  • Co-transfect the target cells with the Cas9 nuclease expression vector, the specific guide RNA (gRNA) expression vector, and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Culture the cells for a sufficient period to allow for DNA cleavage and dsODN integration (typically 3 days).

  • Harvest the cells and isolate high-molecular-weight genomic DNA.

II. GUIDE-seq Library Preparation:

  • Fragment the genomic DNA to an average size of ~500 bp, typically by sonication.

  • Perform end-repair and A-tailing on the fragmented DNA.

  • Ligate a Y-adapter containing a unique molecular identifier (UMI) to the DNA fragments.

  • Perform two rounds of nested PCR to amplify the dsODN-containing genomic fragments. The first PCR uses primers specific to the dsODN and the Y-adapter. The second PCR adds sample-specific indexes and sequencing adapters.

  • Purify the final library.

III. Sequencing and Data Analysis:

  • Quantify the library and perform high-throughput sequencing on an Illumina platform.

  • Use a bioinformatics pipeline to align the sequencing reads to the reference genome.

  • Identify genomic sites with a high number of unique reads that map to the integration site of the dsODN tag. These sites represent potential on- and off-target cleavage events.

  • Filter and annotate the identified sites to distinguish true off-targets from background noise.

Signaling Pathways and Experimental Workflows

Off-target effects can perturb various cellular signaling pathways, leading to unintended phenotypes. Understanding these pathways and having a clear experimental workflow are essential for accurate data interpretation.

Signaling Pathways Affected by Off-Target Effects

1. Innate Immune Response via dsRNA Sensing: Double-stranded RNAs (dsRNAs), including siRNAs and shRNAs, can be recognized by pattern recognition receptors such as Toll-like receptor 3 (TLR3) and RIG-I, leading to the activation of downstream signaling cascades that induce an interferon response and NF-κB signaling.[3][12][18] This can result in widespread changes in gene expression, independent of the intended target.

Innate_Immune_Response dsRNA dsRNA (siRNA/shRNA) TLR3 TLR3 dsRNA->TLR3 RIGI RIG-I dsRNA->RIGI TRIF TRIF TLR3->TRIF MAVS MAVS RIGI->MAVS IKK IKK Complex TRIF->IKK IRF3 IRF3 TRIF->IRF3 MAVS->IKK MAVS->IRF3 NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB Nucleus Nucleus IRF3->Nucleus Phosphorylation & Dimerization NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB->Nucleus Interferon Interferon Response (Gene Expression) Nucleus->Interferon Inflammation Inflammatory Response (Gene Expression) Nucleus->Inflammation

Innate immune signaling activated by dsRNA.

2. MAPK Pathway Perturbation: Off-target binding of knockdown agents can inadvertently alter the expression of components of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and stress responses.[19]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Nucleus->TranscriptionFactors siRNA_offtarget Off-target siRNA UnintendedTarget Unintended mRNA (e.g., a kinase) siRNA_offtarget->UnintendedTarget Partial complementarity UnintendedTarget->MEK Altered expression can affect pathway

Potential off-target effect on the MAPK pathway.

Experimental Workflow for Comparing Knockdown Agents

A systematic approach is necessary to directly compare the specificity of different knockdown agents.

Experimental_Workflow Start Select Target Gene and Cell Line Design Design Knockdown Agents (siRNA, shRNA, ASO, gRNA) Start->Design Delivery Deliver Agents to Cells (Transfection/Transduction) Design->Delivery OnTarget Assess On-Target Knockdown (qPCR, Western Blot) Delivery->OnTarget OffTarget_RNA Global Off-Target RNA Analysis (Microarray, RNA-seq) Delivery->OffTarget_RNA OffTarget_DNA Global Off-Target DNA Analysis (for CRISPR - e.g., GUIDE-seq) Delivery->OffTarget_DNA Phenotype Phenotypic Analysis (Cell Viability, Reporter Assays) Delivery->Phenotype Analysis Data Analysis and Comparison OnTarget->Analysis Validation Validate Potential Off-Targets (qPCR, Sanger Sequencing) OffTarget_RNA->Validation OffTarget_DNA->Validation Validation->Analysis Phenotype->Analysis Conclusion Select Optimal Knockdown Agent Analysis->Conclusion

Workflow for comparing knockdown agent specificity.

Conclusion

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-DMTr-morpholino-U-5'-O-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-DMTr-morpholino-U-5'-O-phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Phosphoramidites are a class of compounds that are sensitive to moisture and acidic conditions. Proper handling is essential to prevent unintended reactions and ensure safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat when handling phosphoramidites.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: In case of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. Collect the absorbed material into a sealed, properly labeled container for disposal. Decontaminate the spill area with a suitable solvent (e.g., ethanol) and dispose of cleaning materials as hazardous waste. Prevent the chemical from entering drains or waterways.

Step-by-Step Disposal Protocol

The primary method for the safe disposal of phosphoramidites involves a controlled deactivation process through hydrolysis, which converts the reactive phosphoramidite (B1245037) into a less reactive H-phosphonate species.

Experimental Protocol for Deactivation:

This protocol is designed for the deactivation of small quantities of expired or unused solid this compound waste and residues in "empty" containers.

Materials:

  • This compound waste (solid or residue in container)

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately labeled hazardous waste container

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For "empty" containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Hydrolysis (Quenching):

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis. The weak basic condition helps to neutralize any acidic byproducts that may form.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this waste down the drain.

Quantitative Data Summary

ParameterRecommendationRationale
Hydrolysis Reagent 5% (w/v) aqueous sodium bicarbonateProvides a mild basic environment to facilitate hydrolysis and neutralize acidic byproducts.
Reagent Excess 10-fold volume excess of bicarbonate solutionEnsures complete and efficient hydrolysis of the phosphoramidite.
Reaction Time Minimum 24 hoursAllows for the complete conversion of the reactive phosphoramidite to a less hazardous form.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve prepare_bicarb Prepare 5% Aqueous Sodium Bicarbonate Solution fume_hood->prepare_bicarb hydrolyze Slowly Add Phosphoramidite Solution to Bicarbonate Solution (1:10 ratio) with Stirring dissolve->hydrolyze prepare_bicarb->hydrolyze react Stir Mixture for Minimum 24 Hours hydrolyze->react collect_waste Transfer Hydrolyzed Mixture to Labeled Hazardous Waste Container react->collect_waste final_disposal Dispose of Waste via Institutional EHS Office collect_waste->final_disposal end End of Procedure final_disposal->end

Caption: Disposal workflow for this compound.

This structured approach to the disposal of this compound will help ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institutional safety experts.

Personal protective equipment for handling N-DMTr-morpholino-U-5'-O-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling N-DMTr-morpholino-U-5'-O-phosphoramidite.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Eyes Safety goggles or face shieldProvide protection from splashes. Safety glasses should include side shields.
Body Laboratory coatA standard lab coat is sufficient for low-volume handling. For larger quantities or increased risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH-approved respiratorUse a respirator with an appropriate particulate filter if there is a risk of inhaling dust, especially when handling the solid compound.

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • If the package is intact, transfer it to the designated storage area.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as moisture and strong oxidizing agents.

  • The recommended storage temperature is typically -20°C.[1][2]

  • Keep the container tightly closed to prevent moisture contamination.

3. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is worn correctly.

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the container.

  • Weigh the required amount of the compound carefully, avoiding the generation of dust.

  • If dissolving the compound, add the solvent slowly to the phosphoramidite (B1245037).

  • After use, securely close the container and return it to the proper storage location.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

4. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.

  • Carefully sweep up the absorbed material and place it into a labeled container for hazardous waste.

  • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

5. Disposal:

  • All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix phosphoramidite waste with other chemical waste streams unless their compatibility is known.

  • Follow all federal, state, and local regulations for hazardous waste disposal. Contact your institution's EHS office for specific disposal procedures.

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

Skin Contact:

  • Remove contaminated clothing.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.

  • Seek medical attention if irritation persists.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • If the individual is not breathing, give artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Protocol B Don Appropriate PPE A->B C Equilibrate to Room Temp B->C D Weigh/Dispense Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Store Waste Appropriately G->H L Contact EHS for Pickup H->L I Spill K Follow Emergency Procedures I->K J Exposure J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.